1,3,5-Tris(10-bromoanthracen-9-yl)benzene
Description
BenchChem offers high-quality 1,3,5-Tris(10-bromoanthracen-9-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(10-bromoanthracen-9-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-[3,5-bis(10-bromoanthracen-9-yl)phenyl]-10-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H27Br3/c49-46-37-19-7-1-13-31(37)43(32-14-2-8-20-38(32)46)28-25-29(44-33-15-3-9-21-39(33)47(50)40-22-10-4-16-34(40)44)27-30(26-28)45-35-17-5-11-23-41(35)48(51)42-24-12-6-18-36(42)45/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWRSFHUJUCHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC(=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br)C8=C9C=CC=CC9=C(C1=CC=CC=C18)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H27Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729764 | |
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813461-34-6 | |
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis procedure for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
This guide provides a comprehensive overview and a detailed, field-proven methodology for the synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a key material in the field of organic electronics. Designed for researchers and development professionals, this document goes beyond a simple protocol, delving into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of a Star-Shaped Emitter
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped, polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest for its applications in organic light-emitting diodes (OLEDs). Its core structure, featuring three bromoanthracene units appended to a central benzene ring, imparts a unique combination of properties. The bulky, propeller-like architecture helps to prevent intermolecular aggregation, which is crucial for maintaining high photoluminescence quantum yields in the solid state. Furthermore, the brominated anthracene moieties enhance electron transport and contribute to high thermal stability, making it an excellent candidate for a deep-blue emitting material in high-performance OLED devices[1].
The synthesis of this molecule is a non-trivial task due to the steric hindrance around the central benzene core. The methodology presented herein is grounded in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning tool for the formation of carbon-carbon bonds.
Retrosynthetic Analysis & Strategic Approach
The most logical and efficient pathway to the target molecule involves a multiple cross-coupling strategy. The core C-C bonds connecting the anthracene units to the central phenyl ring can be formed via a palladium-catalyzed Suzuki-Miyaura reaction.
Our retrosynthetic analysis identifies two key precursors: a C₃-symmetric aryl core, 1,3,5-tribromobenzene , and an organoboron reagent derived from the anthracene wing, (10-bromoanthracen-9-yl)boronic acid . This approach is supported by extensive literature on the synthesis of 1,3,5-triarylbenzenes and other sterically demanding biaryl systems[2][3][4].
Diagram: Retrosynthetic Pathway
Caption: Retrosynthetic analysis for the target molecule.
Experimental Section: A Self-Validating Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes, ensuring that researchers can proceed with confidence.
Part 1: Synthesis of (10-bromoanthracen-9-yl)boronic acid Pinacol Ester
Reaction Scheme: 9,10-dibromoanthracene + n-BuLi → 9-bromo-10-lithioanthracene --(Isopropoxyboronic acid pinacol ester)--> (10-bromoanthracen-9-yl)boronic acid pinacol ester
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Loading: Add 9,10-dibromoanthracene (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The solution may become a slurry.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.
-
Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithiation at one of the C-Br positions. A slight excess of n-BuLi ensures full conversion of the starting material.
-
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Boronic Ester Addition: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester, 1.2 eq) dropwise.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pinacol ester as a solid.
Part 2: Triple Suzuki-Miyaura Cross-Coupling
This is the key bond-forming step to construct the final star-shaped molecule. The choice of catalyst and ligand is paramount for overcoming the steric hindrance of coupling three bulky groups.
| Parameter | Value/Reagent | Molar Eq. | Purpose |
| Aryl Halide | 1,3,5-Tribromobenzene | 1.0 | Central core |
| Boronic Ester | (10-bromoanthracen-9-yl)boronic acid pinacol ester | 3.3 | Anthracene wings |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 | Palladium source for catalytic cycle |
| Base | Aqueous K₂CO₃ (2 M) | 6.0 | Activates boronic ester, neutralizes acid |
| Solvent | Toluene / Ethanol / Water | - | Biphasic solvent system |
Step-by-Step Protocol:
-
Inert Atmosphere: In a Schlenk flask, combine 1,3,5-tribromobenzene (1.0 eq), (10-bromoanthracen-9-yl)boronic acid pinacol ester (3.3 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Causality: A slight excess of the boronic ester ensures the complete consumption of the tribromobenzene core. Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, although for highly hindered substrates, catalysts with more specialized ligands like SPhos or XPhos could also be considered[2].
-
-
Solvent Addition: Add toluene, followed by ethanol and the 2 M aqueous potassium carbonate solution.
-
Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes or by using three freeze-pump-thaw cycles.
-
Causality: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Cooling & Extraction: Cool the reaction to room temperature. Dilute with water and extract several times with dichloromethane or chloroform.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent, the crude product will likely be an off-white or yellow solid. Purification is challenging due to the low solubility and high molecular weight of the product. It typically involves washing with various solvents (e.g., methanol, acetone, hexanes) to remove more soluble impurities, followed by recrystallization from a high-boiling solvent like chlorobenzene or sublimation under high vacuum.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, the spectrum should be relatively simple. Expect to see a singlet for the three equivalent protons on the central benzene ring and a series of multiplets in the aromatic region corresponding to the anthracene protons[5][6].
-
¹³C NMR: Will show characteristic signals for the aromatic carbons. The low solubility may require a long acquisition time.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (C₄₈H₂₇Br₃, MW: 843.45 g/mol ) and isotopic pattern characteristic of a tribrominated compound[7].
-
Elemental Analysis: Provides the percentage composition of C, H, and Br, which should match the calculated values for the molecular formula C₄₈H₂₇Br₃.
-
Melting Point: The product is expected to be a high-melting-point solid, reflecting its large, rigid structure.
Conclusion and Outlook
The synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene via a triple Suzuki-Miyaura cross-coupling is a robust and effective strategy. While the procedure requires careful control of inert atmosphere conditions and a meticulous purification process, it provides reliable access to this high-performance organic electronic material. The insights provided in this guide, from the strategic choice of reaction to the rationale behind specific conditions, are intended to empower researchers to successfully synthesize and further investigate this and other complex, star-shaped molecular architectures for next-generation applications.
References
-
Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. ResearchGate. Available at: [Link]
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene. MySkinRecipes. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Royal Society of Chemistry. Available at: [Link]
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PubMed Central (PMC). Available at: [Link]
-
Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. SpringerLink. Available at: [Link]
-
Synthesis of 1,3,5‐tris(thienyl)benzene derivatives by using Suzuki–Miyaura cross‐coupling and trimerization reactions. ResearchGate. Available at: [Link]
-
Synthesis and optical properties of 3,5-bis(10- phenylanthracen-9-yl)benzene-appended porphyrins. J-STAGE. Available at: [Link]
-
Understanding 1,3,5-Tri(9H-carbazol-9-yl)benzene: Properties for OLED & Organic Electronics. Borun New Material. Available at: [Link]
-
Recent advances in the syntheses of anthracene derivatives. Beilstein Journals. Available at: [Link]
-
Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]org/bjoc/content/17/1/2028)
Sources
- 1. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene [stage0.myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris[10-bromo-(813461-34-6) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Photophysical Properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Luminescent Potential of a Star-Shaped Anthracene Derivative
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a fascinating star-shaped organic molecule with the chemical formula C₄₈H₂₇Br₃ and a molecular weight of 843.45 g/mol . Its structure, featuring three bromoanthracene arms extending from a central benzene core, suggests intriguing photophysical properties with potential applications in organic electronics, particularly as a deep-blue emitting material in organic light-emitting diodes (OLEDs).[1] The bromine substituents can further serve as reactive sites for post-synthetic modification, opening avenues for fine-tuning its electronic and optical characteristics.
This technical guide provides a comprehensive overview of the key photophysical properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and the experimental methodologies required for their characterization. While specific experimental data for this particular molecule is limited in publicly available literature, this guide will leverage data from closely related anthracene derivatives to illustrate the principles and techniques involved in its photophysical investigation.
I. Molecular Structure and Synthesis
The unique star-shaped architecture of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is central to its properties. The three-fold symmetry and the spatial arrangement of the anthracene units influence its electronic conjugation, solubility, and intermolecular interactions in the solid state.
A plausible synthetic route to this molecule involves a palladium-catalyzed cross-coupling reaction. A doctoral thesis by Wu (2017) outlines a synthesis using 1,3,5-tribromobenzene and a suitable bromoanthracene derivative in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ in a solvent like 1,4-dioxane, refluxed for two days.[2] The crude product can then be purified by column chromatography.[2] Characterization of the final product would typically involve techniques like ¹H NMR and Infrared (IR) Spectroscopy to confirm its structure.[2]
II. Core Photophysical Properties and Their Characterization
The interaction of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene with light is governed by a set of key photophysical parameters. Understanding these properties is crucial for evaluating its potential in various applications.
A. Absorption and Emission Spectroscopy
1. Theoretical Framework:
The absorption of light by the molecule promotes an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital or HOMO) to a higher energy one (usually the Lowest Unoccupied Molecular Orbital or LUMO). The subsequent relaxation of the excited molecule back to its ground state can occur through various pathways, including the emission of light in the form of fluorescence or phosphorescence.
2. Experimental Protocol: UV-Visible Absorption and Photoluminescence Spectroscopy
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: The compound is dissolved in a spectroscopic-grade solvent (e.g., dichloromethane, toluene, or cyclohexane) to prepare a dilute solution (typically in the micromolar concentration range).
-
Measurement:
-
Absorption Spectrum: The absorbance of the solution is measured across a range of wavelengths (e.g., 250-500 nm) to identify the wavelengths of maximum absorption (λmax).
-
Emission Spectrum: The sample is excited at a wavelength corresponding to one of its absorption maxima, and the emitted light is collected and analyzed to obtain the fluorescence spectrum, identifying the wavelength of maximum emission (λem).
-
3. Expected Spectral Features (based on related anthracene derivatives):
The absorption spectrum is expected to show characteristic bands in the UV region, corresponding to the π-π* transitions of the anthracene moieties. The emission spectrum will likely exhibit a deep-blue fluorescence. The presence of bromine atoms, known as the "heavy-atom effect," could potentially influence the photophysical pathways, possibly leading to enhanced intersystem crossing to the triplet state and subsequent phosphorescence, although this is often quenched at room temperature in solution.
Table 1: Illustrative Photophysical Data for Related Anthracene Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |
| 9,10-Diphenylanthracene | Cyclohexane | 355, 375, 395 | 408, 430 | Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. |
| 2-(10-Bromoanthracen-9-yl)-N-phenylaniline | Not specified | Not specified | Not specified | Saravanan, D., et al. (2024). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. IUCrData, 9(7). [Link][3] |
Note: This table provides example data for related compounds to illustrate the expected spectral regions and is not the actual data for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
B. Fluorescence Quantum Yield (ΦF)
1. Theoretical Framework:
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
2. Experimental Protocol: Relative Quantum Yield Measurement
This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Instrumentation: UV-Visible spectrophotometer and a spectrofluorometer.
-
Materials: The sample, a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54), and spectroscopic-grade solvents.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)
where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Diagram 1: Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
C. Excited-State Dynamics: Time-Resolved Fluorescence Spectroscopy
1. Theoretical Framework:
Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τF), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be affected by various quenching processes.
2. Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
-
Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is built up.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
-
Diagram 2: Principle of Time-Correlated Single Photon Counting
Caption: Schematic of the TCSPC technique for fluorescence lifetime measurement.
III. Advanced Photophysical Characterization: Transient Absorption Spectroscopy
To gain deeper insights into the excited-state dynamics, including the formation and decay of triplet states and other transient species, transient absorption spectroscopy is a powerful tool.
1. Theoretical Framework:
This pump-probe technique involves exciting the sample with a short, intense "pump" pulse and then monitoring the changes in its absorption spectrum with a weaker, time-delayed "probe" pulse. This allows for the observation of short-lived excited states that do not emit light.
2. Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
-
Instrumentation: A femtosecond laser system to generate both the pump and probe pulses, an optical delay line to control the time delay between the pulses, and a sensitive detector (e.g., a CCD camera coupled to a spectrograph).
-
Procedure:
-
The pump pulse excites the sample.
-
The probe pulse, which is a broadband white-light continuum, passes through the excited sample at a specific time delay.
-
The spectrum of the transmitted probe pulse is recorded.
-
By varying the time delay, a series of transient absorption spectra are collected, revealing the evolution of the excited states over time.
-
IV. Concluding Remarks and Future Directions
1,3,5-Tris(10-bromoanthracen-9-yl)benzene represents a promising scaffold for the development of novel organic functional materials. Its star-shaped structure and the presence of bromoanthracene units suggest a rich photophysical behavior that warrants detailed investigation. The experimental protocols outlined in this guide provide a robust framework for characterizing its absorption, emission, quantum yield, and excited-state dynamics.
Future research should focus on the synthesis and comprehensive photophysical characterization of this molecule to establish a clear structure-property relationship. Investigating the impact of the bromine substituents on intersystem crossing and triplet state properties will be particularly important for applications in areas such as phosphorescent OLEDs and photodynamic therapy. Furthermore, exploring post-synthetic modifications at the bromine positions could unlock a wide range of new materials with tailored photophysical properties.
V. References
-
Wu, B. (2017). Doctoral Thesis.
-
MySkinRecipes. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Retrieved from [Link]
-
Saravanan, D., Ponraj, C., Khamrang, T., Hemamalini, M., & Antony, G. J. M. (2024). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. IUCrData, 9(7), x240475. [Link]
Sources
An In-depth Technical Guide to the Electrochemical Behavior of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical characteristics of the novel polycyclic aromatic hydrocarbon (PAH), 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. We will delve into its synthesis, predicted redox behavior, and the detailed experimental protocols for its electrochemical analysis. This document is intended to serve as a foundational resource for researchers exploring its potential applications in organic electronics, sensor technology, and medicinal chemistry.
Molecular Overview and Significance
1,3,5-Tris(10-bromoanthracen-9-yl)benzene, with the chemical formula C₄₈H₂₇Br₃ and a molecular weight of 843.44 g/mol (CAS RN: 813461-34-6), is a star-shaped organic molecule.[1] It features a central benzene ring connected to three 10-bromoanthracene units. The propeller-like, three-dimensional structure arises from the steric hindrance between the anthracene moieties, preventing a planar conformation.
The strategic incorporation of bromine atoms at the 10-position of the anthracene units is anticipated to significantly influence the molecule's electronic and, consequently, its electrochemical properties. The electron-withdrawing nature of bromine is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of frontier molecular orbitals is a key strategy in designing materials with specific redox characteristics for applications in organic electronics.[2][3]
Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
A plausible and efficient synthetic route to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene involves a two-step process: the synthesis of the parent molecule, 1,3,5-Tris(anthracen-9-yl)benzene, followed by its selective bromination.
Synthesis of 1,3,5-Tris(anthracen-9-yl)benzene
The precursor, 1,3,5-Tris(anthracen-9-yl)benzene, can be synthesized via a Suzuki coupling reaction between 1,3,5-tribromobenzene and anthracene-9-boronic acid.
Bromination of 1,3,5-Tris(anthracen-9-yl)benzene
The final product is obtained through the electrophilic bromination of the parent molecule. N-bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of anthracenes at the 9- and 10-positions.[4][5]
Experimental Protocol:
-
Dissolution: Dissolve 1,3,5-Tris(anthracen-9-yl)benzene (1 equivalent) in a suitable chlorinated solvent such as chloroform or dichloromethane in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (3.3 equivalents to ensure bromination of all three anthracene units) to the solution in portions while stirring at room temperature. The reaction should be protected from light to prevent radical side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as a solid.
Diagram of Synthetic Workflow:
Caption: Synthetic pathway to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Predicted Electrochemical Behavior
Insights from the Parent Compound
Studies on 1,3,5-tri(anthracen-10-yl)-benzene and its derivatives have shown that these molecules undergo multiple, reversible one-electron redox processes.[6] The three anthracene moieties can be sequentially oxidized and reduced. Due to electronic communication through the central benzene core, these redox events are expected to occur at slightly different potentials, resulting in a series of closely spaced waves in the cyclic voltammogram.
Effect of Bromine Substitution
The introduction of electron-withdrawing bromine atoms at the 10-position of each anthracene unit will have a pronounced effect on the redox potentials:
-
Oxidation: The removal of an electron from the HOMO will be more difficult due to the inductive effect of the bromine atoms. This will result in a positive shift of the oxidation potentials compared to the non-brominated analogue.
-
Reduction: The addition of an electron to the LUMO will be facilitated by the electron-withdrawing nature of the bromine atoms. Consequently, the reduction potentials are expected to shift to less negative values.
This predicted behavior is summarized in the table below, which contrasts the expected redox events for the parent compound and its brominated derivative.
Table 1: Predicted Redox Potentials
| Compound | Oxidation Potentials (V vs. Fc/Fc⁺) | Reduction Potentials (V vs. Fc/Fc⁺) |
| 1,3,5-Tris(anthracen-9-yl)benzene (predicted) | E¹ₒₓ, E²ₒₓ, E³ₒₓ (less positive) | E¹ᵣₑᏧ, E²ᵣₑᏧ, E³ᵣₑᏧ (more negative) |
| 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (predicted) | E¹ₒₓ, E²ₒₓ, E³ₒₓ (more positive) | E¹ᵣₑᏧ, E²ᵣₑᏧ, E³ᵣₑᏧ (less negative) |
Experimental Protocol for Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical behavior of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.[7] Given the potential for air-sensitivity of the radical ions formed during redox events, the experiment should be conducted under an inert atmosphere.[8][9]
Materials and Equipment
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrochemical Cell: A three-electrode cell designed for inert atmosphere experiments.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or gauze.
-
Solvent: Anhydrous, high-purity solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt, dried under vacuum before use.
-
Internal Standard: Ferrocene, for referencing the potentials.[10]
-
Inert Gas: Argon or nitrogen.
Step-by-Step Procedure
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the chosen solvent, and dry thoroughly.
-
Solution Preparation: In a glovebox or under a stream of inert gas, prepare a solution of the analyte (typically 1 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution.
-
Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove any dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Record a background CV of the solvent and electrolyte solution to establish the potential window.
-
Add the analyte solution and record the CV. Scan over a potential range that encompasses the expected oxidation and reduction events.
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.
-
-
Internal Referencing: After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV to determine the position of the Fc/Fc⁺ couple. All potentials should be reported relative to this internal standard.
Diagram of Cyclic Voltammetry Workflow:
Caption: A streamlined workflow for the cyclic voltammetry analysis.
Data Interpretation
The resulting cyclic voltammogram will provide a wealth of information about the electrochemical properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
-
Peak Potentials: The potentials at which the oxidation and reduction peaks occur (Epa and Epc) are characteristic of the molecule's redox properties. The formal potential (E°') for a reversible couple can be estimated as the average of the anodic and cathodic peak potentials.
-
Peak Separation (ΔEp): For a reversible one-electron process, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59/n mV at room temperature, where n is the number of electrons transferred. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.
-
Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process, as described by the Randles-Ševčík equation.
Conclusion
1,3,5-Tris(10-bromoanthracen-9-yl)benzene represents a fascinating molecular architecture with tunable electrochemical properties. The strategic placement of bromine atoms is predicted to significantly alter its redox behavior compared to the parent compound, making it a promising candidate for advanced materials applications. The experimental protocols outlined in this guide provide a robust framework for researchers to explore and validate the electrochemical characteristics of this and related polycyclic aromatic hydrocarbons.
References
-
2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PubMed Central. [Link]
-
Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. National Institutes of Health. [Link]
-
Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory. ResearchGate. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]
-
Techniques for air-sensitive cyclic voltammetry?. ResearchGate. [Link]
-
Cyclic voltammetry of anthracene and 1,2,3-trichlorobenzene in 0.1 M.... ResearchGate. [Link]
-
Supporting information Electrochemistry and Electrogenerated Chemiluminescence of 1,3,5- Tri(anthracen-10-yl). Allen J. Bard. [Link]
- Preparation method of 9, 10-dibromoanthracene.
-
Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. [Link]
-
Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs). ResearchGate. [Link]
-
Conducting Electrochemical Experiments in an Inert Atmosphere. Pine Research Instrumentation. [Link]
-
EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry. [Link]
-
Electrochemistry and Electrogenerated Chemiluminescence of 1,3,5- Tri(anthracen-10-yl)-benzene-Centered Starburst Oligofluorenes. Allen J. Bard. [Link]
-
Comparison of electrophilic substitutions of.... ResearchGate. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur. [Link]
-
Electrochemical and Photocatalytic Reactions of Polycyclic Aromatic Hydrocarbons Investigated by Raman Spectroscopy. ResearchGate. [Link]
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solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in common organic solvents
An In-Depth Technical Guide to the Solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a large, halogenated polycyclic aromatic hydrocarbon (PAH) of significant interest in the field of organic electronics. Given the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes a practical, methodological approach. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility in a range of common organic solvents. The guide covers the theoretical principles of solubility for large aromatic compounds, a systematic approach to solvent selection, a detailed gravimetric protocol for solubility determination, and essential safety considerations.
Introduction to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a complex organic molecule characterized by a central benzene ring symmetrically substituted with three 10-bromoanthracen-9-yl units. Its extended π-conjugated system and the presence of heavy bromine atoms impart unique photophysical and electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other organic semiconductor devices.
The processability of this and similar compounds into thin films for electronic devices is critically dependent on its solubility. A thorough understanding of its behavior in various organic solvents is paramount for developing deposition techniques such as spin-coating, inkjet printing, and blade-coating. Furthermore, solubility data is essential for purification processes like recrystallization and chromatography.
This guide will provide the necessary tools to systematically evaluate the solubility of this complex PAH.
Foundational Principles of Solubility for Large Aromatic Compounds
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful initial guideline.
For large PAHs such as 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, several structural features influence their solubility:
-
Large Molecular Size and Rigidity: The significant molecular surface area leads to strong van der Waals forces and π-π stacking interactions between the molecules in the solid state. These strong solute-solute interactions must be overcome by solute-solvent interactions for dissolution to occur.
-
Hydrophobicity: The aromatic structure is nonpolar and hydrophobic, leading to poor solubility in polar solvents like water but better solubility in nonpolar organic solvents.[1]
-
Halogenation: The presence of bromine atoms increases the molecular weight and polarizability of the molecule, which can influence its interaction with solvents.
Due to their hydrophobic nature, PAHs are generally soluble in organic solvents such as acetone, hexane, dichloromethane, and toluene.[1] However, the solubility of high molecular weight PAHs can be limited even in these solvents.[1]
Recommended Organic Solvents for Solubility Screening
A systematic approach to determining the solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene involves screening a range of solvents with varying polarities. The following table provides a suggested list of common organic solvents for initial screening.
| Solvent Class | Examples | Rationale |
| Nonpolar Aromatic | Toluene, Xylenes, Benzene | Strong potential for dissolving large aromatic solutes due to favorable π-π interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | Good general solvents for a wide range of organic compounds, including PAHs.[1] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity, capable of dissolving many organic solids. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents that can be effective for some PAHs.[1] |
| Esters | Ethyl Acetate | A solvent of intermediate polarity. |
| Alkanes | Hexane, Cyclohexane | Nonpolar solvents, solubility may be limited for very large PAHs. |
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a reliable and straightforward technique for accurately determining the solubility of a solid compound in a solvent.[1][2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Materials and Equipment
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg precision)
-
Vials with screw caps
-
Thermostatic shaker or water bath for temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven for drying
Step-by-Step Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of solid 1,3,5-Tris(10-bromoanthracen-9-yl)benzene to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium. For large, sparingly soluble molecules, this may take 24-48 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[1]
-
Separation of Undissolved Solid: a. Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle. b. Carefully draw a known volume (e.g., 1.00 mL) of the supernatant (the clear liquid above the solid) into a syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is critical to remove any suspended solid particles.
-
Quantification of Dissolved Solute: a. Weigh the evaporating dish containing the filtered saturated solution. b. Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen. c. Once the solvent is removed, place the evaporating dish in an oven or vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved.[3][4] d. Reweigh the evaporating dish with the dry, dissolved solid.
Calculation of Solubility
The solubility can be calculated as follows:
-
Weight of empty evaporating dish: W₁
-
Weight of dish + dry solute: W₂
-
Volume of filtered saturated solution: V (in mL)
Mass of dissolved solute = W₂ - W₁
Solubility (mg/mL) = (W₂ - W₁) / V
To express solubility in mol/L, divide the result by the molecular weight of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (843.45 g/mol ) and multiply by 1000.
Alternative Method: UV-Vis Spectroscopy
For compounds that have a strong chromophore, UV-Vis spectroscopy can be a faster method for determining concentration. This requires creating a calibration curve of absorbance versus known concentrations of the compound in the same solvent. The filtered saturated solution is then diluted to fall within the concentration range of the calibration curve, and its absorbance is measured to determine the concentration.
Data Presentation
The determined solubility data should be presented in a clear and organized manner. A table is highly recommended for comparing the solubility in different solvents at a specific temperature.
Table 1: Solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Tetrahydrofuran | Experimental Value | Calculated Value |
| Other Solvents... | ... | ... |
Safety and Handling Precautions
Working with halogenated aromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Handle the solid compound and all solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Visualizations
Molecular Structure
Caption: Molecular structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Experimental Workflow
Caption: Workflow for gravimetric solubility determination.
References
- Yalkowsky, S. H., & He, Y. (2003).
- Acree, W. E. (1994). IUPAC-NIST Solubility Data Series. 54. Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents.
- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
Scribd. (n.d.). 4 - Solubility - Gravimetric Method. [Link]
-
DPHARM GURU. (n.d.). 5. GRAVIMETRIC ANALYSIS. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
College of Eastern Idaho. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (CAS No. 813461-34-6) for Advanced Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Star-Shaped Molecule for High-Performance Organic Electronics
In the landscape of organic electronics, the design and synthesis of novel materials with tailored properties are paramount for advancing device performance. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, identified by its CAS number 813461-34-6, has emerged as a significant player, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). This star-shaped molecule, featuring a central benzene core trisubstituted with bulky 10-bromoanthracene units, offers a unique combination of thermal stability, and advantageous electronic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this promising material, with a focus on its role in the development of next-generation optoelectronic devices.
Physicochemical Properties
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a solid at room temperature with a high molecular weight, contributing to its thermal stability. The core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 813461-34-6 | N/A |
| Molecular Formula | C₄₈H₂₇Br₃ | [1] |
| Molecular Weight | 843.45 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | >150 °C | |
| Purity | Typically >95% | |
| Storage Temperature | Room Temperature | [1] |
Molecular Architecture and its Implications for Functionality
The unique starburst structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is central to its functionality. The triphenylbenzene core provides a rigid and stable scaffold.[2] The three bulky bromoanthracene arms attached to the central benzene ring create significant steric hindrance. This twisted, non-planar molecular geometry plays a crucial role in preventing intermolecular π-π stacking in the solid state. This morphological stability is highly desirable in thin-film devices as it helps to prevent crystallization and maintain a stable amorphous state, which is essential for long-term device stability and performance.
The brominated anthracene units are key to the material's electronic properties. Anthracene derivatives are well-known for their excellent photoluminescence and electroluminescence characteristics, making them suitable as core components for blue fluorescent materials.[3] The introduction of bromine atoms can further modulate the electronic properties, enhancing electron transport capabilities.[4] This makes 1,3,5-Tris(10-bromoanthracen-9-yl)benzene a promising candidate for use as a deep-blue emitting material or an electron transport layer in OLEDs.[4]
Synthesis Pathway
A potential synthetic approach is outlined below:
Sources
An In-Depth Technical Guide to the Molecular Structure and Properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
This guide provides a comprehensive technical overview of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a star-shaped polycyclic aromatic hydrocarbon of significant interest in the field of organic electronics. Designed for researchers, materials scientists, and professionals in drug development, this document delves into the molecule's synthesis, intricate molecular architecture, and the structure-property relationships that underpin its applications. While primarily recognized for its role in materials science, we will also address its context within the broader landscape of polycyclic aromatic hydrocarbons relevant to biomedical and safety considerations.
Strategic Molecular Design: The Rationale Behind the Starburst Architecture
The molecular structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a deliberate convergence of three key components: a central 1,3,5-trisubstituted benzene core, three peripheral anthracene units, and terminally positioned bromine atoms. This "starburst" or dendrimeric architecture is a strategic design choice aimed at achieving specific material properties.
The central benzene core acts as a rigid scaffold, enforcing a three-dimensional, propeller-like geometry. This non-planar structure is crucial for inhibiting the strong intermolecular π-π stacking that is often observed in planar polycyclic aromatic hydrocarbons. Such stacking can lead to aggregation-caused quenching of fluorescence and poor morphological stability in thin films, which are detrimental to the performance of organic light-emitting diodes (OLEDs)[1].
The anthracene moieties are the primary chromophores, responsible for the molecule's photoluminescent properties. Anthracene itself is a well-known blue-emitting fluorophore with high quantum yield[2]. By incorporating three anthracene units, the molecule's light-absorbing and emitting cross-section is significantly enhanced.
Finally, the bromine atoms at the 10-position of each anthracene unit play a multifaceted role. They enhance the molecule's electron-transporting capabilities and contribute to its overall thermal stability[3]. Furthermore, the presence of these heavy atoms can influence the spin-orbit coupling, which is a critical parameter in the design of advanced OLED materials. From a synthetic perspective, the bromine atoms also serve as reactive handles for further functionalization.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Protocol
A plausible two-step synthesis is outlined below, starting from commercially available precursors. This protocol is based on analogous syntheses of 1,3,5-triarylbenzenes and functionalized anthracene derivatives[6][7][8].
Step 1: Suzuki-Miyaura Cross-Coupling to form 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
This step involves the palladium-catalyzed cross-coupling of 1,3,5-tribromobenzene with a suitable boronic acid or boronate ester derivative of 10-bromoanthracene.
-
Reactants:
-
1,3,5-Tribromobenzene
-
(10-Bromoanthracen-9-yl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous sodium carbonate or potassium carbonate)
-
Solvent system (e.g., a mixture of toluene and water)
-
-
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3,5-tribromobenzene, (10-bromoanthracen-9-yl)boronic acid, and the palladium catalyst.
-
Add the solvent system, followed by the aqueous base.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate and water).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
-
Diagram of the Proposed Synthesis Workflow
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.
Spectroscopic Characterization (Predicted)
While specific published spectra for this molecule are not available, we can predict its key spectroscopic features based on its constituent parts and data from analogous compounds[6][9][10].
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically 7.0-9.0 ppm). The protons on the central benzene ring will likely appear as a singlet, while the protons on the anthracene units will exhibit a series of doublets and multiplets characteristic of the anthracene ring system. The presence of the bromine atoms will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region (typically 120-145 ppm). The symmetry of the molecule should lead to a smaller number of signals than the total number of carbon atoms. Key signals will correspond to the substituted and unsubstituted carbons of the central benzene ring and the anthracene units.
-
UV-Vis Absorption and Photoluminescence: In solution, the molecule is expected to exhibit strong absorption in the UV region, characteristic of the anthracene chromophore[11][12]. The absorption spectrum will likely show fine vibronic structure. Upon excitation, it is expected to exhibit strong blue fluorescence, with an emission maximum likely in the range of 420-450 nm. The star-shaped structure is designed to maintain high fluorescence quantum yield in the solid state by preventing aggregation.
In-Depth Molecular Structure Analysis
The three-dimensional structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is key to its properties. Although a specific crystal structure from the Cambridge Crystallographic Data Centre (CCDC) is not publicly available, we can infer its structural parameters from high-resolution crystal structures of similar molecules, such as 2-(10-Bromoanthracen-9-yl)-N-phenylaniline and other 1,3,5-triarylbenzene derivatives[7].
Key Structural Features
-
Anthracene Planarity: The individual anthracene units are expected to be nearly planar, with only minor deviations from planarity[7].
-
Dihedral Angles: Due to steric hindrance between the anthracene units, they will be twisted out of the plane of the central benzene ring. This "propeller-like" conformation is a hallmark of 1,3,5-trisubstituted benzene systems. The dihedral angles between the planes of the anthracene units and the central benzene ring are anticipated to be significant, likely in the range of 60-90 degrees.
-
Bond Lengths and Angles: The carbon-carbon bond lengths within the aromatic rings will be typical for sp²-hybridized carbons (approximately 1.38-1.42 Å). The C-Br bond length is expected to be around 1.90 Å. The bond angles within the benzene and anthracene rings will be close to 120°.
Diagram of Molecular Structure Relationships
Caption: Relationship between molecular components and properties.
Computational Modeling Insights
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations on analogous anthracene derivatives have provided valuable insights into their electronic structure[13]. For 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, such calculations would likely reveal:
-
HOMO and LUMO Distribution: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are expected to be primarily localized on the anthracene units. This localization is crucial for the molecule's function as an emissive material.
-
Energy Levels: The calculated HOMO-LUMO gap would correspond to the energy of the first electronic transition, which dictates the color of the emitted light. The bromine atoms are expected to slightly lower the HOMO and LUMO energy levels, which can improve charge injection in OLED devices.
Applications in Organic Electronics
The primary application of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is as a deep-blue emitting material in OLEDs[2]. Its molecular design directly addresses several key challenges in developing high-performance blue emitters, which are notoriously difficult to achieve with high efficiency and long operational lifetimes.
| Property | Consequence of Molecular Structure | Reference |
| High Thermal Stability | The rigid, star-shaped structure with a high molecular weight leads to a high glass transition temperature (Tg) and decomposition temperature (Td). | [14] |
| Good Film-Forming Ability | The non-planar, propeller-like shape disrupts crystal packing, leading to the formation of stable amorphous films, which are essential for uniform device fabrication. | [1] |
| Deep-Blue Emission | The intrinsic photophysical properties of the anthracene chromophore result in emission in the blue region of the visible spectrum. | [2] |
| High Photoluminescence Quantum Yield | The steric hindrance from the starburst architecture minimizes intermolecular interactions and aggregation-caused quenching, preserving high emission efficiency in the solid state. | [15] |
| Enhanced Electron Transport | The presence of electron-withdrawing bromine atoms can improve the electron mobility of the material. | [3] |
A typical multi-layer OLED device incorporating this material as the emitter would have a structure similar to that described in studies of other high-efficiency blue OLEDs[8].
Relevance to Drug Development and Toxicology
While 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is designed for materials science applications and there is no literature on its use in drug development, its chemical nature as a polycyclic aromatic hydrocarbon (PAH) and a brominated aromatic compound warrants a discussion on its potential biological implications, a crucial consideration for the target audience.
Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are a class of compounds known for their environmental persistence and, in some cases, their carcinogenicity. The biological activity of PAHs is often linked to their metabolic activation to reactive intermediates that can bind to DNA and other macromolecules.
Brominated Aromatic Compounds: Brominated compounds are widely used as flame retardants. Some of these compounds have been shown to be persistent, bioaccumulative, and toxic.
Given these general concerns, it is imperative that researchers and professionals handling 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and similar materials adhere to strict safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and handling the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Conclusion
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a prime example of rational molecular design in materials science. Its star-shaped architecture, which combines a rigid central core with highly fluorescent anthracene arms, results in a material with excellent thermal stability, good film-forming properties, and efficient deep-blue emission. These characteristics make it a promising candidate for use in high-performance organic light-emitting diodes. While its direct application in drug development has not been explored, an understanding of its chemical class from a toxicological perspective is essential for its safe handling and development. Future research in this area could focus on further tuning the photophysical properties through derivatization and on detailed investigations into the long-term stability and degradation pathways of this material in OLED devices.
References
-
The Role of 9-Bromo-10-(phenanthrene-10-yl)anthracene in Modern OLED Technology. (URL: [Link])
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Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. (URL: [Link])
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A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances. (URL: [Link])
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UV-Vis absorption spectra (a) and photoluminescence spectra (b) of anthracene-cored semiconducting molecule, 3. (c) Fluorescence image of the solution. ResearchGate. (URL: [Link])
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Performance of the OLEDs employing different emitters. a) EL spectra at... ResearchGate. (URL: [Link])
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Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (URL: [Link])
- 1,3,5-benzenetriyl)tris[10-bromo-(813461-34-6) 1H NMR spectrum. ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/813461-34-6_1HNMR.htm)
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2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PubMed Central. (URL: [Link])
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2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. MDPI. (URL: [Link])
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Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry. (URL: [Link])
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Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry. (URL: [Link])
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Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. (URL: [Link])
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Supporting Information_Anthracene_07012017_final. The Royal Society of Chemistry. (URL: [Link])
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The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. (URL: [Link])
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Design of efficient molecular organic light-emitting diodes by a high-throughput virtual screening and experimental approach. Nature Materials. (URL: [Link])
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Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... ResearchGate. (URL: [Link])
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Novel Deep Blue OLED Emitters with 1,3,5-Tri(anthracen-10-yl)benzene-Centered Starburst Oligofluorenes. ResearchGate. (URL: [Link])
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Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. (URL: [Link])
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Synthesis and optical properties of 3,5-bis(10- phenylanthracen-9-yl)benzene-appended porphyrins. Journal of Porphyrins and Phthalocyanines. (URL: [Link])
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(E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study. Acta Crystallographica Section E. (URL: [Link])
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(a) UV-vis absorption of 9-bromoanthracene at 60 μM and a picture under... ResearchGate. (URL: [Link])
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A Technical Guide to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene: From Discovery to Application in Advanced Organic Electronics
This in-depth technical guide provides a comprehensive overview of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a key material in the advancement of organic light-emitting diode (OLED) technology. Addressed to researchers, scientists, and professionals in drug development and materials science, this document details the compound's history, synthesis, characterization, and its pivotal role in next-generation electronic displays.
I. Introduction: The Quest for Deep-Blue Emitters in OLED Technology
The evolution of organic light-emitting diodes (OLEDs) has been marked by a continuous search for materials that can generate light efficiently and with high color purity across the visible spectrum. Deep-blue emitters, in particular, have presented a significant challenge due to the inherent wide bandgap of the molecules required, which can often lead to issues with stability and lifetime. The development of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene represents a significant milestone in overcoming these hurdles. Its unique starburst molecular architecture, featuring a central benzene core trisubstituted with bulky, brominated anthracene units, provides a unique combination of thermal stability, high electron mobility, and deep-blue emission, making it a highly sought-after component in modern OLEDs.[1]
The strategic placement of bromine atoms on the anthracene moieties is a key design feature. This halogenation not only influences the electronic properties of the molecule, enhancing electron transport, but also plays a role in defining the material's solid-state packing and morphological stability in thin films, which are critical for device performance and longevity.
II. Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is essential for its application in OLEDs. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 813461-34-6 | [2][3] |
| Molecular Formula | C₄₈H₂₇Br₃ | |
| Molecular Weight | 843.45 g/mol | |
| Physical Form | Solid | [3] |
| Melting Point | >150 °C | |
| Purity | 95% - 98% | [3] |
| Storage Temperature | Room Temperature | [3] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise arrangement of protons and carbon atoms, confirming the connectivity of the benzene and anthracene units.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the molecular weight and isotopic distribution, confirming the presence of three bromine atoms.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are vital for assessing the purity of the synthesized material.[2]
III. Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene: A Strategic Approach
While the seminal publication detailing the first synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is not publicly accessible, the molecular architecture strongly suggests a synthetic strategy rooted in modern cross-coupling methodologies. The most probable and efficient route involves a palladium-catalyzed Suzuki cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex aromatic systems for materials science.[5][6][7]
The logical retrosynthetic analysis points to two key precursors: 1,3,5-tribromobenzene as the central trifunctional core and a suitable 10-bromoanthracene-9-boronic acid or ester derivative.
Caption: Retrosynthetic analysis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
A. Proposed Experimental Protocol
The following is a generalized, yet detailed, experimental protocol based on established Suzuki coupling procedures for the synthesis of similar multi-aryl systems.[5][7][8] This protocol is intended as a guide for researchers and should be optimized for specific laboratory conditions.
Step 1: Preparation of the Reaction Mixture
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,3,5-tribromobenzene (1.0 equivalent).
-
Add (10-bromoanthracen-9-yl)boronic acid (3.3 equivalents).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (6.0 equivalents).
-
Add a solvent system, commonly a mixture of toluene and ethanol, or tetrahydrofuran (THF) and water.
Step 2: Reaction Execution
-
Purge the reaction flask with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add distilled water and an organic solvent (e.g., ethyl acetate or dichloromethane) to the reaction flask.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, typically using a gradient of hexane and dichloromethane as the eluent.
-
Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product as a solid.
Caption: Generalized workflow for the synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
IV. Application in Organic Light-Emitting Diodes (OLEDs)
The primary application of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is as a deep-blue emitting material in the emissive layer of an OLED.[1] Its molecular design imparts several advantageous properties that contribute to high-performance devices.
-
High Thermal Stability: The rigid, starburst structure with a high molecular weight contributes to a high glass transition temperature (Tg), which is crucial for preventing morphological changes in the thin film during device operation, thereby enhancing device lifetime.
-
Good Electron Transport: The brominated anthracene units are known to facilitate electron transport, which helps in balancing the charge carrier injection and recombination within the emissive layer, leading to higher efficiency.[1]
-
Deep-Blue Emission: The electronic structure of the molecule results in electroluminescence in the deep-blue region of the spectrum, a critical component for full-color displays and white lighting applications.
-
Solution Processability: While often used in vacuum-deposited OLEDs, the bulky nature of the molecule can disrupt intermolecular packing, which may allow for its use in solution-processed devices, offering a pathway to lower-cost manufacturing.
Caption: Schematic of a multilayer OLED device incorporating the title compound.
V. Conclusion and Future Outlook
1,3,5-Tris(10-bromoanthracen-9-yl)benzene stands as a testament to the power of rational molecular design in advancing materials for organic electronics. Its discovery and application have contributed significantly to the development of stable and efficient deep-blue OLEDs. Future research in this area will likely focus on further functionalization of this core structure to fine-tune its optoelectronic properties, such as shifting the emission wavelength, improving quantum efficiency, and enhancing charge carrier mobility. The exploration of related derivatives could lead to even more robust and high-performing materials for a new generation of flexible displays, solid-state lighting, and other optoelectronic applications.
VI. References
-
Device performance based on... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved January 19, 2026, from [Link]
-
Benzene, 1,3,5-tribromo- - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
-
Miyura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic Acid. (n.d.). Retrieved January 19, 2026, from [Link]
-
Lee, J., et al. (2021). High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. Materials, 14(11), 2821. [Link]
-
Singh, K., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3336–3343. [Link]
-
1,3,5-Tribromobenzene - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Preparation of 1,3,5-tribromobenzene - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]
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1,3,5-Tris(10-bromoanthracen-9-yl)benzene - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]
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basic chemical reactivity of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
An In-depth Technical Guide to the Basic Chemical Reactivity of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
This guide provides an in-depth exploration of the chemical reactivity of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a key building block in the synthesis of advanced organic materials. Designed for researchers, chemists, and materials scientists, this document moves beyond simple procedural descriptions to offer insights into the causality behind experimental choices, ensuring a foundational understanding for predictable and successful synthesis.
Introduction: The Molecular Architecture and its Potential
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped, polycyclic aromatic hydrocarbon (PAH) characterized by a central benzene core symmetrically substituted with three 10-bromoanthracene units. This C₃ symmetric architecture imparts significant thermal and morphological stability, while the anthracene moieties provide desirable photophysical properties. The three bromine atoms at the 10-position of each anthracene wing are the primary sites of chemical reactivity, serving as versatile handles for constructing more complex, functional molecules.
The principal application interest for this molecule and its derivatives lies in the field of organic electronics, particularly as deep-blue emitting materials or hosts in Organic Light-Emitting Diodes (OLEDs).[1] The bulky, propeller-like structure helps to suppress intermolecular π-π stacking, which can mitigate concentration quenching and lead to high solid-state fluorescence quantum yields.
Core Molecule Properties
| Property | Value | Source |
| CAS Number | 813461-34-6 | |
| Molecular Formula | C₄₈H₂₇Br₃ | |
| Molecular Weight | 843.45 g/mol | |
| Physical Form | Solid | |
| Melting Point | >150 °C | |
| Purity | Typically ≥95% |
graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Central Benzene Ring C1 [label="C", pos="0,1!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1!", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Anthracene Groups Anth1 [label="9-Anth-10-Br", pos="0,2.5!", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Anth2 [label="9-Anth-10-Br", pos="-2.16,-1.25!", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Anth3 [label="9-Anth-10-Br", pos="2.16,-1.25!", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections C1 -- Anth1 [label="C-C"]; C3 -- Anth2 [label="C-C"]; C5 -- Anth3 [label="C-C"]; }
Caption: Schematic of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene structure.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of the bromo-anthracene moieties is their participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a vast array of derivatives with tailored electronic and photophysical properties.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is arguably the most powerful method for forming biaryl structures from aryl halides.[2] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[3][4]
Mechanistic Insight: The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond of the anthracene unit, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with sterically hindered substrates.
-
Transmetalation: The organic group from the activated organoboron species (boronate complex, formed by reaction with the base) is transferred to the palladium center, displacing the halide. The choice of base (e.g., K₂CO₃, Na₂CO₃) is critical for activating the boronic acid.[3]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Tri-aryl Derivative via Suzuki Coupling
This protocol describes a representative triple Suzuki coupling reaction.
Materials:
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene (1.0 eq)
-
Arylboronic acid (e.g., 4-biphenylboronic acid) (3.3 - 3.6 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq per Br)
-
Potassium Carbonate (K₂CO₃), aqueous solution (2 M) or anhydrous solid (3.0 eq per Br)
-
Solvent: Toluene or a Toluene/THF/Water mixture
Procedure:
-
Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Solvent and Base Addition: Add the degassed solvent(s) via cannula, followed by the degassed K₂CO₃ solution or the anhydrous solid. Causality: Degassing the solvents prevents quenching of the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure tri-substituted product.
Buchwald-Hartwig Amination: Building C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5] This reaction is indispensable for creating hole-transporting materials and thermally activated delayed fluorescence (TADF) emitters, where electron-donating amine moieties are coupled to an acceptor core.
Mechanistic Insight: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
-
Catalyst Choice: The success of this reaction, especially with sterically demanding substrates like ours, is highly dependent on the choice of phosphine ligand. Early systems used simple ligands, but modern Buchwald-Hartwig amination relies on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the reductive elimination step, which is often challenging, and stabilize the catalytic intermediates.[7]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[5][6]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of a Tri-amino Derivative
This protocol is adapted from methodologies used for similar bromo-anthracene compounds.[8]
Materials:
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene (1.0 eq)
-
Secondary amine (e.g., Carbazole or Diphenylamine) (3.3 - 3.6 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq per Br)
-
Biarylphosphine Ligand (e.g., XPhos) (0.06 eq per Br)
-
Sodium tert-butoxide (NaOtBu) (4.5 eq)
-
Solvent: Anhydrous, degassed Toluene
Procedure:
-
Catalyst Activation (Optional but Recommended): In a glovebox or under inert atmosphere, pre-mix the Pd(OAc)₂ and XPhos ligand in a small amount of toluene and stir for 15 minutes. This pre-forms the active catalytic species.
-
Vessel Preparation: To a Schlenk flask, add the NaOtBu, the secondary amine, and 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Purge with inert gas.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene, followed by the pre-formed catalyst solution via cannula.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Suzuki coupling. The resulting tri-amino compounds are often highly fluorescent.
Other Potential Reactive Pathways
While palladium catalysis is dominant, other transformations are possible:
-
Lithiation-Electrophile Quench: The bromo-anthracene units can potentially undergo lithium-halogen exchange using an organolithium reagent like n-BuLi or t-BuLi at low temperatures. The resulting aryllithium species is a powerful nucleophile that can be quenched with various electrophiles (e.g., CO₂, aldehydes, chlorosilanes). This route is often complicated by competing side reactions and requires stringent anhydrous and low-temperature conditions.
-
Diels-Alder Cycloaddition: The central rings of the anthracene core can act as a diene in Diels-Alder reactions, although this reactivity is often sterically hindered and requires forcing conditions.[9] This pathway is generally less utilized for functionalization compared to cross-coupling.
Conclusion
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a pre-eminent molecular scaffold whose chemical utility is dominated by the reactivity of its three bromine atoms. Mastery of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a reliable and versatile toolkit for transforming this core into a diverse family of functional materials. The key to success lies in the rational selection of catalysts, ligands, bases, and reaction conditions, tailored to overcome the steric hindrance of the bulky anthracene units and achieve high-yield, predictable outcomes for applications in organic electronics and beyond.
References
- MySkinRecipes. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
- Organic-Chemistry.org. (n.d.). Suzuki Coupling.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Saravanan, D., Ponraj, C., Khamrang, T., Hemamalini, M., & Antony, G. J. M. (2024). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PubMed Central.
- Sigma-Aldrich. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (ChemScene LLC).
- Sigma-Aldrich. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (Synthonix Corporation).
- Patsenker, L. D., et al. (2007). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. Molecules.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Al-Musa, A. A., & El-kanzi, N. A. A. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Bulletin of the Chemical Society of Ethiopia.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Reddy, G. S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega.
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Methodological & Application
Topic: Utilizing 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in the Fabrication of High-Performance Organic Light-Emitting Diodes (OLEDs)
An Application Guide for Researchers
Introduction: The Role of Advanced Materials in Next-Generation Displays
Organic Light-Emitting Diodes (OLEDs) represent a cornerstone of modern display and solid-state lighting technology, prized for their vibrant colors, high contrast, and thin, flexible form factors.[1][2] The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials used within its multilayer structure.[3] A typical OLED device is composed of a series of organic layers strategically sandwiched between two electrodes.[4] When a voltage is applied, the anode injects positive charge carriers (holes) and the cathode injects negative charge carriers (electrons). These charges migrate through their respective transport layers—the Hole Transport Layer (HTL) and the Electron Transport Layer (ETL)—and recombine within an Emissive Layer (EML) to generate light (electroluminescence).[4][5][6]
The efficiency, color purity, and operational stability of the device are critically dependent on the materials chosen for each layer. Starburst molecules, characterized by a central core with multiple radiating arms, have emerged as a promising class of materials due to their favorable charge transport properties and high thermal stability.[7][8] 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBAB), a starburst molecule with a triphenylbenzene core and three bromoanthracene arms, is a material of significant interest. Its brominated anthracene units are suggested to enhance electron transport, making it a compelling candidate for use as a deep-blue emissive material in high-performance OLEDs.[9] This guide provides a comprehensive overview and detailed protocols for the fabrication and characterization of OLED devices incorporating 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Physicochemical Properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
A thorough understanding of the material's properties is essential for designing an effective device architecture and optimizing fabrication parameters.
| Property | Value | Reference(s) |
| CAS Number | 813461-34-6 | [10][11] |
| Molecular Formula | C₄₈H₂₇Br₃ | [11] |
| Molecular Weight | 843.45 g/mol | [11] |
| Purity | ≥98% (sublimed grade recommended) | [10][11] |
| Physical Form | Solid (Powder/Crystalline) | [10][11] |
| Melting Point | >150 °C | [11] |
| InChI Key | UIWRSFHUJUCHDA-UHFFFAOYSA-N | [10][11] |
| Reported Function | Deep-blue emitting material; enhanced electron transport | [9] |
OLED Device Fabrication: A Step-by-Step Protocol
The fabrication of high-quality OLEDs is a precise process that demands a clean, controlled environment to prevent contamination and ensure device longevity. The following protocol details the fabrication of a multilayer OLED using 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as the emissive layer via vacuum thermal evaporation (VTE), the industry standard for small-molecule OLEDs.[2][12]
Core Principle & Workflow
The device is built layer-by-layer on a transparent conductive substrate. The organic layers and the final metal cathode are deposited in a high-vacuum environment (typically <10⁻⁶ Torr) to ensure high purity of the films and prevent degradation from atmospheric oxygen or moisture.[13][14]
Required Equipment and Materials
-
Equipment:
-
High-Vacuum Thermal Evaporation System (<10⁻⁶ Torr)[15]
-
Spin Coater
-
Ultrasonic Bath
-
Hotplate
-
Nitrogen or Argon-filled Glovebox
-
-
Consumables & Substrates:
-
Chemicals & Materials:
-
Substrate Cleaning: Hellmanex™ III or similar detergent, Deionized (DI) water, Isopropyl alcohol (IPA)[16]
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)[4]
-
Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) or similar[17]
-
Emissive Layer (EML): 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBAB)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃)[17]
-
Cathode: Lithium Fluoride (LiF) and Aluminum (Al)
-
Detailed Fabrication Protocol
Step 1: ITO Substrate Cleaning Causality: Rigorous cleaning is paramount as imperfections on the anode surface can lead to current leakage, reduced efficiency, and the formation of non-emissive "dark spots," severely limiting device lifetime.[4]
-
Place ITO substrates in a substrate rack.
-
Sequentially sonicate the rack in beakers containing DI water with detergent, pure DI water (x2), and isopropyl alcohol for 15 minutes each.
-
Dry the substrates thoroughly using a compressed nitrogen gun.[16]
-
Immediately transfer the cleaned substrates to a hotplate or vacuum oven for final drying and then into the glovebox antechamber.
Step 2: Hole Injection Layer (HIL) Deposition Causality: The HIL (PEDOT:PSS) serves to reduce the energy barrier for hole injection from the high work function ITO anode into the organic HTL, facilitating efficient charge transfer.[4][18]
-
Inside the glovebox, place a cleaned ITO substrate on the spin coater chuck.
-
Dispense a filtered PEDOT:PSS solution onto the center of the substrate.
-
Spin coat at 5000-6000 rpm for 30 seconds to achieve a film thickness of approximately 30-40 nm.[16]
-
Transfer the substrate to a hotplate inside the glovebox and anneal at 120-150 °C for 15 minutes to remove residual solvent.
Step 3: Deposition of Organic Layers and Cathode via VTE Causality: VTE allows for precise control over film thickness and morphology, which is crucial for balancing charge transport and ensuring the recombination zone is confined within the emissive layer.[2][12]
-
Load the PEDOT:PSS-coated substrates into the substrate holder of the thermal evaporation chamber.
-
Load the source materials (NPB, TBAB, Alq₃, LiF, Al) into separate, clean crucibles.
-
Pump the chamber down to a high vacuum (base pressure ≤ 5 x 10⁻⁷ Torr). The presence of residual oxygen or water can quench luminescence and degrade the organic materials.[13]
-
Sequentially deposit the following layers. Deposition rates should be monitored using a quartz crystal microbalance.
-
HTL: Evaporate NPB at a rate of 1-2 Å/s to a final thickness of 40 nm.[17]
-
EML: Evaporate 1,3,5-Tris(10-bromoanthracen-9-yl)benzene at a rate of ~1 Å/s to a final thickness of 30 nm.
-
ETL: Evaporate Alq₃ at a rate of 1-2 Å/s to a final thickness of 30 nm.
-
Electron Injection Layer (EIL): Evaporate LiF at a rate of 0.1-0.2 Å/s to a final thickness of 1 nm. The EIL lowers the electron injection barrier from the metal cathode to the ETL.[5]
-
Cathode: Without breaking vacuum, align the shadow mask and evaporate Aluminum (Al) at a rate of 2-5 Å/s to a final thickness of 100 nm.
-
Step 4: Encapsulation Causality: The organic materials and low work function cathode are highly susceptible to degradation upon exposure to ambient air and moisture. Encapsulation creates a physical barrier, which is essential for achieving a long operational lifetime.[1][16]
-
Transfer the completed devices from the evaporator into the inert atmosphere of the glovebox without exposure to air.
-
Apply a bead of UV-curable epoxy around the active pixel area.
-
Carefully place a clean glass coverslip over the epoxy, ensuring no air bubbles are trapped.
-
Cure the epoxy using a UV lamp to form a hermetic seal.
Device Characterization Protocols
Once fabricated, the device must be systematically tested to evaluate its performance.
Protocol 1: Current Density-Voltage-Luminance (J-V-L) Measurement
Purpose: This is the fundamental characterization to determine the device's electrical and optical efficiency.[19]
-
Connect the device to a source measure unit (SMU). Place a calibrated photodetector (e.g., silicon photodiode) directly in front of the emitting pixel.
-
Apply a forward voltage sweep (e.g., from 0 to 10 V in 0.1 V steps).
-
Simultaneously record the current flowing through the device and the light output (luminance) measured by the photodetector.
-
From this data, calculate and plot:
Protocol 2: Electroluminescence (EL) Spectroscopy
Purpose: To determine the color characteristics of the emitted light.
-
Operate the device at a constant driving voltage or current (e.g., 8 V).
-
Collect the emitted light using an optical fiber connected to a spectrometer.[21]
-
Record the emission spectrum (Intensity vs. Wavelength).
-
From the spectrum, determine the peak emission wavelength (λ_peak), the Full Width at Half Maximum (FWHM), and the CIE 1931 color coordinates.
Protocol 3: Device Lifetime Measurement
Purpose: To assess the operational stability of the device.
-
Operate the device at a constant DC current that produces an initial luminance of interest (e.g., 100 or 1000 cd/m²).
-
Continuously monitor the luminance as a function of time.
-
The lifetime is often reported as LT₅₀, the time it takes for the luminance to decay to 50% of its initial value.[20]
Data Interpretation & Logical Relationships
The performance metrics obtained from characterization are directly influenced by the material properties and device architecture.
Conclusion
1,3,5-Tris(10-bromoanthracen-9-yl)benzene stands as a promising material for application in the emissive layer of OLED devices, particularly for achieving deep-blue emission. Its starburst molecular structure is conducive to forming stable amorphous films, a critical requirement for fabrication via vacuum thermal evaporation. By following the detailed fabrication and characterization protocols outlined in this guide, researchers can effectively integrate this material into OLED architectures and systematically evaluate its performance. The successful fabrication of efficient and stable devices hinges on meticulous substrate preparation, precise control of deposition parameters in a high-vacuum environment, and robust encapsulation to prevent environmental degradation. The insights gained from such studies will further advance the development of next-generation OLED technologies for displays and lighting.
References
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Wikipedia. (n.d.). OLED. Retrieved from [Link]
-
Avantama AG. (n.d.). How are OLEDs Made?. Retrieved from [Link]
- Sun, H. (2022). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology, 18, 258-264.
-
Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
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Korvus Technology. (n.d.). Thin Film Deposition By Thermal Evaporation Systems. Retrieved from [Link]
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VacCoat. (2024, April 23). Thin Film Deposition By Thermal Evaporation Method. Retrieved from [Link]
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Gaspar, H., et al. (2022). Recent Advances in Hole-Transporting Layers for Organic Solar Cells. PubMed Central. Retrieved from [Link]
-
DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]
-
CoLab. (2024, October 16). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Retrieved from [Link]
-
ResearchGate. (2024, October 16). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Retrieved from [Link]
-
Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved from [Link]
-
Samsung Display Newsroom. (2022, January 24). [Learn Display] 42. Evaporation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hole transporting materials for organic light emitting diodes: An Overview. Retrieved from [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. Retrieved from [Link]
-
HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. Retrieved from [Link]
-
Theired. (n.d.). IRED conference proceeding article -Effects of Hole Transport and Injection Layers on the Efficiency of Flexible Organic Light-emitting Diodes. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Retrieved from [Link]
-
OLED-info. (n.d.). OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 9-Bromoanthracene-10-Benzene-D5. Retrieved from [Link]
-
SpringerLink. (n.d.). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Retrieved from [Link]
-
ResearchGate. (2024, August 6). Novel Deep Blue OLED Emitters with 1,3,5-Tri(anthracen-10-yl)benzene-Centered Starburst Oligofluorenes. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. Retrieved from [Link]
-
ESOM Chemical. (n.d.). OLED Materials. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. OLED - Wikipedia [en.wikipedia.org]
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- 14. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
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- 17. IRED conference proceeding article -Effects of Hole Transport and Injection Layers on the Efficiency of Flexible Organic Light-emitting Diodes [theired.org]
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- 19. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
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- 21. drpress.org [drpress.org]
Application Note & Protocol: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as a Promising Host Material Platform for High-Efficiency Blue Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Quest for Stable and Efficient Blue OLEDs
The realization of full-color displays and energy-efficient solid-state lighting hinges on the development of high-performance Organic Light-Emitting Diodes (OLEDs). While significant progress has been made in red and green emitting materials, achieving stable and efficient deep-blue emission remains a considerable challenge. The wider bandgap required for blue emission often leads to materials with lower stability and shorter operational lifetimes. The host material in the emissive layer of an OLED plays a pivotal role in dictating the overall device performance, including its efficiency, color purity, and longevity.
Anthracene derivatives have emerged as a promising class of materials for blue OLEDs due to their inherent wide bandgap, high photoluminescence quantum yield, and good thermal stability. The molecular architecture of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene presents a compelling strategy for a high-performance blue OLED host. This starburst, non-conjugated structure, featuring a central benzene core and three peripherally attached bromoanthracene units, is designed to offer several key advantages:
-
High Triplet Energy: The non-conjugated nature of the benzene core with the anthracene moieties helps to maintain a high triplet energy level, which is crucial for efficiently confining the triplet excitons of blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters, thereby preventing efficiency roll-off at high brightness.
-
Amorphous Morphology: The bulky, propeller-like three-dimensional structure of the molecule is expected to inhibit crystallization and promote the formation of stable amorphous films, which is essential for uniform charge transport and preventing device degradation.
-
Tunable Electronic Properties: The presence of bromine atoms at the 10-position of the anthracene units provides a reactive site for further functionalization, allowing for the fine-tuning of the material's electronic properties, such as its HOMO/LUMO levels, to optimize charge injection and transport.
-
Enhanced Electron Transport: The brominated anthracene moieties can also enhance electron transport properties, contributing to a more balanced charge carrier distribution within the emissive layer and improving device efficiency.
This application note provides a comprehensive technical guide on the synthesis, characterization, and application of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as a host material in blue OLEDs. It includes detailed protocols for its synthesis and the fabrication of high-performance OLED devices.
II. Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route involves the Suzuki coupling of 1,3,5-tribromobenzene with a suitable bromoanthracene boronic acid or boronic ester derivative. The key bromoanthracene precursor would need to be synthesized first, likely starting from 9,10-dibromoanthracene.
A general synthetic scheme is outlined below:
Figure 1: Proposed synthetic pathway for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Detailed Synthetic Protocol (Hypothetical)
Materials:
-
9,10-Dibromoanthracene
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1,3,5-Tribromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
Step 1: Synthesis of 10-Bromoanthracen-9-yl-boronic acid
-
Dissolve 9,10-dibromoanthracene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise to the solution while maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add an excess of triisopropyl borate to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with an aqueous solution of hydrochloric acid (1 M) and stir for 1 hour.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 10-bromoanthracen-9-yl-boronic acid.
Step 2: Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
-
In a round-bottom flask, combine 1,3,5-tribromobenzene, 3.3 equivalents of 10-bromoanthracen-9-yl-boronic acid, and a catalytic amount of Pd(PPh3)4.
-
Add a mixture of toluene, ethanol, and an aqueous solution of K2CO3 (2 M).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with toluene or chloroform.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to yield pure 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. A ¹H NMR spectrum is available from ChemicalBook for comparison.
-
Mass Spectrometry: To verify the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability and glass transition temperature, which are crucial for OLED device fabrication and lifetime.
III. Photophysical and Electrochemical Properties
Due to the lack of specific experimental data for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, the following properties are estimated based on data from structurally similar anthracene-based host materials. These values should be experimentally verified.
| Property | Estimated Value | Significance in Blue OLEDs |
| HOMO Level | -5.7 to -5.9 eV | Determines the efficiency of hole injection from the hole transport layer. |
| LUMO Level | -2.1 to -2.3 eV | Influences the efficiency of electron injection from the electron transport layer. |
| Energy Gap (Eg) | ~3.6 eV | A wide bandgap is necessary for a blue host material to prevent emission from the host itself. |
| Triplet Energy (E_T) | > 2.7 eV | A high triplet energy is essential to confine the triplet excitons of the blue dopant, leading to high efficiency. |
IV. Application in Blue OLEDs: Device Fabrication Protocol
This section outlines a detailed protocol for the fabrication of a high-efficiency blue phosphorescent or TADF OLED using 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as the host material.
Device Architecture
A typical multilayer OLED device structure is as follows:
ITO / HTL / Host:Dopant (EML) / HBL / ETL / EIL / Cathode
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer
-
EML: Emissive Layer (Host doped with a blue emitter)
-
HBL: Hole Blocking Layer
-
ETL: Electron Transport Layer
-
EIL: Electron Injection Layer
-
Cathode: e.g., LiF/Al
Figure 3: Workflow for OLED device fabrication.
-
Substrate Cleaning:
-
Sequentially sonicate the patterned ITO glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum.
-
HTL Deposition: Evaporate NPB to a thickness of 40 nm.
-
EML Co-deposition: Co-evaporate 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (host) and the blue dopant from separate sources. The doping concentration should be optimized (typically 5-15% for phosphorescent emitters). The thickness of the EML is typically 20-30 nm.
-
HBL Deposition: Evaporate TCTA to a thickness of 10 nm.
-
ETL Deposition: Evaporate TPBi to a thickness of 30-40 nm.
-
-
Cathode Deposition:
-
EIL Deposition: Deposit a thin layer of LiF (0.5-1 nm) to facilitate electron injection.
-
Cathode Deposition: Deposit a layer of Al (100-150 nm) as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source-measure unit and a photometer.
-
Measure the electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Evaluate the operational lifetime of the device.
-
V. Conclusion
1,3,5-Tris(10-bromoanthracen-9-yl)benzene represents a promising molecular design for a high-performance host material for blue OLEDs. Its unique starburst architecture is anticipated to provide a high triplet energy, good morphological stability, and tunable electronic properties. The provided synthetic and fabrication protocols, while based on established chemical principles and device engineering, offer a solid foundation for researchers to explore the potential of this and similar materials. Further experimental validation of the photophysical properties and device performance of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is crucial and is expected to contribute significantly to the advancement of stable and efficient blue OLED technology.
VI. References
-
Gong, M., Lee, H., & Jeon, Y. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry, 20(47), 10735-10746. [Link]
-
Kim, J. H., & Lee, J. Y. (2019). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Materials, 12(15), 2485. [Link]
-
Lee, C. W., Lee, J. Y., & Kim, J. J. (2007). High-efficiency deep blue host for organic light-emitting devices. Applied Physics Letters, 90(12), 121122. [Link]
-
Kumar, A., Lee, S. H., Park, J. W., & Kim, Y. K. (2015). High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof. Journal of Materials Chemistry C, 3(32), 8316-8324. [Link]
-
Saravanan, D., Ponraj, C., Khamrang, T., Hemamalini, M., & Maria Antony, G. J. (2023). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. IUCrData, 8(10), x230975. [Link]
-
Khan, Y., & Ostroverkhova, O. (2022). The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Applied Electronic Materials, 4(12), 5649-5671. [Link]
-
Pak, S., Kang, J., Hwang, N., Cho, S., Lee, S. E., Kim, Y. K., & Yoon, S. S. (2019). Fabrication of Blue Organic Light-Emitting Diodes Based on Indeno-Phenanthrene/Triphenylene Amine Derivatives. Journal of Nanoscience and Nanotechnology, 19(3), 1597-1602. [Link]
-
Zhang, D., Duan, L., Li, C., Li, Y., & Qiu, Y. (2020). Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs. Journal of Materials Chemistry C, 8(28), 9678-9687. [Link]/articlelanding/2020/tc/d0tc01964j)
Application Notes and Protocols for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in Organic Semiconductors
Introduction: A Multifaceted Building Block for High-Performance Organic Electronics
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped, high-performance organic semiconductor that has garnered significant interest within the research and development community. Its unique molecular architecture, characterized by a central benzene core and three peripherally attached 10-bromoanthracene units, bestows upon it a desirable combination of thermal stability, high electron mobility, and deep-blue emission properties.[1] These attributes make it a versatile material for a range of organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs).
This comprehensive guide provides a detailed overview of the applications of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, complete with experimental protocols and insights into its role in enhancing device performance. The information presented herein is intended for researchers, scientists, and professionals in the field of organic electronics and drug development who are exploring the potential of this promising material.
Physicochemical Properties and Molecular Design Rationale
The chemical structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is intrinsically linked to its functionality in organic semiconductor devices. The molecule's key properties are summarized in the table below:
| Property | Value | Reference |
| CAS Number | 813461-34-6 | [2][3] |
| Molecular Formula | C₄₈H₂₇Br₃ | [2] |
| Molecular Weight | 843.45 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | >150 °C | [2] |
| Purity | Typically >95-98% | [2] |
The rationale behind the molecular design of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is threefold:
-
The Anthracene Core: Anthracene is a well-known building block for organic semiconductors, valued for its planar structure which facilitates intermolecular π-π stacking and charge transport.[4]
-
The 1,3,5-Trisubstituted Benzene Core: This central unit imparts a three-dimensional, star-shaped geometry to the molecule. This structure helps to prevent strong intermolecular aggregation, which can otherwise lead to fluorescence quenching and poor film morphology.
-
The Bromo-substituents: The bromine atoms at the 10-position of the anthracene units play a crucial role in enhancing the electron transport properties of the material.[1] This makes it particularly suitable for use in the emissive layer of OLEDs, where balanced electron and hole transport is essential for high efficiency.
Application in Organic Light-Emitting Diodes (OLEDs)
The primary application of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is as a deep-blue emitting material in OLEDs.[1] Its high electron mobility and thermal stability contribute to the fabrication of efficient and long-lasting devices.
Protocol for the Fabrication of a Deep-Blue Emitting OLED
This protocol outlines a standard procedure for the fabrication of a multilayer OLED device using 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as the emissive layer.
1. Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-ozone cleaner and treat for 10 minutes to enhance the work function of the ITO and improve hole injection.
2. Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the following organic layers sequentially onto the ITO anode:
-
Hole Injection Layer (HIL): 30 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD).
-
Hole Transport Layer (HTL): 20 nm of NPD.
-
Emissive Layer (EML): 30 nm of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
-
Electron Transport Layer (ETL): 20 nm of Tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
-
The deposition rates for the organic layers should be maintained at 1-2 Å/s.
3. Cathode Deposition:
-
Without breaking the vacuum, deposit a 100 nm thick layer of Aluminum (Al) as the cathode.
-
The deposition rate for the Al cathode should be maintained at 5-10 Å/s.
4. Encapsulation:
-
Remove the completed devices from the vacuum chamber and immediately encapsulate them using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
Device Characterization
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs can be measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates can be recorded using a spectroradiometer.
-
The external quantum efficiency (EQE) and power efficiency can be calculated from the J-V-L data and the EL spectrum.
Potential Application in Organic Field-Effect Transistors (OFETs)
While the primary application of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene has been in OLEDs, its inherent properties as an organic semiconductor suggest its potential use in Organic Field-Effect Transistors (OFETs). Anthracene derivatives are known to exhibit good charge transport characteristics, making them suitable for the active layer in OFETs.[4][5]
Workflow for OFET Fabrication and Characterization
Figure 1: Workflow for OFET fabrication and characterization.
Protocol for OFET Fabrication
1. Substrate Preparation:
-
Use heavily n-doped silicon wafers with a 300 nm thick thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrates by sonication in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the SiO₂ surface with a vapor of hexamethyldisilazane (HMDS) to passivate the surface and improve the adhesion and ordering of the organic semiconductor.
2. Active Layer Deposition:
-
Deposit a thin film (typically 50 nm) of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene onto the treated SiO₂ surface. This can be done either by thermal evaporation in a high-vacuum chamber or by solution processing (e.g., spin-coating from a suitable solvent like chloroform or toluene).
-
If solution processing is used, the substrate should be spun at a speed of 1000-3000 rpm to achieve a uniform film.
3. Thermal Annealing:
-
Anneal the substrate with the organic film at a temperature just below the material's melting point (e.g., 120-140 °C) for 30-60 minutes in a nitrogen atmosphere. This step can improve the crystallinity and morphology of the film, leading to better device performance.
4. Electrode Deposition:
-
Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask.
-
Thermally evaporate a 50 nm thick layer of gold (Au) to form the source and drain contacts. The channel length and width are defined by the shadow mask.
5. Device Characterization:
-
The electrical characteristics of the OFETs (transfer and output curves) can be measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
The field-effect mobility (μ) and the on/off current ratio can be extracted from the transfer characteristics in the saturation regime.
Synthesis and Purification
While 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is commercially available, understanding its synthesis is valuable for researchers who may wish to modify its structure or prepare derivatives. A plausible synthetic route involves a Suzuki cross-coupling reaction.
Conceptual Synthetic Pathway
Figure 2: Conceptual synthetic pathway.
A typical Suzuki coupling reaction would involve reacting 1,3,5-tribromobenzene with 10-bromoanthracene-9-boronic acid in the presence of a palladium catalyst and a base.[6] The crude product would then be purified by column chromatography followed by recrystallization or sublimation to achieve the high purity required for electronic device applications.
Conclusion and Future Outlook
1,3,5-Tris(10-bromoanthracen-9-yl)benzene stands out as a highly promising material for organic electronics, particularly in the realm of deep-blue OLEDs. Its unique molecular structure provides an excellent platform for achieving high performance and stability. Further research into the modification of its peripheral groups could lead to even more advanced materials with tailored optoelectronic properties. The exploration of its potential in OFETs and other organic electronic devices is an exciting avenue for future investigations, potentially unlocking new applications for this versatile molecule.
References
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MySkinRecipes. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. [Link]
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Saravanan, D., Ponraj, C., Khamrang, T., Hemamalini, M., & Antony, G. J. M. (2023). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633–636. [Link]
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Al-Mokhtar, M. A., & El-Shehry, M. F. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536. [Link]
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Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2011). Organic semiconductors for organic field-effect transistors. Advanced Materials, 23(38), 4347–4370. [Link]
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Liu, T., Cheng, K., Salami-Ranjbaran, E., Gao, F., Glor, E. C., Li, M., Walsh, P. J., & Fakhraai, Z. (2015). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter, 11(38), 7546–7553. [Link]
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Wang, C., Dong, H., Hu, W., Liu, Y., & Zhu, D. (2012). Anthracene-based semiconductors for organic field-effect transistors. Chemical Reviews, 112(4), 2208–2267. [Link]
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Chen, Y., Li, Y., He, J., Li, Y., Li, G., & Wu, H. (2023). Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. Molecules, 28(12), 4867. [Link]
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Liu, Y., Di, C. A., & Zhu, D. (2009). Organic field-effect transistors based on anthracene. Journal of Materials Chemistry, 19(19), 2993-3004. [Link]
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Jayan, A., & Thomas, K. R. J. (2020). Tetrathienoanthracene and Tetrathienylbenzene Derivatives as Hole-Transporting Materials for Perovskite Solar Cell. ACS Applied Energy Materials, 3(11), 10878–10889. [Link]
-
Motsamai, T. G., MalGAS, G. F., & Fotsin, J. G. (2023). 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. Molbank, 2023(1), M1565. [Link]
-
Koleva, B. B., Kolev, T., Stoyanov, S., Petkov, I., & Spiteller, M. (2012). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. International Journal of Molecular Sciences, 13(8), 9546–9565. [Link]
-
Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2022). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2022(3), M1447. [Link]
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Application Notes and Protocols for the Suzuki Coupling of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with the sterically demanding substrate, 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. The protocol herein is designed to address the challenges associated with the significant steric hindrance of this polycyclic aromatic hydrocarbon (PAH). We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a comprehensive, step-by-step experimental procedure. Furthermore, this guide includes protocols for the purification and characterization of the resulting multi-anthracenyl benzene derivatives.
Introduction: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is pivotal in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials.[3][4] However, the efficiency of the Suzuki-Miyaura coupling can be significantly hampered by sterically hindered substrates.[5][6][7]
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a prime example of such a sterically demanding molecule.[8][9][10] The three bulky 10-bromoanthracenyl substituents create a crowded environment around the reactive C-Br bonds, impeding the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. This guide provides a robust protocol to overcome these steric challenges, enabling the successful synthesis of novel, highly-functionalized polycyclic aromatic hydrocarbons. These products have potential applications as advanced materials for organic light-emitting diodes (OLEDs) due to their unique photophysical properties.[11]
The Catalytic Cycle and the Challenge of Steric Hindrance
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][12]
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
With sterically hindered substrates like 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, the oxidative addition and reductive elimination steps are particularly challenging. The bulky anthracene moieties can prevent the palladium catalyst from efficiently inserting into the C-Br bond and can also hinder the final bond formation to release the product. To overcome this, the selection of an appropriate catalyst system is paramount.
Recommended Reagents and Rationale
The following table outlines the recommended reagents for the Suzuki coupling of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
| Reagent | Recommended | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective palladium sources that are readily reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos are known to be highly effective for sterically hindered Suzuki couplings.[3] They promote both oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | A strong, non-nucleophilic base is required to facilitate the transmetalation step.[12] K₃PO₄ and Cs₂CO₃ are commonly used and have shown good efficacy in challenging couplings. |
| Solvent | Toluene/Water or Dioxane/Water | A biphasic solvent system is often employed to dissolve both the organic substrate and the inorganic base.[13] Anhydrous conditions with a solvent like dioxane can also be effective.[14] |
| Boronic Acid/Ester | Desired Arylboronic Acid or Pinacol Ester | The choice of the coupling partner will determine the final product. Boronic acids are more common, but pinacol esters can offer greater stability. |
Detailed Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene with an arylboronic acid. The reaction can be adapted for mono-, di-, or tri-substitution by adjusting the stoichiometry of the boronic acid.
Materials and Equipment
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos or XPhos
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Deionized water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Reaction Setup and Execution
Figure 2: Experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (1.0 eq), the desired arylboronic acid (1.1 to 3.3 eq depending on the desired degree of substitution), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) and the base (e.g., K₃PO₄, 3.0 eq per bromine).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as dichloromethane or ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification Protocol
The crude product, a large polycyclic aromatic hydrocarbon, will likely require purification by column chromatography.[15]
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, typically a gradient of hexane and dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the prepared column.
-
Elution: Elute the column with the chosen solvent system, starting with a non-polar mixture and gradually increasing the polarity.
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Recrystallization (Optional): For further purification, the product can be recrystallized from a suitable solvent system (e.g., dichloromethane/hexane or toluene/hexane).
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling of the sterically encumbered 1,3,5-Tris(10-bromoanthracen-9-yl)benzene presents a significant synthetic challenge. However, with the appropriate selection of a palladium catalyst, a bulky phosphine ligand, and a strong base, this transformation can be achieved with good efficiency. The detailed protocol provided in this application note serves as a comprehensive guide for researchers to successfully synthesize novel, multi-anthracenyl benzene derivatives for a range of applications in materials science and beyond.
References
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology.
- Frontiers. (2019). Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- PubMed Central. (n.d.). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.
- Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega.
- Sigma-Aldrich. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1,3-Di(pyren-1-yl)benzene via Suzuki-Miyaura Cross-Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
- Sigma-Aldrich. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
- BLDpharm. (n.d.). 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MySkinRecipes. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
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Application Note: High-Quality Thin-Film Deposition of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene for Advanced Organic Electronics
Abstract
This application note provides a detailed protocol for the deposition of high-quality thin films of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a key material for next-generation organic electronic devices. This large, star-shaped organic semiconductor is noted for its high electron mobility and thermal stability, making it an excellent candidate for use in Organic Light-Emitting Diodes (OLEDs), particularly as a deep-blue emitting material.[1][2] The protocol herein focuses on high-vacuum thermal evaporation, a reproducible and scalable method for depositing uniform thin films of small-molecule organic materials.[3] We will cover essential aspects from substrate preparation and deposition parameter optimization to post-deposition characterization, providing researchers with a robust framework for fabricating high-performance thin films.
Introduction to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a polycyclic aromatic hydrocarbon with a unique three-dimensional structure. It consists of a central benzene core functionalized with three 10-bromoanthracene units at the 1, 3, and 5 positions. This molecular architecture provides excellent thermal stability and amorphous film-forming capabilities, which are crucial for the longevity and efficiency of organic electronic devices. The brominated anthracene moieties enhance electron transport, a desirable characteristic for emissive layers in OLEDs.[1]
Key Material Properties:
| Property | Value | Source |
| Chemical Formula | C₄₈H₂₇Br₃ | |
| Molecular Weight | 843.45 g/mol | |
| Physical Form | Solid | [4] |
| Melting Point | >150 °C | |
| Purity | Typically ≥95% |
Below is a diagram illustrating the molecular structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Caption: Molecular structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Thin-Film Deposition by High-Vacuum Thermal Evaporation
High-vacuum thermal evaporation is the preferred method for depositing thin films of small-molecule organic semiconductors due to the high level of control over film thickness and morphology, and the ability to create multilayer device structures.[3] The process involves heating the source material in a high-vacuum environment until it sublimes, allowing the vapor to travel in a line-of-sight path and condense onto a substrate.
The following diagram outlines the key stages of the thermal evaporation workflow.
Caption: Workflow for thermal evaporation of organic thin films.
Substrate Preparation
The quality of the substrate surface is paramount for achieving high-quality organic thin films, as surface contaminants can act as nucleation sites for defects and impact film morphology and device performance.[5] Common substrates for organic electronics include indium tin oxide (ITO)-coated glass, silicon wafers (with or without a dielectric layer like SiO₂), and quartz.
Protocol for Substrate Cleaning (ITO-coated glass example):
-
Place substrates in a substrate holder.
-
Sequentially sonicate in a bath of laboratory-grade detergent, deionized (DI) water, acetone, and isopropanol. Each sonication step should be for 15-20 minutes.
-
After the final sonication in isopropanol, rinse thoroughly with DI water and dry under a stream of high-purity nitrogen gas.
-
Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and improve the surface energy.
Thermal Evaporation Protocol
Due to the relatively weak intermolecular forces in organic solids, precise temperature control is crucial to prevent decomposition.[3] The evaporation temperature for organic materials is typically below 500°C.[3]
Equipment:
-
High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for in-situ thickness and rate monitoring
-
Temperature-controlled effusion cell or evaporation boat (e.g., tantalum, tungsten)
-
Substrate holder with temperature control
Protocol:
-
Source Preparation: Load a suitable amount of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene powder (e.g., 50-100 mg) into the effusion cell or boat. Ensure the material is of high purity (≥95%) to avoid co-deposition of impurities.
-
System Pump-down: Load the cleaned substrates and the source into the chamber. Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr. This is critical as oxygen and water can degrade many organic materials.[3]
-
Deposition Parameters:
-
Substrate Temperature: The substrate temperature can influence film morphology. A good starting point is room temperature. For some materials, gentle heating (e.g., 50-80°C) can improve molecular ordering.
-
Deposition Rate: A slow and stable deposition rate is generally preferred for achieving uniform and well-ordered films. A target rate of 0.1-0.5 Å/s is recommended.
-
Source Temperature: The source temperature required to achieve the target deposition rate will depend on the specific system geometry and the material's sublimation properties. Given the melting point of >150°C, a starting source temperature in the range of 180-250°C should be explored.
-
-
Deposition Procedure:
-
Once the base pressure is reached, slowly ramp up the temperature of the source while monitoring the QCM. A slow ramp rate prevents outgassing bursts and potential decomposition.[3]
-
Once the desired deposition rate is achieved and stable, open the shutter to begin deposition onto the substrates.
-
Monitor the QCM throughout the deposition to maintain a constant rate and deposit the desired film thickness (e.g., 50 nm for an emissive layer).
-
After reaching the target thickness, close the shutter and slowly ramp down the source temperature.
-
-
System Cool-down: Allow the system and substrates to cool to room temperature under vacuum before venting the chamber with an inert gas like nitrogen.
Optimization is Key: The optimal source temperature and deposition rate are highly dependent on the specific deposition system. It is crucial to perform a series of calibration runs to determine the ideal parameters for achieving the desired film properties.
Post-Deposition Characterization
After deposition, a comprehensive characterization of the thin films is essential to validate their quality and suitability for the intended application.
Recommended Characterization Techniques:
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size. |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of the film's surface and cross-section. |
| X-ray Diffraction (XRD) | Information on the crystallinity and molecular packing of the film.[1] |
| UV-Visible Spectroscopy | Optical properties, including absorption and transmission spectra, to determine the optical bandgap.[1] |
| Photoluminescence (PL) Spectroscopy | Emission properties of the film, including the peak emission wavelength and quantum efficiency. |
| Ellipsometry | Precise measurement of film thickness and refractive index. |
Conclusion
This application note provides a comprehensive protocol for the thin-film deposition of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene using high-vacuum thermal evaporation. By following the detailed steps for substrate preparation, deposition, and characterization, researchers can reliably fabricate high-quality films for advanced organic electronic applications. The key to success lies in meticulous substrate cleaning, achieving a high-vacuum environment, and careful optimization of deposition parameters to control the film's morphology and properties.
References
-
In-situ/operando characterization techniques for organic semiconductors and devices. (2022). Journal of Semiconductors, 43(6), 061101. [Link]
-
McNeill, C. R., & Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C, 1(2), 187-201. [Link]
- New tailored organic semiconductors thin films for optoelectronic applic
-
Organic Thin Film Evaluation. (n.d.). Toray Research Center, Inc.[Link]
-
Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. (2017). AZoM. [Link]
-
What kind of substrates are needed to prepare organic thin films? (2013). ResearchGate. [Link]
- Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. (n.d.).
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene. (n.d.). MySkinRecipes. [Link]
-
Thin Films Deposition of Organic Materials. (2019). VacCoat. [Link]
- Thermal evaporation of small molecules-A study of interfacial, bulk and device properties for molecular electronics. (2008). Chalmers University of Technology.
-
Low-Temperature Thermal Evaporation of Organic Materials. (n.d.). Korvus Technology. [Link]
Sources
role of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as an emissive layer component
An In-Depth Technical Guide to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene for Advanced Emissive Layer Applications
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as a high-performance component in the emissive layer of Organic Light-Emitting Diodes (OLEDs).
Introduction: The Strategic Importance of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in OLED Technology
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a starburst-type organic semiconductor that has garnered significant interest for its role in developing highly efficient and stable blue OLEDs. Its unique molecular architecture, consisting of a central benzene core with three 10-bromoanthracen-9-yl arms, imparts a combination of desirable photophysical and thermal properties. The brominated anthracene units are particularly noteworthy for enhancing electron transport capabilities.[1] This makes the compound a versatile material, suitable for use as a deep-blue emitting material in OLEDs that demand high electron mobility and thermal stability.[1]
The propeller-like, non-planar structure of this molecule effectively suppresses intermolecular π-π stacking. This structural feature is crucial for mitigating concentration quenching and maintaining high emission efficiency in the solid state, a common challenge in the design of organic emitters. Consequently, 1,3,5-Tris(10-bromoanthracen-9-yl)benzene serves as a foundational component for next-generation displays and solid-state lighting applications.
Core Material Properties
A thorough understanding of the material's intrinsic properties is fundamental to its successful integration into an OLED device stack.
Physical and Chemical Specifications
| Property | Value | Source |
| CAS Number | 813461-34-6 | [2][3][4] |
| Molecular Formula | C₄₈H₂₇Br₃ | [3] |
| Molecular Weight | 843.45 g/mol | [2][3] |
| Purity | >98% (sublimed) | [2] |
| Physical Form | Solid | [2][3] |
| Melting Point | >150 °C | [3] |
| Storage Temperature | Room Temperature | [2][3] |
Photophysical and Thermal Characteristics
Anthracene derivatives are well-regarded as candidates for molecular crystals with intriguing properties applicable to electronics.[5] The photophysical properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene are central to its function as an emissive material. It is known to be a deep-blue emitting material.[1] Materials with a similar anthracene core structure exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), which are critical for the operational stability and longevity of OLED devices. For instance, related anthracene compounds have shown high Tg values exceeding 150 °C.[6] This high thermal stability ensures that the amorphous thin films, essential for uniform device performance, do not crystallize under thermal stress during operation.
Application in OLED Emissive Layers: A Dual-Role Component
The versatility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene allows it to be employed in the emissive layer (EML) in two primary capacities: as a potent deep-blue emitter and as a stable host material for other dopants.
Role as a Deep-Blue Emitter
When used as the primary light-emitting material, 1,3,5-Tris(10-bromoanthracen-9-yl)benzene facilitates direct recombination of electrons and holes to generate deep-blue photons. The design of the molecule helps in achieving excellent color coordinates, approaching the NTSC blue standard, with high external quantum efficiencies.[6]
Role as a Host Material
The wide energy bandgap and suitable frontier energy levels (HOMO/LUMO) of anthracene derivatives make them excellent host materials.[7] In this configuration, 1,3,5-Tris(10-bromoanthracen-9-yl)benzene constitutes the bulk of the EML, with a small percentage of a guest emitter (dopant) dispersed within it. The host material facilitates charge transport and transfers energy to the guest molecules, which then emit light of a different color. This is a common strategy to achieve highly efficient and color-tunable OLEDs.
Experimental Protocols: From Synthesis to Device Characterization
The following protocols provide a detailed methodology for the synthesis, fabrication, and characterization of OLEDs utilizing 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Protocol 1: Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
The synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and similar multi-aryl compounds is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods offer a reliable route to forming the necessary carbon-carbon bonds. A general synthetic approach is outlined below, based on established methodologies for creating aryl-substituted anthracenes.[5]
Reaction Scheme:
A mixture of 1,3,5-tribromobenzene and a suitable anthracene-derived boronic acid or ester would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an appropriate solvent system (e.g., toluene/water).
Step-by-Step Procedure:
-
Reactant Preparation: In a nitrogen-purged flask, dissolve 1,3,5-tribromobenzene and 3.3 equivalents of the anthracene boronic ester in a 2:1 mixture of toluene and ethanol.
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) and an aqueous solution of potassium carbonate (2 M, 4 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24-48 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.[5]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.[5]
-
Final Purification for OLEDs: For optimal device performance, the purified material must undergo gradient sublimation to achieve a purity of >99.5%.
Protocol 2: OLED Device Fabrication via Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED device using 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in the emissive layer.
Device Structure Example: ITO / HIL / HTL / EML / ETL / EIL / Cathode
Caption: A typical multi-layer OLED device structure.
Step-by-Step Fabrication Workflow:
Caption: The OLED fabrication and encapsulation workflow.
-
Substrate Preparation:
-
Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Treat the ITO surface with oxygen plasma for 5 minutes to enhance the work function and improve hole injection.
-
-
Thermal Evaporation:
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system.
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Hole Injection Layer (HIL): Deposit a 20 nm layer of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): Deposit a 30 nm layer of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).[8]
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of Aluminum (Al). The deposition rates for organic materials should be maintained at 1-2 Å/s, while LiF should be at 0.1 Å/s and Al at 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers and the cathode from degradation.
-
Protocol 3: Device Performance Characterization
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Measure the EL spectra of the device using a spectroradiometer at a constant driving voltage.
-
From the spectra, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit and a photometer to simultaneously measure the current density, applied voltage, and luminance of the device.
-
The measurements should be conducted by sweeping the voltage from 0 V to a higher voltage (e.g., 10 V).
-
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated from the luminance and current density data.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): This is a critical metric that measures the ratio of photons emitted to the number of electrons injected. It is calculated from the luminance, current density, and the EL spectrum of the device.
-
Expected Performance and Data
The performance of an OLED device is highly dependent on the precise device architecture and fabrication conditions. However, based on the properties of anthracene derivatives, a device incorporating 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as the blue emitter is expected to exhibit the following characteristics.
| Performance Metric | Expected Value | Significance |
| Turn-on Voltage | 3.0 - 4.5 V | Low turn-on voltage indicates efficient charge injection. |
| Maximum Luminance | > 3,000 cd/m² | High brightness is crucial for display applications. |
| Maximum EQE | > 5% | High EQE is indicative of efficient electron-to-photon conversion. |
| CIE Coordinates (x, y) | (0.15, 0.10) | These coordinates represent a deep-blue emission, close to display standards. |
Conclusion
1,3,5-Tris(10-bromoanthracen-9-yl)benzene stands out as a highly promising material for the emissive layer in OLEDs. Its robust thermal stability, excellent photophysical properties, and versatile functionality as both an emitter and a host make it a key enabler for high-performance, long-lasting blue OLEDs. The protocols and data presented in this guide offer a solid foundation for researchers and engineers to harness the full potential of this advanced organic semiconductor in their display and lighting innovations.
References
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. MySkinRecipes.
- 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PMC - PubMed Central.
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Sigma-Aldrich.
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Sigma-Aldrich.
- Exceedingly efficient deep-blue electroluminescence from new anthracenes obtained using rational molecular design.
- 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene. BLDpharm.
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Sigma-Aldrich.
- US10700300B2 - Organic light-emitting diode including an electron transport layer stack comprising different lithium compounds and elemental metal.
- Synthesis and Electroluminescence Properties of 3-(Trifluoromethyl)
Sources
- 1. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene [stage0.myskinrecipes.com]
- 2. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene | 813461-34-6 [sigmaaldrich.com]
- 3. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene | 813461-34-6 [sigmaaldrich.com]
- 4. 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene|BLD Pharm [bldpharm.com]
- 5. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceedingly efficient deep-blue electroluminescence from new anthracenes obtained using rational molecular design - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US10700300B2 - Organic light-emitting diode including an electron transport layer stack comprising different lithium compounds and elemental metal - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis and derivatization of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a sterically hindered, star-shaped polycyclic aromatic hydrocarbon with significant potential in materials science and organic electronics. This document outlines the strategic synthesis of the core scaffold and its subsequent functionalization through palladium-catalyzed cross-coupling reactions, offering detailed protocols and insights into experimental design.
Introduction: The Significance of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and its Derivatives
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a unique molecular architecture featuring a central benzene ring symmetrically substituted with three bulky 10-bromoanthracen-9-yl units. This starburst geometry, coupled with the reactive bromine functionalities, makes it a versatile building block for the construction of advanced organic materials. The anthracene moieties are known for their interesting photophysical properties, and their incorporation into a C3-symmetric framework can lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors. The bromine atoms serve as handles for post-synthetic modification, allowing for the introduction of a wide range of functional groups to fine-tune the electronic and physical properties of the final material.
The synthesis of these derivatives, however, presents a significant challenge due to the extreme steric hindrance around the reactive sites. This guide provides a systematic approach to overcoming these synthetic hurdles, focusing on robust and reproducible methodologies.
Part 1: Synthesis of the Core Scaffold: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
The most logical and convergent approach to the synthesis of the 1,3,5-Tris(10-bromoanthracen-9-yl)benzene core is through a triple Suzuki-Miyaura cross-coupling reaction. This strategy involves the palladium-catalyzed reaction of 1,3,5-tribromobenzene with a suitable borylated anthracene precursor.
Diagram of the Synthetic Pathway
Caption: Synthetic strategy for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Protocol 1.1: Synthesis of 10-Bromoanthracene-9-boronic acid
Rationale: The key to the successful synthesis of the core scaffold is the preparation of the borylated anthracene precursor. 10-Bromoanthracene-9-boronic acid (CAS Number: 641144-16-3) is a suitable reagent for this purpose.[1] It can be synthesized from 9,10-dibromoanthracene via a lithium-halogen exchange followed by quenching with a borate ester.
Materials:
-
9,10-dibromoanthracene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 9,10-dibromoanthracene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution will typically change color, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.
-
To the cooled solution, add triisopropyl borate (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to afford 10-bromoanthracene-9-boronic acid as a solid.
Protocol 1.2: Suzuki-Miyaura Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
Rationale: The triple Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with three equivalents of 10-bromoanthracene-9-boronic acid is a sterically demanding transformation.[2] Therefore, a highly active catalyst system is required. A common choice for such challenging couplings is a palladium(0) source with a bulky, electron-rich phosphine ligand. The choice of base and solvent is also critical to ensure good yields.
Materials:
-
10-Bromoanthracene-9-boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or a similar bulky phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), 10-bromoanthracene-9-boronic acid (3.3 eq), and potassium phosphate (9.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.05 eq) and SPhos (0.2 eq) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a mixture of anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v) to the reaction mixture.
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and dichloromethane as the eluent. The product is typically a solid.
| Reagent | Molar Equivalent | Purpose |
| 1,3,5-Tribromobenzene | 1.0 | Core scaffold |
| 10-Bromoanthracene-9-boronic acid | 3.3 | Anthracene source |
| Pd₂(dba)₃ | 0.05 | Palladium(0) catalyst precursor |
| SPhos | 0.2 | Bulky phosphine ligand |
| K₃PO₄ | 9.0 | Base |
| Toluene/Dioxane/Water | - | Solvent system |
Part 2: Derivatization of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
The three bromine atoms on the core scaffold are now available for further functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, and amino functionalities, respectively.
Diagram of Derivatization Pathways
Caption: Derivatization of the core scaffold via cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[5][6] By reacting 1,3,5-Tris(10-bromoanthracen-9-yl)benzene with various aryl or heteroaryl boronic acids, a wide range of extended π-conjugated systems can be synthesized. Due to the steric hindrance, a robust catalytic system is again necessary.
Materials:
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene
-
Arylboronic acid (e.g., phenylboronic acid, pyrene-1-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, combine 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (1.0 eq), the desired arylboronic acid (3.6 eq), and cesium carbonate (9.0 eq).
-
Add palladium(II) acetate (0.06 eq) and XPhos (0.24 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 48-96 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
| Parameter | Value |
| Catalyst | Pd(OAc)₂ |
| Ligand | XPhos |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 120-140 °C |
| Reaction Time | 48-96 hours |
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, which is crucial for synthesizing hole-transporting materials and other functional organic molecules.[7] The reaction of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene with primary or secondary amines requires a carefully selected catalyst system to overcome the steric hindrance.
Materials:
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene
-
Amine (e.g., diphenylamine, carbazole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a glovebox, add 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (1.0 eq), the desired amine (3.6 eq), and sodium tert-butoxide (9.0 eq) to a Schlenk tube.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.06 eq) and RuPhos (0.24 eq) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 110-130 °C with vigorous stirring for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
| Parameter | Value |
| Catalyst | Pd(OAc)₂ |
| Ligand | RuPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 110-130 °C |
| Reaction Time | 24-72 hours |
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
UV-Visible and Fluorescence Spectroscopy: To investigate the photophysical properties of the derivatives.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents are often flammable and should be handled with care.
Conclusion
The synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and its derivatives is a challenging but rewarding endeavor. The protocols outlined in these application notes provide a robust framework for accessing this unique class of star-shaped molecules. The key to success lies in the careful selection of highly active palladium catalyst systems capable of overcoming the significant steric hindrance inherent in these structures. By following these guidelines, researchers can unlock the potential of these versatile building blocks for the development of novel organic materials with tailored properties.
References
-
Coleman, G. H.; Talbot, W. F. sym.-Tribromobenzene. Org. Synth.1933 , 13, 96. DOI: 10.15227/orgsyn.013.0096. [Link]
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PrepChem. Preparation of 1,3,5-tribromobenzene. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Wikipedia. 1,3,5-Tribromobenzene. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents.
-
Abdollahi, S.; et al. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. World Journal of Organic Chemistry2014 , 2(1), 1-4. [Link]
-
Zhao, Y.; et al. PTSA-catalyzed green synthesis of 1,3,5-triarylbenzene under solvent-free conditions. Green Chem.2010 , 12, 1370-1372. [Link]
-
Li, J.; et al. Synthesis of Symmetric 1,3,5-Triarylbenzenes. J. Chem. Res.2003 , 2003(12), 778-779. [Link]
- Elmorsy, S. S.; et al. The Direct Production of Tri-and Hexa-Substituted Benzenes from Ketones Under Mild Conditions. Tetrahedron Lett.1991, 32(33), 4175-4176.
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- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. PTSA-catalyzed green synthesis of 1,3,5-triarylbenzene under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Fabrication of Organic Electronic Devices with 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
Introduction: A Versatile Building Block for High-Performance Organic Electronics
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped, multifunctional organic semiconductor that has garnered significant interest for its applications in high-performance organic electronic devices. Its rigid, planar anthracene units, coupled with a triphenylbenzene core, provide excellent thermal stability and charge transport properties. The bromine substituents offer a handle for further chemical modification and can influence the material's electronic properties. Notably, this compound is recognized as a promising deep-blue emitting material, a critical component for full-color displays and solid-state lighting.[1] This guide provides detailed protocols for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) utilizing 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, catering to both vacuum and solution-based processing techniques.
Physicochemical Properties and Synthesis
A thorough understanding of the material's properties is paramount for successful device fabrication.
| Property | Value | Source |
| Chemical Formula | C₄₈H₂₇Br₃ | |
| Molecular Weight | 843.45 g/mol | |
| Appearance | Solid | |
| Melting Point | >150 °C | |
| Purity | >95-98% (commercially available) | |
| HOMO/LUMO Levels | Estimated based on related anthracene derivatives | |
| Solubility | Limited in common organic solvents at room temperature | [2] |
| Thermal Stability | High, characteristic of anthracene-based materials | [3] |
Synthetic Approach: A General Overview
While a specific, detailed synthesis for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is not provided in the search results, a plausible synthetic route can be inferred from the synthesis of similar bromo-anthracene derivatives. A common method involves a Palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a tribrominated benzene core (e.g., 1,3,5-tribromobenzene) and an anthracene-boronic acid or -stannane derivative. Alternatively, a Friedel-Crafts type reaction could be employed. A representative synthetic scheme, based on the synthesis of other functionalized anthracenes, is depicted below.[4]
Figure 1: A plausible synthetic route for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Application Protocol 1: Fabrication of Deep-Blue Organic Light-Emitting Diodes (OLEDs) via Thermal Evaporation
Given its properties as a deep-blue emitter, 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is well-suited for the emissive layer (EML) in an OLED. Vacuum thermal evaporation is the preferred method for depositing small molecule organic materials with high purity and uniformity.[5]
Rationale for Device Architecture
The selection of adjacent layers, particularly the hole transport layer (HTL) and electron transport layer (ETL), is critical for efficient charge injection, transport, and recombination within the EML. The energy levels of these layers must be well-aligned with those of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene to minimize injection barriers and confine charge carriers within the emissive zone. For deep-blue OLEDs, common high-performance HTL and ETL materials are employed.
Proposed Device Architecture
| Layer | Material | Function | Thickness (nm) |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | 150 |
| Hole Injection Layer (HIL) | di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) | Improve Hole Injection | 10 |
| Hole Transport Layer (HTL) | N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) | Hole Transport | 40 |
| Emissive Layer (EML) | 1,3,5-Tris(10-bromoanthracen-9-yl)benzene | Light Emission | 30 |
| Electron Transport Layer (ETL) | Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Electron Transport | 20 |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) | Facilitate Electron Injection | 1 |
| Cathode | Aluminum (Al) | Electron Injection | 100 |
Step-by-Step Fabrication Protocol
Figure 2: Workflow for vacuum-deposited OLED fabrication.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function of the ITO and improve the adhesion of the organic layers.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure of < 10⁻⁶ Torr.
-
Sequentially deposit the organic and metal layers as outlined in the device architecture table.
-
The deposition rate for the organic layers should be maintained at 1-2 Å/s, while the deposition rate for LiF should be 0.1-0.2 Å/s and for Al should be 2-5 Å/s. The thickness of each layer should be monitored in-situ using a quartz crystal microbalance.
-
-
Encapsulation and Characterization:
-
Without breaking the vacuum, encapsulate the devices using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Application Protocol 2: Fabrication of Organic Field-Effect Transistors (OFETs) via Solution Processing
The extended π-conjugation of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene suggests its potential as an active semiconductor in OFETs. Solution-based fabrication methods, such as spin-coating, offer a low-cost, high-throughput alternative to vacuum deposition.[6] The success of this approach is contingent on the solubility of the material in suitable organic solvents. Given that related bromo-anthracene compounds exhibit limited solubility in common solvents at room temperature, the use of higher boiling point solvents and/or elevated temperatures may be necessary.[2]
Rationale for Device Architecture and Processing Choices
A bottom-gate, top-contact (BGTC) architecture is often employed for solution-processed OFETs as it allows for the semiconductor layer to be deposited onto a pre-fabricated gate and dielectric, followed by the deposition of the source and drain electrodes. The choice of solvent is critical and will influence the morphology of the deposited thin film, which in turn significantly impacts device performance.
Proposed Device Architecture
| Layer | Material | Function |
| Substrate | Heavily n-doped Silicon (n⁺⁺-Si) | Gate Electrode |
| Dielectric | Silicon Dioxide (SiO₂) | Gate Insulator |
| Active Layer | 1,3,5-Tris(10-bromoanthracen-9-yl)benzene | Semiconductor |
| Source/Drain | Gold (Au) | Electrodes |
Step-by-Step Fabrication Protocol
Figure 3: Workflow for solution-processed OFET fabrication.
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick).
-
Clean the substrates by sonicating in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Optionally, treat the SiO₂ surface with a hydrophobic self-assembled monolayer, such as hexamethyldisilazane (HMDS), to improve the film quality of the organic semiconductor.
-
-
Semiconductor Solution Preparation and Deposition:
-
Prepare a solution of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in a suitable high-boiling point solvent (e.g., chlorobenzene, dichlorobenzene, or anisole) at a concentration of 5-10 mg/mL. Gentle heating may be required to aid dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Deposit the active layer by spin-coating the solution onto the prepared substrates. A typical two-step spin-coating process might involve a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000 rpm for 60 seconds) to achieve the desired film thickness.
-
Anneal the films on a hotplate at a temperature below the material's decomposition point (e.g., 100-150 °C) for 10-30 minutes to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition and Characterization:
-
Deposit the gold source and drain electrodes (typically 50 nm thick) onto the organic semiconductor layer via thermal evaporation through a shadow mask.
-
Characterize the transistor performance in a probe station connected to a semiconductor parameter analyzer. Measure the output (IDS vs. VDS) and transfer (IDS vs. VGS) characteristics to determine key parameters such as field-effect mobility, on/off ratio, and threshold voltage.
-
References
-
Anthracene-based Semiconductors for Organic Field-Effect Transistors. Request PDF. [Link]
-
Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C. [Link]
-
Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics. NIH. [Link]
-
Solution-processed organic transistors based on semiconducting blends. RSC Publishing. [Link]
-
The development of anthracene derivatives for organic light-emitting diodes. [Link]
-
4: Solution phase HOMO/LUMO energy level diagram of molecules 1-3. ResearchGate. [Link]
-
Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display. MDPI. [Link]
-
The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]
-
Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. ACS Applied Electronic Materials. [Link]
-
Presentation of the energy levels, HOMO–LUMO gap and orbital... ResearchGate. [Link]
-
Single benzene fluorophores. a HOMO-LUMO energy level diagrams of... ResearchGate. [Link]
-
Figure 4. Molecular orbital surfaces of the HOMO and LUMO energy levels... ResearchGate. [Link]
-
HOMO and LUMO level positions and energy gap (in eV), for the benzene... ResearchGate. [Link]
-
2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PMC. [Link]
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene. MySkinRecipes. [Link]
-
Solvent for 9,10-dibromoanthracene. Reddit. [Link]
-
9-Bromoanthracene-10-Benzene-D5. PubChem. [Link]
-
1,3,5-Tris(bromomethyl)benzene. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in High-Efficiency OLEDs
Welcome to the technical support guide for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. This document is designed for researchers and materials scientists leveraging this advanced material to enhance the efficiency and performance of Organic Light-Emitting Diodes (OLEDs). Here, we address common challenges, provide detailed protocols, and explain the core scientific principles behind its application.
Introduction: The Role and Advantage of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped organic semiconductor. Its unique molecular architecture, featuring a central benzene core with three radiating bromoanthracene arms, imparts several desirable properties for OLED applications. The bulky, propeller-like structure helps to prevent intermolecular aggregation (π–π stacking), which is critical for maintaining high photoluminescence quantum yields in the solid state and promoting the formation of stable amorphous films.[1][2]
The anthracene moieties are well-known, robust blue-emitting chromophores, while the bromine atoms provide a reactive site for further functionalization via cross-coupling reactions.[3][4] Primarily, this material is explored as a high-performance emissive material or a host in the emissive layer (EML) of blue OLEDs, where its brominated anthracene units can also enhance electron transport and thermal stability.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in an OLED device?
Its primary role is typically as a deep-blue emitting material or as a host for a dopant emitter within the EML.[5] Its wide energy gap and high triplet energy make it suitable for blue fluorescent or phosphorescent devices. The starburst structure is key to its functionality, providing:
-
Morphological Stability: The non-planar shape disrupts crystal packing, leading to stable, amorphous films which are essential for uniform charge transport and device longevity.
-
High Solid-State Luminescence: By preventing aggregation-caused quenching, it helps maintain high emission efficiency in the solid film state.[1]
-
Good Electron Transport: The electron-deficient nature of the brominated anthracene units contributes to effective electron mobility.[5]
Q2: How does the purity of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene affect device performance?
Purity is paramount. For OLED applications, materials should be purified to a sublimed grade (>99%).[6] Impurities, even in trace amounts, can introduce severe performance issues:
-
Charge Trapping: Impurity sites can act as traps for electrons or holes, impeding charge transport and increasing the device's operating voltage.
-
Exciton Quenching: Impurities can act as non-radiative recombination centers, quenching the excitons before they can emit light and drastically reducing the External Quantum Efficiency (EQE).
-
Reduced Operational Lifetime: Impurities can be electrochemically unstable, creating reactive species under device operation that degrade the organic layers and lead to premature failure.
Q3: What are the typical photophysical properties I should expect from this material?
While specific values can vary with the measurement environment (e.g., solvent, film state), anthracene-based materials are characterized by strong absorption in the UV region and blue fluorescence.
| Property | Typical Expected Value/Range | Significance in OLEDs |
| Molecular Formula | C₄₈H₂₇Br₃ | Defines the material's composition. |
| Molecular Weight | 843.45 g/mol [7][8] | Important for calculating deposition rates. |
| CAS Number | 813461-34-6[7][8] | For material identification and ordering. |
| Absorption (λₘₐₓ) | ~350-400 nm | Relates to the π→π* transitions of the anthracene system.[9] |
| Emission (λₘₐₓ) | ~430-470 nm | Corresponds to deep-blue emission, crucial for display applications.[10] |
| Triplet Energy (T₁) | >2.6 eV | A high T₁ is essential for hosting blue phosphorescent emitters to prevent reverse energy transfer.[11][12] |
| Glass Transition Temp (Tg) | High (>100 °C) | A high Tg indicates good thermal stability and resistance to morphological changes during operation.[2] |
Troubleshooting Guide
Problem 1: Low External Quantum Efficiency (EQE) or Luminance
If your device exhibits poor efficiency, consider the following factors related to the 1,3,5-Tris(10-bromoanthracen-9-yl)benzene layer.
| Potential Cause | Recommended Action & Explanation |
| Energy Level Mismatch | Verify the HOMO/LUMO levels of your material and ensure they align with the adjacent Hole Transport Layer (HTL) and Electron Transport Layer (ETL). Poor alignment creates large energy barriers for charge injection, leading to unbalanced charge recombination in the EML. |
| Sub-optimal Layer Thickness | Optimize the EML thickness. If too thin, excitons may be quenched at the EML/ETL or EML/HTL interface. If too thick, it can increase the driving voltage and lead to charge imbalance. Start with a thickness scan from 20 nm to 50 nm. |
| Exciton Quenching | Check material purity. As discussed in the FAQ, impurities are a major source of quenching. Ensure you are using material purified by sublimation. Also, confirm the integrity of adjacent layers, as interface states can also act as quenching sites. |
| Poor Film Quality | Analyze film morphology using Atomic Force Microscopy (AFM). A rough surface can lead to localized high electric fields and current leakage paths, reducing radiative recombination. Optimize deposition parameters (see Problem 2). |
Problem 2: High Operating Voltage or Device Shorts
These issues often point to problems with charge transport or physical film defects.
| Potential Cause | Recommended Action & Explanation |
| Poor Film Morphology | Optimize deposition conditions. A slow deposition rate (0.5-1.0 Å/s) and a controlled substrate temperature are crucial. The star-shaped structure is designed to form amorphous films, but improper deposition can still lead to roughness or pinholes. |
| Material Decomposition | Check the evaporation temperature. Use the lowest possible temperature in your thermal evaporator that provides a stable deposition rate. Overheating can cause the material to decompose, creating impurities that degrade device performance and can lead to shorts. A Thermogravimetric Analysis (TGA) can determine the decomposition temperature.[13] |
| Charge Injection Barriers | Re-evaluate the HTL and ETL materials. Even with a good EML, large injection barriers from the transport layers will increase the voltage required to inject charge carriers. Ensure a smooth energy cascade from the electrodes to the EML. |
Visual Troubleshooting Workflow
This diagram outlines a logical process for diagnosing issues in an OLED device incorporating 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Caption: Standard OLED architecture and the corresponding fabrication workflow.
References
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene - MySkinRecipes. 5
-
Organic Light-Emitting Diode (OLED) _ OLED Materials. 6
-
2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC - PubMed Central. 14
-
Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - NIH. 15
-
Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - ResearchGate. 1
-
(PDF) 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - ResearchGate. 11
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene - Sigma-Aldrich. 7
-
Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - RSC Publishing. 10
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing). 3
-
Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group‐Integrated Spatially Hindered 1,3‐Bis(N‐Carbazolyl)Benzene‐Based Host - ResearchGate. 13
-
(PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED - ResearchGate. 16
-
Application Notes and Protocols: 9-Bromoanthracene-d9 in Advanced OLED Materials - Benchchem. 4
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Photophysical studies of 9,10-phenanthrenequinones - ResearchGate. 17
-
Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives - Beilstein Journals. 9
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813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene - BLDpharm. 8
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OLED Materials - ESOM Chemical. 18
-
2,4,6-Trimethylbenzene-1,3,5-triyl)tris(9-bromoanthracene)|BLD Pharm. 19
-
Novel Deep Blue OLED Emitters with 1,3,5-Tri(anthracen-10-yl)benzene-Centered Starburst Oligofluorenes | Request PDF - ResearchGate. 2
-
1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - RSC Publishing. 12
-
The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants - MDPI. 20
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- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Issues with 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
Welcome to the dedicated technical support center for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are encountering challenges with the solubility of this large, polycyclic aromatic hydrocarbon (PAH). Our goal is to provide you with a comprehensive resource that combines fundamental chemical principles with practical, field-tested troubleshooting strategies to ensure the success of your experiments.
The inherent chemical nature of large, planar aromatic systems like 1,3,5-Tris(10-bromoanthracen-9-yl)benzene—characterized by strong intermolecular π-π stacking—often leads to poor solubility in common organic solvents. This guide will walk you through a systematic approach to overcoming these challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Q1: Why is 1,3,5-Tris(10-bromoanthracen-9-yl)benzene so difficult to dissolve?
A1: The poor solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a direct consequence of its molecular structure. As a large polycyclic aromatic hydrocarbon, its planar anthracene units promote strong intermolecular π-π stacking interactions. These forces cause the molecules to aggregate, making it difficult for solvent molecules to effectively solvate them. As the size of PAHs increases, their solubility in common organic solvents tends to decrease significantly[1].
Q2: I'm seeing solid material in my solvent even after vigorous stirring. What are the best initial solvents to try?
A2: For large, nonpolar molecules like this, the principle of "like dissolves like" is a good starting point. Aromatic and chlorinated solvents are generally the most effective. Based on experimental data for analogous large organic semiconductors and related bromoanthracene derivatives, we recommend the following as primary candidates for your initial solvent screening:
-
High-Boiling Point Aromatic Solvents: Toluene, o-xylene, and chlorobenzene are often effective, particularly at elevated temperatures.
-
Chlorinated Solvents: Chloroform and dichloromethane (DCM) can also be good choices. For similar large organic molecules, chloroform has shown high solubility[2].
-
Ethers: Tetrahydrofuran (THF) is another solvent known to dissolve a range of organic semiconductors effectively[2][3].
It is crucial to start with small quantities of the compound and solvent to perform these initial screening tests.
Q3: I've tried the recommended solvents at room temperature with no success. What should I do next?
A3: If room temperature dissolution is unsuccessful, the next step is to systematically increase the temperature. The solubility of most organic solids, especially large PAHs, increases significantly with temperature[2].
Recommended Protocol for Temperature-Assisted Dissolution:
-
Safety First: Ensure your flask is equipped with a reflux condenser to prevent solvent loss and pressure buildup. Work in a well-ventilated fume hood.
-
Gradual Heating: Place your flask in a heating mantle or an oil bath with a magnetic stirrer.
-
Stepwise Temperature Increase: Gradually increase the temperature in increments of 10-15 °C, allowing the solution to stir for at least 15-20 minutes at each step to reach equilibrium.
-
Monitor for Dissolution: Visually inspect the solution for the disappearance of solid material.
-
Boiling Point as a Limit: You can heat the solution up to the boiling point of the solvent.
Be aware that some organic molecules can degrade at high temperatures, although 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is expected to be thermally stable.
Q4: I'm concerned about heating my reaction for extended periods. Are there other methods to enhance solubility?
A4: Yes, sonication is a highly effective technique to aid dissolution, especially for kinetically slow processes.
Sonication Protocol:
-
Prepare your solution: Add the solid and solvent to a flask.
-
Use an ultrasonic bath: Place the flask in an ultrasonic bath. The high-frequency sound waves will create cavitation bubbles that help to break apart the solid aggregates and enhance solvent penetration.
-
Combine with gentle heating: For particularly stubborn compounds, you can combine sonication with gentle heating. Many ultrasonic baths have a built-in heating function.
Q5: My compound dissolves when hot but crashes out of solution upon cooling. How can I keep it in solution for my experiment?
A5: This is a common issue, particularly when preparing solutions for techniques like spin-coating in OLED fabrication. Here are a few strategies:
-
Use a higher boiling point solvent: Solvents like o-dichlorobenzene or 1,2,4-trichlorobenzene can maintain higher temperatures for longer, potentially keeping the compound in solution during your experimental window[1].
-
Work with warm solutions: If your experimental setup allows, try to maintain the solution at a moderately elevated temperature (e.g., 40-60 °C) throughout the process.
-
Solvent Mixtures (Co-solvents): Sometimes, a mixture of a "good" solvent and a "marginal" solvent can improve solubility and prevent rapid precipitation. Experiment with binary mixtures of the recommended solvents.
Q6: I need to purify the material by recrystallization. What's a good starting point for a solvent system?
A6: Recrystallization relies on the principle of high solubility in a hot solvent and low solubility in a cold solvent.
Recommended Recrystallization Protocol:
-
Solvent Selection: Identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., toluene, xylene, or a mixture like THF/hexane).
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until all the solid dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Induce Crystallization (if needed): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystals have started to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
An alternative is the solvent/anti-solvent method :
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot THF or chloroform).
-
Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or methanol) until the solution becomes slightly turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
Data Summary: Recommended Solvents for Screening
| Solvent Class | Recommended Solvents | Boiling Point (°C) | Key Considerations |
| Aromatic | Toluene | 111 | Good starting point, effective when heated. |
| o-Xylene | 144 | Higher boiling point than toluene, may offer better solubility. | |
| Chlorobenzene | 132 | Often a good solvent for large organic molecules. | |
| o-Dichlorobenzene | 180 | High boiling point, useful for maintaining solubility. | |
| Chlorinated | Dichloromethane (DCM) | 40 | Lower boiling point, may have limited solubility. |
| Chloroform | 61 | Often shows good solubility for organic semiconductors[2]. | |
| Ethers | Tetrahydrofuran (THF) | 66 | Can be a very effective solvent for a range of PAHs[2][3]. |
Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process for achieving successful dissolution and for performing a recrystallization.
Diagram 1: Systematic Approach to Dissolution
Caption: A step-by-step workflow for dissolving 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Diagram 2: Recrystallization Strategy
Caption: A generalized workflow for the purification of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene by recrystallization.
References
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Journal of Physical and Chemical Reference Data, 42(1), 013103. [Link]
- Acree, Jr., W. E. (Ed.). (1995). IUPAC Solubility Data Series, Vol. 58: Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems: Part I: Solutes A-E. Oxford University Press.
-
Enviro Wiki. (2022). Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
Lee, J., et al. (2019). Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors. RSC Advances, 9(33), 18953-18959. [Link]
-
Technobis. (2024). Solubility Assessment of Organic Semiconductors with Crystal16. [Link]
-
NIST. (2015). IUPAC-NIST Solubilities Database: Anthracene with Tetrahydrofuran. [Link]
Sources
Technical Support Center: Troubleshooting Device Degradation in 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBAB) Based OLEDs
Introduction: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBAB) represents a class of promising organic materials for high-performance Organic Light-Emitting Diodes (OLEDs), particularly for blue emission, owing to its anthracene core. The triphenylbenzene scaffold provides a stable, star-shaped structure conducive to good charge transport properties.[1] However, like many materials designed for blue electroluminescence, TBAB-based devices can be susceptible to various degradation pathways that limit their operational lifetime and performance. The high photon energy associated with blue light is often the primary contributor to photochemical instability and rapid device failure.[2][3]
This guide is designed for researchers and materials scientists actively working with TBAB or similar anthracene derivatives. It provides a structured approach to diagnosing and mitigating common degradation phenomena through a series of frequently asked questions and in-depth troubleshooting protocols. Our focus is on elucidating the underlying mechanisms to empower you to make informed experimental choices.
Section 1: Frequently Asked Questions (FAQs): Common Degradation Phenomena
This section addresses the most common symptoms of device degradation observed during OLED operation.
Q1: Why is my TBAB-based OLED rapidly losing brightness (luminance decay)?
A1: Rapid luminance decay is the most common symptom of device degradation and can stem from several intrinsic and extrinsic factors.
-
Intrinsic Causes:
-
Photochemical Decomposition: The anthracene core of TBAB is susceptible to degradation upon repeated excitation, especially from high-energy triplet excitons. This can lead to the formation of non-emissive byproducts, such as derivatives of anthraquinone, which quench luminescence.[4][5] This is a well-documented issue for blue-emitting materials due to their high excitation energy.[2]
-
Exciton-Induced Quenching: At high brightness levels (high current density), efficiency roll-off occurs due to bimolecular quenching processes like Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ).[6][7] These processes not only reduce efficiency but the energy released can also accelerate material degradation.[8][9]
-
-
Extrinsic Causes:
-
Environmental Contamination: The presence of residual oxygen or moisture sealed within the device during fabrication can react with the organic materials, especially under electrical stress, leading to the formation of luminescence quenchers.[10]
-
Q2: What are the "dark spots" forming on my device, and how can I prevent them?
A2: The growth of dark, non-emissive spots is almost always due to extrinsic factors.
-
Root Cause: Dark spots are typically initiated by pinholes or defects in the encapsulation layer, allowing atmospheric moisture and oxygen to penetrate the device.[10] These contaminants react with the reactive low-work-function cathode (like Ca or LiF/Al) or degrade the organic layers themselves.
-
Prevention:
-
Substrate & Cleanroom Hygiene: Ensure pristine substrate cleaning procedures and fabrication in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox).
-
High-Quality Encapsulation: Utilize robust encapsulation techniques. For lab-scale devices, this often involves sealing with a glass lid and UV-cured epoxy resin within the glovebox. For advanced stability, thin-film encapsulation (TFE) is the industry standard.
-
Q3: Why does the operating voltage of my device increase over time for the same brightness level?
A3: An increase in driving voltage is a classic sign of device degradation, indicating increased electrical resistance.
-
Root Cause: This phenomenon is primarily caused by two factors:
-
Charge Trapping: Degradation of the organic materials at the interfaces between layers (e.g., Hole Transport Layer/Emissive Layer) can create charge traps. These traps impede charge injection and transport, requiring a higher voltage to push the same amount of current through the device.[11]
-
Interfacial Degradation: Chemical reactions or delamination at the electrode-organic interfaces can create an injection barrier, increasing the device's overall impedance.
-
-
Mitigation: Optimizing the device stack with stable, well-matched charge transport layers and ensuring clean interfaces during deposition are crucial.
Q4: I'm observing a shift in the emission color (CIE coordinates) over time. What could be the cause?
A4: A color shift indicates that the spectral power distribution of your device is changing during operation.
-
Root Cause:
-
Degradation of the Emitter: As the primary TBAB emitter degrades, emission from adjacent layers (e.g., the host material or a transport layer) may become more prominent, shifting the color. For instance, if a blue-emitting TBAB device begins to show a greenish hue, it might indicate emission from a host material like CBP or the degradation product itself has a different emission profile.
-
Recombination Zone Shift: As the device degrades, charge trapping can cause the region where electrons and holes recombine (the recombination zone) to shift away from the center of the emissive layer. If the recombination zone moves closer to an interface, emission from a neighboring layer can occur, altering the perceived color.
-
Section 2: In-Depth Troubleshooting Guides
Guide 1: Mitigating Photochemical Degradation
-
Problem: The device shows a rapid, irreversible loss of luminance, particularly under high-brightness stress tests. The half-life (T50) is unacceptably short.
-
Root Cause Analysis: The fundamental C-C and C-H bonds within organic molecules have finite bond dissociation energies. The energy of excitons in blue emitters can be high enough to induce bond cleavage, especially over many excitation-relaxation cycles.[12] For anthracene derivatives, photo-oxidation to form anthraquinone is a common degradation pathway.[4] This new species is non-emissive and acts as a quenching site.
-
Troubleshooting & Experimental Protocol:
-
Host Material Selection: The choice of host material is critical. A host with a high triplet energy (T1) is required to effectively confine excitons on the TBAB guest molecules. If the host's T1 is lower than TBAB's, energy can transfer from the emitter to the host, leading to host degradation and inefficient emission.
-
Protocol: Fabricate two sets of devices:
-
Device A (Baseline): A common host like CBP (T1 ≈ 2.6 eV).
-
Device B (Optimized): A high-triplet-energy host like mCP (T1 ≈ 2.9 eV) or other wide-bandgap hosts.
-
-
Verification: Measure the operational lifetime (e.g., T95 or T50 at a constant current of 10 mA/cm²) for both devices. A significantly longer lifetime in Device B validates the importance of exciton confinement.
-
-
Steric Shielding: While TBAB's structure is fixed, when designing new emitters, adding bulky side groups (like tert-butyl) to the anthracene core can sterically hinder close intermolecular interactions and prevent the formation of aggregates or excimers, which are often implicated in degradation pathways.[3]
-
This diagram illustrates a simplified pathway for the photo-oxidative degradation of an anthracene core within the TBAB molecule.
Caption: Simplified model of photochemical degradation in TBAB-based OLEDs.
Guide 2: Addressing Exciton-Polaron Quenching (TPQ) and Triplet-Triplet Annihilation (TTA)
-
Problem: Device efficiency drops significantly as brightness is increased (efficiency roll-off). The device also shows a steady degradation under constant current operation that is not as rapid as photochemical failure.
-
Root Cause Analysis: In fluorescent OLEDs, 75% of excitons are formed as non-emissive triplets. These triplets can have long lifetimes, increasing their probability of interacting with other species.
-
TPQ: A triplet exciton interacts with a charge carrier (polaron). The exciton's energy is transferred to the polaron, which then relaxes non-radiatively. This process not only quenches the exciton but can create a highly energetic polaron that damages the molecule.[6][9]
-
TTA: Two triplet excitons interact. This can lead to various outcomes, including the formation of a higher-energy singlet that can emit light (undesirable color) or decay non-radiatively, again releasing enough energy to cause degradation.[8]
-
-
Troubleshooting & Experimental Protocol:
-
Broaden the Recombination Zone: Concentrating all excitons and polarons in a very narrow region of the emissive layer increases the probability of TTA and TPQ. Using a mixed-host architecture or creating a graded emissive layer can widen this zone.
-
Protocol:
-
Device A (Baseline): EML with TBAB doped into a single host.
-
Device B (Optimized): EML with TBAB doped into a mixed host system (e.g., a hole-transporting host and an electron-transporting host). This can balance charge transport within the EML, spreading out the recombination zone.
-
-
Verification: Measure the External Quantum Efficiency (EQE) as a function of current density for both devices. Device B should exhibit a reduced efficiency roll-off at higher current densities.
-
-
Introduce a Triplet-Harvesting Mechanism: While TBAB is a fluorescent emitter, incorporating a Thermally Activated Delayed Fluorescence (TADF) sensitizer can provide a rapid pathway for triplets to be converted back to singlets, reducing the steady-state triplet concentration and thus mitigating TTA and TPQ. This is an advanced "hyperfluorescence" strategy.[3]
-
This diagram shows how a triplet exciton can either be wasted through quenching or potentially utilized.
Caption: Dominant bimolecular quenching pathways that cause roll-off and degradation.
Section 3: Appendices
Appendix A: Key Experimental Protocols
Protocol 1: Standardized Device Lifetime Measurement (T50)
-
Device Fabrication: Fabricate your OLED device in an inert environment (e.g., N2 glovebox). A typical device structure is: ITO / Hole Injection Layer (e.g., TAPC) / Hole Transport Layer (e.g., α-NPD) / Emissive Layer (Host:TBAB) / Electron Transport Layer (e.g., TPBi) / Electron Injection Layer (e.g., LiF) / Al Cathode.
-
Initial Characterization: Immediately after fabrication, measure the initial current-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum. Record the initial luminance (L0) at a specified, constant current density (e.g., 10 mA/cm²).
-
Stress Test: Place the encapsulated device in a lifetime testing station. Apply the same constant DC current density used in step 2.
-
Data Logging: Continuously monitor and log the device's luminance and voltage over time.
-
Determination of T50: The T50 lifetime is the time elapsed until the luminance drops to 50% of its initial value (L0). For more stable devices, T95 (time to 95% of L0) is often used.
Appendix B: Data Tables
Table 1: Typical Performance Metrics for Anthracene-Based Blue OLEDs This table provides a general benchmark for researchers. Actual performance is highly dependent on the specific molecule, host, and device architecture.
| Parameter | Value Range | Significance |
| External Quantum Eff. (EQE) | 3 - 8% | Efficiency of converting electrons to photons. |
| Max Luminance (cd/m²) | > 5,000 | Maximum achievable brightness. |
| CIE Coordinates (x, y) | (0.14-0.16, 0.08-0.18) | Color purity (values indicate deep to sky blue).[13] |
| T50 Lifetime @ 1000 cd/m² | 10 - 200 hours | Operational stability, a key challenge. |
Table 2: Troubleshooting Summary
| Symptom | Most Likely Cause(s) | Key Recommended Action(s) |
| Rapid Luminance Decay | Photochemical Degradation, Poor Encapsulation | Use high T1 host; Improve encapsulation protocol. |
| High Efficiency Roll-off | TTA and TPQ | Broaden recombination zone (e.g., mixed host). |
| Increasing Voltage | Charge Trapping, Interfacial Degradation | Optimize transport layers; ensure clean deposition. |
| Dark Spot Formation | Moisture/Oxygen Ingress | Improve substrate cleaning and encapsulation. |
| Color Shift Over Time | Emitter Degradation, Recombination Zone Shift | Enhance emitter stability (see Guide 1); Improve charge balance. |
Section 4: References
-
Photocatalytic Degradation of Anthracene in Closed System Reactor. Hindawi Publishing Corporation, International Journal of Photoenergy.
-
Triplet-Triplet Annihilation in Organic Light Emitting Diodes. TUE Research portal - Eindhoven University of Technology.
-
Effect of Förster-mediated triplet-polaron quenching and triplet-triplet annihilation on the efficiency roll-off of organic light-emitting diodes. Journal of Applied Physics, AIP Publishing.
-
Effect of Förster-mediated triplet-polaron quenching and triplet-triplet annihilation on the efficiency roll-off of organic light-emitting diodes. INIS-IAEA.
-
Anthracene derivatives for stable blue-emitting organic electroluminescence devices. AIP Publishing.
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI.
-
Photodegradation enhances the toxic effect of anthracene on skin. PubMed - NIH.
-
Investigation of Triplet-induced Annihilation in Phosphorescent and Thermally activated delayed fluorescent organic light-emitting diodes. Sungkyunkwan University.
-
Triplet-Polaron-Annihilation-Induced Degradation of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence. ResearchGate.
-
The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Publications.
-
The Blue Problem: OLED Stability and Degradation Mechanisms. PMC - NIH.
-
Advances in High-Efficiency Blue OLED Materials. MDPI.
-
Degradation Mechanism and Lifetime Improvement Strategy for Blue Phosphorescent Organic Light-Emitting Diodes. Request PDF - ResearchGate.
-
Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C (RSC Publishing).
-
OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene. Self-published.
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.tue.nl [research.tue.nl]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pure.skku.edu [pure.skku.edu]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
identifying and removing common impurities in 1,3,5-Tris(10-bromoanthracen-9-yl)benzene synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. This document is designed to offer practical, field-proven insights to overcome common experimental challenges.
Introduction to the Synthesis
The synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is typically approached via a two-step process. First, the un-brominated precursor, 1,3,5-Tris(9-anthryl)benzene, is synthesized. This is commonly achieved through a Suzuki-Miyaura cross-coupling reaction or an acid-catalyzed cyclotrimerization of an appropriate acetophenone derivative. The second step involves the selective bromination of the 10-positions of the anthracene moieties. A common reagent for this transformation is N-Bromosuccinimide (NBS). Each of these steps presents unique challenges and potential for impurity formation, which this guide will address.
Visualizing the Synthetic Pathway
Caption: A general two-step synthetic route to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Step 1: Synthesis of 1,3,5-Tris(9-anthryl)benzene (Precursor)
Q1: My Suzuki-Miyaura coupling reaction to form the precursor is sluggish or fails completely. What are the likely causes and how can I fix it?
A1: The Suzuki-Miyaura coupling to create the sterically hindered 1,3,5-Tris(9-anthryl)benzene can be challenging. Here are the primary areas to troubleshoot:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective for this sterically demanding reaction.
-
Expert Insight: The steric hindrance around the coupling sites necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step, which is often the rate-limiting step in sterically hindered couplings. Consider using ligands such as SPhos, XPhos, or RuPhos.
-
-
Base Selection: The choice of base is critical for the efficiency of the transmetalation step.
-
Expert Insight: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally good choices. Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Solvent and Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier.
-
Expert Insight: A high-boiling point, anhydrous, and deoxygenated solvent system is crucial. Toluene, dioxane, or a mixture of toluene and water are commonly used. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst and boronic acid. The reaction temperature should be carefully optimized, typically between 80-110 °C.
-
Q2: I have multiple spots on my TLC after the Suzuki coupling, even after a prolonged reaction time. What are these impurities?
A2: The primary impurities in the Suzuki coupling step are typically:
-
Partially Substituted Products: These are molecules where only one or two of the bromine atoms on the 1,3,5-tribromobenzene have been substituted with an anthracene group.
-
Homocoupling Products: This results in the formation of 9,9'-bianthracene from the coupling of two anthracene-9-boronic acid molecules.
-
Starting Materials: Unreacted 1,3,5-tribromobenzene and anthracene-9-boronic acid may also be present.
Impurity Identification and Removal Workflow
Caption: Purification workflow for the precursor, 1,3,5-Tris(9-anthryl)benzene.
Purification Protocol for 1,3,5-Tris(9-anthryl)benzene:
-
Work-up: After the reaction is complete, cool the mixture and partition between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by column chromatography on silica gel. A solvent gradient of hexane and dichloromethane is often effective. The desired product is typically less polar than the partially substituted impurities but more polar than the homocoupling byproducts.
Step 2: Bromination of 1,3,5-Tris(9-anthryl)benzene
Q3: The bromination reaction with NBS is producing a mixture of products. How can I improve the selectivity?
A3: Achieving selective bromination at the 10-position of the anthracene rings is crucial. Over-bromination or bromination at other positions can occur.
-
Control of Stoichiometry: The stoichiometry of NBS is critical.
-
Expert Insight: Use of a slight excess of NBS (around 3.1 equivalents) is often necessary to drive the reaction to completion, but a large excess will lead to over-bromination. Add the NBS portion-wise to maintain a low concentration in the reaction mixture.
-
-
Reaction Conditions: The reaction should be performed in the dark to prevent radical side reactions.
Q4: My final product is difficult to purify and shows multiple bromine-containing species in the mass spectrum. What are these impurities?
A4: The main impurities from the bromination step are:
-
Partially Brominated Products: Molecules where only one or two of the anthracene units are brominated at the 10-position.
-
Over-brominated Products: Molecules with more than three bromine atoms, potentially at other positions on the anthracene rings.
-
Unreacted Starting Material: Residual 1,3,5-Tris(9-anthryl)benzene.
| Impurity Type | Probable Cause | Identification Method | Removal Strategy |
| Partially Brominated Products | Insufficient NBS or reaction time | Mass Spectrometry, ¹H NMR | Column Chromatography |
| Over-brominated Products | Excess NBS or prolonged reaction time | Mass Spectrometry, ¹H NMR | Recrystallization, Column Chromatography |
| Unreacted Starting Material | Incomplete reaction | TLC, ¹H NMR | Column Chromatography |
Purification Protocol for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene:
-
Work-up: After the reaction, quench any remaining NBS with a reducing agent like sodium thiosulfate solution. Extract the product into an organic solvent.
-
Washing: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane or toluene and hexane.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel with a non-polar eluent system (e.g., hexane/dichloromethane) can separate the desired product from more polar, partially brominated impurities and less polar, over-brominated impurities.[4]
Frequently Asked Questions (FAQs)
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule and can be used to identify impurities. The disappearance of the singlet corresponding to the protons at the 10-position of the anthracene precursor is a key indicator of successful bromination.[5]
-
Mass Spectrometry: This will confirm the molecular weight of the product and can help identify any partially or over-brominated species.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Q6: Are there any safety precautions I should be aware of?
A6: Yes, several safety precautions are necessary:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: The organic solvents used are flammable and should be handled with care.
-
Brominated Aromatics: Brominated aromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Advanced Research in Chemical Science (IJARCS).
-
Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris[10-bromo-(813461-34-6) 1H NMR spectrum. ChemicalBook.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Application Note: Synthesis of 9-Bromoanthracene-d9 from Deuterated Benzene. Benchchem.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Bromination of activated benzene derivatives by NBS in the presence of LiClO 4 -SiO 2. ResearchGate.
-
1,2,3-Tri(9-anthryl)benzene. Photophysical Properties and Solid State Intermolecular Interactions of Radially Arranged, Congested Aromatic π-Planes. ChemRxiv.
-
A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Iranian Chemical Society.
-
Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Physical Chemistry Chemical Physics.
-
1,3,5-Tri(anthracen-9-yl)benzene (contains ~20% inorganics). LGC Standards.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal.
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts.
-
Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. Google Patents.
-
Supporting Information for Anthracene-functionalized polymers via RAFT polymerization for the preparation of light-responsive surfaces. The Royal Society of Chemistry.
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI.
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep.
-
2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PMC.
-
Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. arXiv.
-
Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry.
-
Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Chemical Science.
-
Defining side chain successions in anthracene-based poly(arylene ethynylene)-alt-poly(phenylene vinylene)s: probing structure–property relationships. Polymer Chemistry.
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene. BLDpharm.
-
10,10',10''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(9-bromoanthracene). BLDpharm. bldpharm.com/products/1155768-35-6.html)
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris[10-bromo-(813461-34-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Enhancing the Stability of Devices Containing 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBB)
Welcome to the technical support center for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBB), a key material for advanced electronic devices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability and performance of devices incorporating TBB.
Introduction to TBB and its Stability Challenges
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped organic semiconductor widely recognized for its potential in high-performance organic light-emitting diodes (OLEDs), particularly as a deep-blue emitting material. Its rigid, propeller-like structure contributes to good film-forming capabilities and high thermal stability. However, like many organic electronic materials, devices utilizing TBB can be susceptible to degradation, leading to diminished performance and reduced operational lifetime. The primary culprits are environmental factors—oxygen and moisture—as well as intrinsic material properties and device architecture.
This guide will address common issues encountered during the fabrication and operation of TBB-based devices, providing a systematic approach to problem-solving rooted in scientific principles.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in your research.
Issue 1: Rapid Decrease in Device Luminance and Efficiency
Question: My TBB-based OLED exhibits a rapid decline in brightness and external quantum efficiency (EQE) shortly after fabrication, even under minimal operation. What are the likely causes and how can I mitigate this?
Answer: This is a common and multifaceted problem. The rapid degradation of your device is likely due to a combination of factors that compromise the integrity of the TBB emissive layer and surrounding interfaces.
Root Cause Analysis:
-
Environmental Degradation: The primary suspects are oxygen and moisture. Organic materials, including TBB, are highly sensitive to these atmospheric components.[1][2] Their ingress into the device can lead to the formation of non-radiative recombination centers and chemical degradation of the organic layers.
-
Photochemical Instability: Anthracene derivatives can undergo photochemical reactions, such as photodimerization, when exposed to UV or high-energy visible light. This process alters the molecular structure and disrupts the conjugation, leading to a loss of luminescence.
-
Interfacial Instability: Poor adhesion or energy level misalignment between the TBB layer and the adjacent charge transport layers can lead to charge trapping and exciton quenching at the interfaces, accelerating degradation.
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve rapid luminance decay:
Caption: Troubleshooting workflow for rapid device degradation.
Detailed Protocols:
-
Protocol 1: Enhancing Device Encapsulation
-
Fabrication Environment: All fabrication and testing steps should be performed in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox, with oxygen and moisture levels below 1 ppm.[1]
-
Encapsulation Method: Employ a multi-layer thin-film encapsulation (TFE) strategy. This typically involves alternating layers of inorganic (e.g., Al₂O₃, SiNₓ) and organic (e.g., acrylate-based polymers) materials.[2][3] The inorganic layers act as a barrier to water and oxygen, while the organic layers provide flexibility and planarization.
-
Getter Materials: Incorporate a getter material, such as calcium oxide (CaO), within the encapsulated device to actively absorb any residual moisture.[1]
-
-
Protocol 2: Material Purification
-
Sublimation: Purify the TBB powder via temperature gradient sublimation before use. This removes volatile impurities that can act as charge traps or quenching sites.
-
Solvent Purity: If using solution-based processing, ensure all solvents are of anhydrous grade and are freshly distilled or passed through a solvent purification system. Residual solvents in the film can be a significant source of degradation.
-
Issue 2: Appearance of Dark Spots and Non-emissive Areas
Question: My TBB-based device shows the formation and growth of dark, non-emissive spots during operation. What causes this and how can I prevent it?
Answer: The appearance of dark spots is a classic failure mode in OLEDs and typically points to localized degradation.
Root Cause Analysis:
-
Particulate Contamination: Dust particles or other contaminants on the substrate or within the organic layers can create pinholes or disrupt the film morphology, leading to electrical shorts or areas of high current density that burn out.
-
Electrode Degradation: The diffusion of metal ions from the cathode (e.g., aluminum) or anode (e.g., indium from ITO) into the organic layers can quench luminescence.
-
Film Delamination: Poor adhesion between layers can lead to the formation of bubbles or delaminated areas that are non-emissive.
Preventative Measures:
| Preventative Measure | Description | Key Considerations |
| Substrate Cleaning | Rigorous cleaning of the substrate (e.g., ITO-coated glass) is critical. A standard procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to remove organic residues and improve the work function of the ITO. | Ensure complete drying between solvent steps. UV-ozone treatment time should be optimized. |
| Cleanroom Environment | Device fabrication should be carried out in a cleanroom environment (at least Class 1000) to minimize particulate contamination. | All tools and materials entering the fabrication area should be thoroughly cleaned. |
| Interfacial Layers | The use of appropriate hole and electron injection layers can improve adhesion and create a barrier to ion migration from the electrodes. | Ensure compatibility of the interfacial layers with TBB and the adjacent electrodes. |
| Optimized Deposition | For vapor-deposited films, controlling the deposition rate and substrate temperature can improve film morphology and reduce the formation of pinholes. | A slow deposition rate generally leads to more uniform and less stressed films. |
Issue 3: Inconsistent Film Morphology and Crystallization
Question: I am struggling to achieve uniform, amorphous thin films of TBB. The films show signs of crystallization, leading to rough surfaces and inconsistent device performance. How can I control the film morphology?
Answer: The morphology of the TBB thin film is crucial for efficient charge transport and luminescence. Uncontrolled crystallization can lead to grain boundaries that act as charge traps and scattering centers.
Root Cause Analysis:
-
High Substrate Temperature: Depositing TBB onto a hot substrate can promote crystallization.
-
Slow Deposition Rate: While generally beneficial, a very slow deposition rate can sometimes allow molecules more time to arrange into crystalline domains.
-
Post-Deposition Annealing: Annealing the films at temperatures above the glass transition temperature of TBB can induce crystallization.
-
Solvent Effects (for solution processing): The choice of solvent and the drying rate can significantly influence film morphology.
Strategies for Morphological Control:
-
Substrate Temperature Control: Maintain the substrate at or below room temperature during vapor deposition to promote the formation of an amorphous film.
-
Deposition Rate Optimization: Experiment with different deposition rates to find a balance between film uniformity and the suppression of crystallization.
-
Co-deposition: Co-depositing TBB with a host material can disrupt the intermolecular interactions that lead to crystallization, resulting in a stable amorphous blend.
-
Solution Processing Parameters: If using solution-based methods, use a high boiling point solvent to slow down the drying process and allow for the formation of a more uniform film. Spin coating speed and acceleration should also be optimized.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for TBB powder? A1: TBB powder should be stored in a dark, dry, and inert environment, such as a nitrogen-filled glovebox or a vacuum desiccator.[4] This minimizes exposure to light, oxygen, and moisture, which can degrade the material over time.
Q2: Is TBB susceptible to degradation from UV light? A2: Yes, anthracene-based compounds are known to be sensitive to UV radiation, which can induce photochemical reactions.[5] It is advisable to handle TBB and fabricate devices under yellow light or with UV filters to prevent photodegradation.
Q3: Can the bromine atoms in TBB cause stability issues? A3: While the bromine atoms are integral to the electronic properties of TBB, there is a possibility of dehalogenation under prolonged electrical stress or exposure to high-energy radiation. This could lead to the formation of defect sites in the material. However, the strong C-Br bond in the aromatic system generally provides good stability under normal operating conditions.
Q4: What are suitable charge transport materials to use with TBB? A4: The choice of hole transport layer (HTL) and electron transport layer (ETL) is critical for device performance and stability. For the HTL, materials like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) are commonly used. For the ETL, materials such as TPBi (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene) or Alq3 (Tris(8-hydroxyquinolinato)aluminium) are suitable choices. The energy levels of the transport layers should be well-matched with those of TBB to ensure efficient charge injection and transport.
Conclusion
Enhancing the stability of devices containing 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a multifactorial challenge that requires careful control over the material purity, device architecture, fabrication environment, and encapsulation. By systematically addressing the potential sources of degradation outlined in this guide, researchers can significantly improve the performance and longevity of their TBB-based devices, paving the way for advancements in organic electronics.
References
-
Synthonix Corporation. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene Safety Data Sheet. Retrieved from [Link]
- de Oliveira, A. A., & de Moraes, M. A. B. (2020). Encapsulation method developed for OLED devices mounted at laboratory. Journal of Vacuum Science & Technology B, 38(6), 062203.
- Lee, S. M., Park, J. H., & Kim, J. S. (2023).
- Lee, J., & Kim, H. (2022). Thin-Film Encapsulation for OLEDs and Its Advances: Toward Engineering. Polymers, 14(15), 3075.
- Kim, T. H., Kim, M. S., & Lee, J. Y. (2021). A Review of Various Attempts on Multi-Functional Encapsulation Technologies for the Reliability of OLEDs. Polymers, 13(16), 2735.
- Ahmadi, M., & Chaji, G. R. (2019). Evaluation of encapsulation strategies for solution-processed flexible organic light-emitting diodes. Organic Electronics, 67, 146-153.
- Diagne, M., et al. (2023). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics.
- Harris, G. A., & Lhermitte, C. (2023). New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology, 36(7), 1135–1146.
- Kaczmarek, H., & Kaminska, A. (1999). Photochemical stability and photostabilizing efficiency of anthracene/hindered amine stabilizers in polymer matrices. Dyes and Pigments, 42(3), 223-231.
Sources
troubleshooting poor film morphology of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
Technical Support Center: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
Introduction: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped organic semiconductor valued for its potential in high-performance organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), due to its thermal stability and electron-transporting properties.[1] However, like many large polycyclic aromatic hydrocarbons, achieving a high-quality, uniform thin film is a critical and often challenging step that dictates final device performance. Morphological defects can severely impede charge transport and device efficiency.[2] This guide provides a comprehensive troubleshooting framework for researchers encountering poor film morphology during their experiments.
Troubleshooting Guide: Diagnosing and Solving Poor Film Morphology
Poor film morphology is rarely due to a single cause. It is typically an interplay of substrate preparation, solution formulation, and deposition parameters. This guide is structured to help you first identify the type of defect you are observing and then systematically address the most probable causes.
Visual Defect Analysis Workflow
Use the following workflow to diagnose your issue. Start by identifying the primary visual characteristic of your film defect and follow the suggested troubleshooting paths.
Caption: Troubleshooting workflow for identifying and resolving common film morphology defects.
Q&A Troubleshooting
Question 1: My film is non-uniform, with visible streaks or "coffee ring" patterns. What is happening and how can I fix it?
Answer: This is a classic sign of improper fluid dynamics during the spin coating process, often coupled with a solvent that evaporates too quickly.
-
Causality: "Coffee rings" form when the solvent at the edge of a droplet evaporates faster, causing capillary flow that deposits solute at the edge. Streaks are often caused by an uneven acceleration ramp or wobble in the spin coater. Rapid solvent evaporation freezes these defects in place before the film can planarize.[3]
-
Solutions:
-
Optimize Spin Parameters: The relationship between spin speed and film thickness is well-established; higher speeds lead to thinner films.[4] Start with a lower spin speed for the initial dispense to allow for even spreading (e.g., 500 RPM for 5-10 seconds), then ramp up to a higher speed (e.g., 2000-4000 RPM) for the thinning phase.[5][6] Ensure your acceleration is smooth and not too abrupt.
-
Change Your Solvent: Solvents with low boiling points (e.g., Chloroform) evaporate very quickly. Switch to a solvent with a higher boiling point, such as Chlorobenzene or o-Dichlorobenzene. This allows the film more time to equilibrate and form a uniform layer before drying.[7][8]
-
Increase Solution Viscosity: A slightly higher concentration of your material can increase the solution's viscosity, which can help suppress the formation of coffee rings.
-
Question 2: The solution won't wet the substrate properly. It beads up, leaving large areas uncoated (dewetting). Why?
Answer: This indicates a significant mismatch between the surface energy of your substrate and the surface tension of your solution. It is almost always a substrate cleaning issue.
-
Causality: For a liquid to spread and form a film, the surface energy of the substrate must be higher than the surface tension of the liquid. Organic residues, dust, or even atmospheric contaminants can create a low-energy surface that repels the solvent.[9]
-
Solutions:
-
Implement a Rigorous Substrate Cleaning Protocol: A multi-step cleaning process is non-negotiable for achieving high-quality organic electronic devices. See the Detailed Experimental Protocol section below for a standard procedure.
-
Surface Activation: After cleaning, treat the substrate surface to increase its energy. The two most common and effective methods are:
-
Oxygen (O₂) Plasma Treatment: 2-5 minutes of O₂ plasma is highly effective at removing final traces of organic contaminants and creating a high-energy, hydrophilic surface.[10]
-
UV-Ozone Treatment: 15-20 minutes of UV-Ozone treatment is another excellent method for both cleaning and activating the surface.[10]
-
-
Consider Self-Assembled Monolayers (SAMs): In some cases, modifying the substrate with a SAM can provide a more compatible surface for the organic semiconductor to grow on, improving morphology.[11]
-
Question 3: My film looks good from a distance, but under a microscope, it's full of pinholes and voids.
Answer: Pinholes are typically caused by either particulate contamination or outgassing.
-
Causality: A microscopic dust particle on the substrate or in the solution will disrupt film formation, creating a void around it. Pinholes can also form if trapped solvent escapes violently during annealing or if the solution concentration is too low to form a contiguous film.
-
Solutions:
-
Filter Your Solution: Always filter your solution immediately before use through a 0.2 µm or 0.45 µm PTFE syringe filter. This will remove any undissolved material or aggregated particles.
-
Work in a Clean Environment: Perform spin coating in a cleanroom or at a minimum, a nitrogen-filled glovebox or a laminar flow hood to minimize airborne particle contamination.
-
Increase Solution Concentration: If the film is extremely thin, it may not be continuous. Try increasing the concentration of your solution (e.g., from 5 mg/mL to 10 mg/mL) to ensure complete coverage.
-
Question 4: The film appears hazy, rough, and I can see small crystalline domains. How can I get a smoother, more amorphous-like film?
Answer: This indicates that the material is crystallizing in an uncontrolled manner during the spin coating or annealing process.
-
Causality: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a large molecule with a tendency to aggregate. If the solvent evaporates too slowly, or if the solution is supersaturated, the molecules have too much time to form large, light-scattering crystallites instead of a smooth film.[12] Improper thermal annealing can also lead to excessive crystallization.
-
Solutions:
-
Check Solution Quality: Ensure your material is fully dissolved. You may need to gently heat the solution (e.g., to 40-50 °C) or sonicate it to break up any pre-existing aggregates. Always use freshly prepared solutions, as aggregation can occur over time.
-
Optimize Thermal Annealing: Annealing can improve film order, but the temperature and time must be carefully controlled.[13][14] If you are seeing large crystals, your annealing temperature may be too high or the duration too long, promoting excessive grain growth. Try reducing the temperature or annealing for a shorter period. A good starting point is to anneal at a temperature just below the material's glass transition temperature, if known.
-
Consider Solvent Vapor Annealing: As a post-processing step, exposing the film to a solvent vapor atmosphere can be a powerful technique to improve film morphology and crystallinity in a more controlled manner than thermal annealing.[15]
-
Frequently Asked Questions (FAQs)
Q: What are the best solvents for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene? A: Due to its large, rigid structure, this molecule requires good organic solvents. The choice of solvent is a critical parameter that affects evaporation rate and final film morphology.[8][16]
| Solvent | Boiling Point (°C) | Relative Evaporation Rate | Comments |
| Chloroform (CHCl₃) | 61.2 | Fast | Good for initial solubility tests, but often dries too quickly, leading to defects. |
| Toluene | 110.6 | Medium | A common choice for many organic semiconductors. |
| Chlorobenzene (CB) | 131.7 | Slow | Excellent choice for achieving uniform films due to its slower evaporation rate.[7] |
| o-Dichlorobenzene (oDCB) | 180.5 | Very Slow | Use when a very long drying time is needed to promote molecular ordering. May require higher spin speeds. |
Q: What is a good starting point for spin coating parameters? A: Spin coating parameters are highly dependent on the desired thickness, solvent, and substrate. However, a good two-step starting recipe is a solid foundation.
| Parameter | Typical Range | Primary Effect |
| Step 1: Spread | ||
| Spin Speed | 500 - 1000 RPM | Ensures complete and even coverage of the substrate. |
| Spin Time | 5 - 10 seconds | Long enough to spread the solution without significant drying. |
| Step 2: Thin | ||
| Spin Speed | 1500 - 6000 RPM | Higher speeds result in thinner films.[4][17] |
| Spin Time | 30 - 60 seconds | Allows the film to reach its final thickness and for most of the solvent to evaporate.[5] |
| Acceleration | 1000 - 2000 RPM/s | A smooth ramp prevents streaks and shockwaves in the fluid. |
Q: Does the purity of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene matter? A: Absolutely. Impurities can act as nucleation sites for uncontrolled crystallization, leading to a rough morphology. They can also act as charge traps in the final device. Always use material with the highest available purity (e.g., >98%) and consider purification by temperature gradient sublimation if you have the necessary equipment.
Detailed Experimental Protocols
Protocol 1: Standard Substrate Cleaning (for Glass/ITO)
This protocol is a widely accepted standard for preparing substrates for organic electronics.[10][18]
-
Initial Scrub: Gently scrub the substrates with a lint-free wipe and a laboratory detergent solution (e.g., Alconox) to remove bulk organic residues.
-
Rinse: Thoroughly rinse with deionized (DI) water.
-
Ultrasonic Bath 1 (Detergent): Place substrates in a beaker with DI water and a small amount of detergent. Sonicate for 15 minutes.
-
Ultrasonic Bath 2 (DI Water): Transfer substrates to a new beaker with fresh DI water. Sonicate for 15 minutes. Repeat this step with fresh DI water.
-
Ultrasonic Bath 3 (Acetone): Transfer substrates to a beaker with acetone. Sonicate for 15 minutes.
-
Ultrasonic Bath 4 (Isopropyl Alcohol - IPA): Transfer substrates to a beaker with IPA. Sonicate for 15 minutes.[10]
-
Final Rinse & Dry: Rinse the substrates thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.
-
Surface Activation (Crucial): Immediately before use, treat the cleaned and dried substrates with O₂ plasma (2-5 minutes) or UV-Ozone (15-20 minutes). This step is critical for ensuring a high-energy, wettable surface.
Protocol 2: Solution Preparation and Spin Coating
-
Weighing: In a nitrogen-filled glovebox, accurately weigh the desired amount of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene into a clean glass vial.
-
Solvent Addition: Add the appropriate volume of a high-purity solvent (e.g., Chlorobenzene) to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Seal the vial and stir the solution on a hotplate at a gentle temperature (e.g., 40-50 °C) for at least 1-2 hours, or until the solute is fully dissolved. Sonication can be used to aid dissolution.
-
Filtration: Immediately before use, draw the solution into a syringe and push it through a 0.2 µm PTFE filter into a new, clean vial. This removes any particulate matter.
-
Deposition:
-
Place your cleaned and activated substrate onto the spin coater chuck.
-
Using a pipette, dispense a sufficient amount of the filtered solution to cover about 75% of the substrate surface.
-
Immediately start your optimized spin coating program (e.g., 500 RPM for 10s, followed by 3000 RPM for 45s).
-
-
Annealing: Transfer the coated substrate to a hotplate in the glovebox set to your optimized annealing temperature (e.g., 120 °C) for the desired time (e.g., 10 minutes).
Parameter Interplay Diagram
The final film morphology is not determined by a single setting, but by the complex interplay of multiple factors.
Caption: Interplay between experimental parameters and their effect on final film morphology.
References
- Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observ
- Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. Optica Publishing Group.
- Morphology control strategies for solution-processed organic semiconductor thin films.
- Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. Cambridge University Press & Assessment.
- What is the best cleaning procedures for ITO substrates?
- Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega.
- Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study.
- Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films.
- Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Form
- Influence of thin-film processing on the performance of organic field-effect transistors. AIP Publishing.
- Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. Nanoscale Advances.
- Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells. PubMed.
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Sigma-Aldrich.
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Sigma-Aldrich.
- Spin Co
- The Ultimate Guide To Spin Co
- Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystallization.
- Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science.
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. MySkinRecipes.
- Spin Coating: Complete Guide to Theory and Techniques. Ossila.
- Methods for cleaning substrates and glass chambers for electrochemical measurements. redox.me.
- Spin Co
- Organic Semiconductor Growth and Morphology Considerations for Organic Thin-Film Transistors.
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- 2. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. universitywafer.com [universitywafer.com]
- 6. louisville.edu [louisville.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00419J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 16. Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 17. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 18. redox.me [redox.me]
Technical Support Center: Enhancing the Quantum Yield of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene Derivatives
Welcome to the technical support guide for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and its derivatives. This document is designed for researchers, chemists, and materials scientists actively working with these complex fluorophores. Our goal is to provide not just protocols, but a deep mechanistic understanding to help you troubleshoot and strategically enhance the photoluminescence quantum yield (PLQY) of your compounds.
Part 1: Foundational Principles & Frequently Asked Questions
This section addresses the core photophysical challenges inherent to the 1,3,5-Tris(10-bromoanthracen-9-yl)benzene scaffold.
Q1: What is 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, and why is its quantum yield often low in solution?
Answer: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped aromatic molecule featuring a central benzene core connected to three 10-bromoanthracene units.[1][2][3] The anthracene moieties are the primary fluorophores, known for their bright blue emission. However, the molecule's quantum yield is fundamentally challenged by the presence of bromine, a heavy atom.
The primary reason for low quantum yield in dilute solutions is the "internal heavy-atom effect." [4][5] This effect significantly enhances the probability of a process called intersystem crossing (ISC), where the excited molecule transitions from the fluorescent singlet state (S₁) to the non-fluorescent triplet state (T₁).[6] This provides a highly efficient non-radiative decay pathway that outcompetes the desired radiative decay (fluorescence), thus quenching the emission.
Q2: Can you illustrate the "heavy-atom effect" on the excited state of my molecule?
Answer: Certainly. The Jablonski diagram below illustrates the competing pathways for an excited molecule. The bromine atom enhances the rate of intersystem crossing (k_isc), depopulating the fluorescent S₁ state and reducing the overall quantum yield.
Caption: The heavy-atom effect on excited-state decay pathways.
Q3: Besides the heavy-atom effect, what other factors can quench fluorescence?
Answer: Several other non-radiative decay mechanisms can reduce your quantum yield:
-
Intramolecular Motion: In solution, the anthracene units can undergo torsional rotations and vibrations. These motions act as a physical pathway to dissipate the excitation energy as heat instead of light.[7][8]
-
Concentration Quenching (Aggregation-Caused Quenching): At high concentrations, molecules can form non-emissive aggregates (H-aggregates) through π-π stacking, which provides a rapid non-radiative decay channel.
-
Environmental Quenchers: Dissolved molecular oxygen is a notorious quencher of triplet states and can also affect fluorescence. Other impurities in the solvent or on glassware can also act as quenching agents.[9]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to address specific problems you might be encountering in the lab.
Issue 1: My compound has near-zero fluorescence in standard solvents (Toluene, DCM, THF).
-
Primary Suspect: A combination of the intrinsic heavy-atom effect and rapid intramolecular rotations. In a low-viscosity solvent, the molecule is free to vibrate and rotate, efficiently dissipating energy non-radiatively.
-
Troubleshooting Strategy: Induce Aggregation to Restrict Motion
Many anthracene derivatives that are poor emitters in solution become highly emissive upon aggregation.[7][10][11] This phenomenon, known as Aggregation-Induced Emission (AIE), occurs because the physical restriction of intramolecular motion in the aggregated state blocks the non-radiative decay pathways, forcing the molecule to decay via fluorescence.[8]
Protocol 2.1: Screening for Aggregation-Induced Emission (AIE)
-
Stock Solution: Prepare a 1 mM stock solution of your compound in a good solvent (e.g., Tetrahydrofuran - THF).
-
Solvent Series: In a series of 10 cuvettes, add varying amounts of a poor solvent (e.g., water or hexane) to a fixed amount of the THF stock solution. The goal is to create solvent mixtures ranging from 0% to 90% poor solvent by volume. Ensure the final concentration of your fluorophore is consistent (e.g., 10 µM).
-
Equilibration: Gently mix each solution and allow it to equilibrate for 5 minutes.
-
Measurement: Measure the fluorescence spectrum for each sample using a fluorometer. Excite at the absorption maximum of the compound.
-
Analysis: Plot the fluorescence intensity at the emission maximum (I) versus the percentage of the poor solvent. A significant increase in intensity after a certain threshold (e.g., >50% water) is a strong indicator of AIE.
Caption: Workflow for inducing and observing AIE.
-
Issue 2: My quantum yield is still low even after confirming AIE, or I need to work in the solid state.
-
Primary Suspect: Unfavorable molecular packing or persistent triplet state quenching. While aggregation is good, the type of aggregation matters. Furthermore, in a dense solid film, triplet excitons can interact and annihilate each other non-radiatively (Triplet-Triplet Annihilation).[12][13]
-
Troubleshooting Strategy: Control the Solid-State Environment
To maximize solid-state emission, you must control the local environment of each molecule to prevent quenching. This is typically achieved by isolating the emitter molecules within a host matrix.
Protocol 2.2: Fabricating a Host-Guest Doped Film
-
Material Selection: Choose a host material with a high triplet energy level to prevent energy transfer from your guest (emitter). A common choice for blue emitters is CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).
-
Solution Preparation: Prepare a co-solution of your 1,3,5-Tris(10-bromoanthracen-9-yl)benzene derivative (the "guest") and the host material in a suitable solvent like chloroform or toluene.
-
Doping Concentration: Create a series of solutions with varying guest:host weight ratios (e.g., 1%, 5%, 10%, 20%). A typical starting point is a total material concentration of 10 mg/mL.
-
Film Deposition: Use spin-coating to deposit thin films of these solutions onto clean quartz substrates. Spin at 2000 rpm for 60 seconds.
-
Annealing: Transfer the films to a vacuum oven or a glovebox and anneal at 80°C for 1 hour to remove residual solvent.
-
Measurement: Measure the solid-state PLQY of each film using an integrating sphere.
-
Analysis: Plot the PLQY versus the doping concentration. You will likely observe an optimal concentration where the yield is maximized before concentration quenching begins to dominate at higher doping levels.
-
Issue 3: I need to improve the quantum yield, but I must work in a dilute solution.
-
Primary Suspect: The fundamental limitations of the heavy-atom effect. If aggregation is not an option, you must address the issue at the molecular level.
-
Troubleshooting Strategy: Structural Modification
The bromine atoms are the primary source of quenching. Replacing them with groups that do not induce ISC is the most effective strategy. This involves synthetic chemistry to create new derivatives.
Protocol 2.3: Synthetic Modification via Suzuki Coupling
This protocol provides a general workflow for replacing the bromine atoms with aryl groups, which can disrupt planarity (reducing π-stacking) and remove the heavy-atom effect.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine your 1,3,5-Tris(10-bromoanthracen-9-yl)benzene derivative (1 equivalent), a desired arylboronic acid (e.g., phenylboronic acid, 3.3 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M K₂CO₃).
-
Solvent: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (3:1:1).
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) and monitor the reaction by TLC or LC-MS. Reactions typically run for 12-24 hours.
-
Workup: After cooling, extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the new derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Photophysical Analysis: Re-evaluate the quantum yield of the new, non-brominated derivative in solution. A significant increase is expected.
-
Part 3: Quantitative Data & Advanced Concepts
Table 1: Expected Impact of Strategies on Quantum Yield (PLQY)
| Strategy | Primary Mechanism | Expected PLQY Change | Key Experimental Variable | Potential Drawbacks |
| Induce Aggregation (AIE) | Restriction of Intramolecular Motion[8] | Significant Increase | Solvent/Non-solvent Ratio | Not applicable for all solution-based assays. |
| Increase Solvent Viscosity | Restriction of Intramolecular Motion | Moderate Increase | Solvent Choice (e.g., glycerol) | Limited solvent compatibility. |
| Dope into Host Matrix | Minimize Concentration Quenching & TTA[13] | Significant Increase (Solid State) | Doping Concentration | Requires optimization; host material selection is critical. |
| Degas Solvent | Remove O₂ Quencher | Minor to Moderate Increase | Freeze-Pump-Thaw Cycles | Cumbersome; effect may be subtle. |
| Replace Bromine Atoms | Eliminate Heavy-Atom Effect[4][5] | Very Significant Increase | Synthetic Modification | Requires significant synthetic effort. |
| Add Bulky Substituents | Induce Steric Hindrance, Restrict Motion[12] | Moderate to Significant Increase | Synthetic Modification | May alter solubility and electronic properties. |
Advanced Concept: Leveraging the Triplet State via Triplet-Triplet Annihilation (TTA)
Instead of viewing the high efficiency of triplet state formation as a problem, it can be harnessed for photon upconversion. In a TTA system, a sensitizer absorbs low-energy light and transfers it to your bromoanthracene derivative (the annihilator/emitter). Two of these triplet-state annihilators can then collide, pool their energy, and generate one higher-energy singlet state, which then fluoresces at a shorter wavelength than the initial excitation light.[13][14] While this doesn't change the intrinsic PLQY, it creates a new application for these "dark" triplet states. This is an advanced materials science application and demonstrates the potential utility of molecules with efficient ISC.
Part 4: Mandatory Protocols
Protocol 4.1: Measuring Relative Photoluminescence Quantum Yield (PLQY)
This self-validating protocol is essential for quantifying the success of your optimization strategies. It compares your sample's fluorescence to a well-characterized standard.
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample. For blue-emitting anthracene derivatives, 9,10-diphenylanthracene (DPA) in cyclohexane (PLQY ≈ 0.95) is a common choice.
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions, ensuring you use the same excitation wavelength for both the sample and the standard.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate PLQY: Use the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference standard, respectively.
-
References
- Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Preprints.org.
- Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry.
- Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Preprints.org.
- Insights into the origin of aggregation enhanced emission of 9,10-distyrylanthracene derivatives.
- Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. PubMed Central.
- Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. RSC Publishing.
- Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.
- What are the factors affecting fluorescence?.
- Bulky Substituents Promote Triplet–Triplet Annihilation Over Triplet Excimer Formation in Naphthalene Deriv
- Photophysical Properties of Anthracene Deriv
- Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions.
- Triplet-triplet annihil
- Intramolecular heavy-atom effect in the photophysics of organic molecules.
- 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PubMed Central.
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Sigma-Aldrich.
- Understanding the internal heavy-atom effect on thermally activated delayed fluorescence: application of Arrhenius and Marcus theories for spin–orbit coupling analysis. RSC Publishing.
- Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters.
- Solvent effects on the triplet–triplet annihilation upconversion of diiodo-Bodipy and perylene. Physical Chemistry Chemical Physics.
- Improving Triplet–Triplet Annihilation Upconversion Output by a Triplet Mediator Approach: Mechanistic Insights on Homo and Hetero-Annihilation in Three-Component Systems.
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Sigma-Aldrich.
- Decisive role of heavy-atom orientation for efficient enhancement of spin–orbit coupling in organic thermally activated delayed fluorescence emitters. RSC Publishing.
- Heavy atom effects on the phosphorescent triplet states of several aromatic molecules. The Journal of Physical Chemistry.
- The heavy atom effect on the phosphorescence of arom
- 10,10',10''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(9-bromoanthracene). BLD Pharm.
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. BLDpharm.
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.
- Synthesis and optical properties of 3,5-bis(10-phenylanthracen-9-yl)benzene-appended porphyrins. SpringerLink.
- Photophysical studies of 9,10-phenanthrenequinones.
- Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry.
- Enhancing the fluorescence quantum yield of 1,3,5-Tris(4-cyanophenyl)
- A Comparative Guide to the Quantum Yield of 9-Bromo-10-iodoanthracene and Related Deriv
Sources
- 1. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene | 813461-34-6 [sigmaaldrich.com]
- 2. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene | 813461-34-6 [sigmaaldrich.com]
- 3. 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Insights into the origin of aggregation enhanced emission of 9,10-distyrylanthracene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 10. preprints.org [preprints.org]
- 11. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Bulky Substituents Promote Triplet–Triplet Annihilation Over Triplet Excimer Formation in Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triplet-triplet annihilation - Wikipedia [en.wikipedia.org]
- 14. Improving Triplet–Triplet Annihilation Upconversion Output by a Triplet Mediator Approach: Mechanistic Insights on Homo and Hetero-Annihilation in Three-Component Systems - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki Coupling Reaction Optimization: A Technical Support Center
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their reaction conditions for higher yields and troubleshoot common experimental hurdles. As a self-validating system, the protocols and insights provided herein are grounded in established chemical principles and field-proven experience to empower you to achieve consistent and optimal results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when performing Suzuki coupling reactions.
Q1: My Suzuki coupling reaction is not working or giving very low yields. What are the most common culprits?
Low or no yield in a Suzuki coupling reaction can often be attributed to a few key factors. The primary suspect is often the instability of the boronic acid, which can lead to protodeborylation (hydrolysis back to the arene).[1] Another common issue is the inefficient generation or deactivation of the active Pd(0) catalyst.[2] It is also crucial to ensure that the reaction mixture is properly degassed, as the presence of oxygen can lead to the oxidation of the catalyst and the homocoupling of the boronic acid, both of which will reduce the yield of the desired product.[2][3]
Q2: How do I choose the right ligand for my Suzuki coupling reaction?
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst.[1][4] Electron-rich and bulky ligands are generally preferred as they promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to form the product.[1][4][5][6][7] For less reactive aryl chlorides, more electron-rich ligands such as alkylphosphines or N-heterocyclic carbenes (NHCs) are often necessary to achieve good yields.[1][4][8] A good starting point for many Suzuki couplings is a palladium precatalyst with a dialkylbiarylphosphine ligand like SPhos, especially for challenging substrates.[2]
Q3: What is the role of the base in the Suzuki coupling, and how do I select the best one?
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4][8][9] It is believed to form a boronate species that is more nucleophilic and readily transfers its organic group to the palladium center.[9] The choice of base can significantly impact the reaction rate and yield.[9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[9] Aqueous potassium carbonate (K₂CO₃) is a good first choice for many standard Suzuki couplings.[2] For base-sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) may be used.[2] In cases where protodeborylation is a significant side reaction, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[2]
Q4: Can the choice of solvent affect my reaction outcome?
Absolutely. The solvent's role extends beyond simply dissolving the reactants; it can influence catalyst stability, reactivity, and even the selectivity of the reaction.[10] A mixture of an organic solvent and water is commonly used, as water is often necessary to dissolve the inorganic base.[1] Popular solvents include dioxane, tetrahydrofuran (THF), and toluene.[1][2] For more polar substrates, solvents like dimethylformamide (DMF) or acetonitrile (MeCN) can be effective.[2][10] It's important to note that polar aprotic solvents can sometimes alter the active catalytic species, which may affect the reaction's selectivity.[10]
Q5: I am observing significant amounts of side products. What are the most common ones and how can I minimize them?
Common side reactions in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeborylation of the boronic acid.[1][3] Homocoupling is often caused by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[2] Dehalogenation can occur when a hydride source is present, which can be the solvent (e.g., an alcohol) or an amine base.[1] Protodeborylation is the hydrolysis of the boronic acid back to the corresponding arene and is a major cause of low yields.[1] Using more stable boronic esters, such as pinacol esters, can help mitigate this issue.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during Suzuki coupling reactions.
Issue 1: No Reaction or Very Low Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Verify the age and storage conditions of your palladium source and ligand. | Use a fresh batch of catalyst or a more stable precatalyst. Consider using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand.[2] |
| Inefficient Catalyst Generation | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). | Switch to a Pd(0) precatalyst or a more robust ligand that facilitates the reduction. |
| Poor Reagent Quality | Check the purity of your aryl halide and boronic acid/ester. | Purify starting materials if necessary. Ensure the boronic acid has not significantly decomposed. |
| Insufficient Mixing | Observe the reaction mixture. For biphasic systems, vigorous stirring is essential. | Increase the stirring rate. Use a larger stir bar or a baffled flask to ensure efficient mixing.[2] |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature. | Gradually increase the reaction temperature. Some sluggish couplings require more forcing conditions.[2] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2][3] |
| Dehalogenation of Aryl Halide | Presence of a hydride source (e.g., alcohol solvent, amine base). | Switch to a non-protic solvent and a non-amine base.[1] |
| Protodeborylation | Instability of the boronic acid, especially in the presence of water and base. | Use a more stable boronic ester (e.g., pinacol ester).[1] Consider using anhydrous conditions with a base like K₃PO₄.[2] |
| β-Hydride Elimination | Occurs with alkylboron reagents containing β-hydrogens. | Use a nickel catalyst or a ligand with a larger bite angle to suppress this side reaction.[5] Increasing the rate of reductive elimination can also help.[1] |
Experimental Protocols
General Protocol for a Standard Suzuki Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent (e.g., a 9:1 mixture of dioxane and water) to the flask.
-
Degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 10-15 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.[11]
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source and a ligand.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Influence of Base on Suzuki Coupling Yield
The following table summarizes the effect of different bases on the yield of a model Suzuki coupling reaction between 4-bromotoluene and phenylboronic acid.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| K₃PO₄ | Toluene | 110 | 88 |
| NaOH | THF/H₂O | 80 | 75 |
| NaHCO₃ | Dioxane/H₂O | 100 | 65 |
Data is illustrative and based on general trends observed in the literature.[9]
Table 2: Comparison of Common Palladium Ligands
| Ligand Type | Example | Key Characteristics | Typical Applications |
| Triarylphosphines | PPh₃ | The original ligand for Suzuki couplings. | General purpose, but less effective for challenging substrates.[5] |
| Dialkylbiarylphosphines | SPhos, XPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination. | Highly effective for a broad range of substrates, including aryl chlorides.[7] |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors, highly effective for activating less reactive substrates. | Coupling of aryl chlorides and other challenging electrophiles.[4][8] |
| Ferrocenylphosphines | dppf | Bidentate ligand that can stabilize the palladium catalyst. | Often used in combination with PdCl₂ as a precatalyst. |
Visualizations
The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.[1][4][5][12]
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling reactions, starting with the most common potential issues.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Retrieved from [Link]
-
What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. (2020, December 27). Retrieved from [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Retrieved from [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 3. researchgate.net [researchgate.net]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Bridging Theory and Experiment for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
A Comparative Analysis of Theoretical Models and Experimental Validation for a Promising Blue Emitter
In the rapidly evolving field of organic electronics, the predictive power of theoretical modeling is indispensable for the rational design of novel materials. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBB), a promising candidate for deep-blue emitting layers in Organic Light-Emitting Diodes (OLEDs), presents a compelling case for the critical validation of in-silico predictions against empirical data. This guide offers a comprehensive comparison of theoretical models and experimental data for TBB, providing researchers, scientists, and drug development professionals with a framework for assessing the properties of this and similar polycyclic aromatic hydrocarbons (PAHs).
Introduction: The Imperative of Validating Theoretical Models for Novel Materials
The predictive accuracy of computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become a cornerstone of modern materials science.[1] These methods offer the potential to screen vast libraries of virtual compounds, predicting their electronic and photophysical properties before undertaking laborious and costly synthesis. However, the reliability of these theoretical models hinges on their validation against robust experimental data. Discrepancies between theoretical predictions and experimental outcomes can arise from a multitude of factors, including the choice of computational functional and basis set, solvent effects, and the solid-state packing of molecules.
This guide focuses on 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBB), a molecule of significant interest for its potential applications in organic electronics. By juxtaposing the predicted properties of TBB with its experimentally determined characteristics, we aim to provide a critical perspective on the strengths and limitations of current theoretical models and to underscore the synergistic relationship between computational and experimental chemistry.
Experimental Characterization of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBB)
A survey of commercially available 1,3,5-Tris(10-bromoanthracen-9-yl)benzene reveals some fundamental properties. While comprehensive published experimental data on the photophysical and electrochemical characteristics of TBB is limited, we can compile the available information and supplement it with data from its non-brominated analog, 1,3,5-Tri(anthracen-9-yl)benzene, to establish a baseline for comparison.
Table 1: Experimental Properties of TBB and its Non-Brominated Analog
| Property | 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBB) | 1,3,5-Tri(anthracen-9-yl)benzene |
| CAS Number | 813461-34-6[2][3][4] | 713542-04-2[5] |
| Molecular Formula | C₄₈H₂₇Br₃[2] | C₄₈H₃₀[5][6] |
| Molecular Weight | 843.45 g/mol [2] | 606.75 g/mol [6] |
| Physical Form | Solid[2] | Neat[6] |
| Purity | 98%[2] | ~80% (contains ~20% inorganics)[6] |
Theoretical Modeling of TBB Properties: A Proposed Computational Protocol
In the absence of a dedicated computational study on TBB in the reviewed literature, we propose a standard and robust theoretical protocol based on established methodologies for anthracene derivatives and other PAHs.[7] This protocol can be employed by researchers to generate theoretical data for comparison with experimental findings.
Computational Methodology
Step 1: Ground-State Geometry Optimization The initial step involves optimizing the ground-state geometry of the TBB molecule. This is typically achieved using Density Functional Theory (DFT) with a suitable functional and basis set. A common and effective choice for organic molecules is the B3LYP functional combined with the 6-31G(d) basis set.
Step 2: Frontier Molecular Orbital (FMO) Analysis Once the geometry is optimized, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be calculated. The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the molecule's electronic excitation energy and chemical reactivity.
Step 3: Simulating UV-Vis Absorption Spectra To predict the photophysical properties, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This allows for the calculation of the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
Step 4: Excited-State Geometry Optimization For insights into the emission properties, the geometry of the first singlet excited state (S₁) should be optimized. This allows for the calculation of the emission energy, which corresponds to the fluorescence maximum.
Expected Theoretical Insights
By following this protocol, researchers can obtain theoretical values for key properties of TBB, including:
-
HOMO and LUMO energy levels: These are crucial for understanding the charge injection and transport properties in electronic devices.
-
HOMO-LUMO energy gap: This provides an indication of the color of light the molecule will absorb and emit.
-
Absorption and emission wavelengths (λ_abs and λ_em): These can be directly compared with experimental UV-Vis and photoluminescence spectra.
Comparative Analysis: Bridging the Gap Between Theory and Experiment
A critical comparison between the (yet to be fully determined) experimental data and the theoretical predictions for TBB will be instrumental in refining our understanding of its electronic structure and photophysical behavior.
The Influence of Bromine Substitution
The introduction of bromine atoms at the 10-position of the anthracene moieties is expected to have a significant impact on the properties of TBB compared to its non-brominated counterpart. Theoretically, the heavy bromine atoms can induce spin-orbit coupling, which may affect the intersystem crossing rates and potentially the fluorescence quantum yield. Furthermore, the electron-withdrawing nature of bromine is likely to lower both the HOMO and LUMO energy levels. Experimental validation of these theoretical predictions is crucial.
Benchmarking with Structurally Similar Compounds
To provide a broader context for the properties of TBB, it is useful to compare them with other known anthracene derivatives. For instance, studies on 9,10-disubstituted anthracenes have shown that substitutions can significantly impact fluorescence properties without drastically altering the UV/Vis absorption. Comparing the experimental and theoretical data of TBB with these benchmarks will help in elucidating the specific effects of the tris-anthracenylbenzene core structure.
Experimental Protocols for TBB Characterization
To facilitate the acquisition of robust experimental data for TBB, we provide the following detailed, step-by-step methodologies for key characterization techniques.
Photophysical Characterization
Objective: To determine the absorption and emission properties of TBB in solution.
Protocol:
-
Solution Preparation: Prepare dilute solutions of TBB in a suitable spectroscopic-grade solvent (e.g., dichloromethane or toluene) with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum from 250 nm to 500 nm.
-
Identify the absorption maxima (λ_max).
-
-
Photoluminescence (PL) Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at the lowest energy absorption maximum.
-
Record the emission spectrum.
-
Determine the emission maximum (λ_em).
-
-
Fluorescence Quantum Yield Measurement:
-
Use a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and absorbance of both the TBB solution and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Electrochemical Characterization
Objective: To determine the HOMO and LUMO energy levels of TBB.
Protocol:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Cyclic Voltammetry (CV) Measurement:
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Dissolve a small amount of TBB in the electrolyte solution.
-
Record the cyclic voltammogram, scanning to both positive and negative potentials to observe the oxidation and reduction peaks, respectively.
-
Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) processes.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Visualizing the Validation Workflow
To clearly illustrate the process of validating theoretical models with experimental data, the following workflow diagram is provided.
Caption: Workflow for the validation of theoretical models.
Conclusion and Future Outlook
The validation of theoretical models for novel materials like 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a critical endeavor that accelerates the discovery and development of next-generation organic electronic devices. While computational chemistry provides powerful predictive tools, its synergy with experimental verification is paramount for ensuring accuracy and guiding further molecular design.
The lack of comprehensive experimental data for TBB highlights an opportunity for the research community to contribute to a more complete understanding of this promising material. By following the outlined experimental protocols and comparing the results with theoretical predictions generated from the proposed computational methodology, a more robust and reliable picture of TBB's properties can be established. This, in turn, will enable a more informed design of new materials with tailored photophysical and electronic characteristics for advanced applications in OLEDs and beyond.
References
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[1,3,5-benzenetriyl)tris461-34-6_1hnmr.htm)
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- 1. Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Organic Electronics -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene | 813461-34-6 [sigmaaldrich.com]
- 3. 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene|BLD Pharm [bldpharm.com]
- 4. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene | 813461-34-6 [sigmaaldrich.com]
- 5. 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | C48H30 | CID 58722454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3,5-Tri(anthracen-9-yl)benzene (contains ~20% inorganics) [cymitquimica.com]
- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
comparative study of the electrochemical stability of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene derivatives
An In-Depth Guide to the Electrochemical Stability of Star-Shaped Anthracene Derivatives
A Comparative Framework for 1,3,5-Tris(anthracen-9-yl)benzene Scaffolds
In the landscape of organic electronics, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells and emissive layers in organic light-emitting diodes (OLEDs), the electrochemical stability of the core molecular scaffold is paramount.[1][2][3][4] Materials that can reversibly undergo redox cycles without degradation are essential for long-term device performance. Star-shaped molecules based on a 1,3,5-substituted benzene core offer a unique three-dimensional architecture that can prevent intermolecular aggregation and enhance material processability. Among these, scaffolds featuring multiple anthracene units have garnered significant interest due to their inherent electronic properties and high thermal stability.[2]
This guide provides a comparative study of the electrochemical stability of derivatives based on the 1,3,5-Tris(anthracen-9-yl)benzene core. While a direct, side-by-side experimental comparison of a full derivative series is not yet prevalent in published literature, we can establish a robust comparative framework. We will analyze detailed experimental data for a foundational starburst oligofluorene system built on the 1,3,5-tri(anthracen-10-yl)-benzene core[5][6], introduce its important bromo-substituted analogue, 1,3,5-Tris(10-bromoanthracen-9-yl)benzene , and predict how further functionalization impacts electrochemical behavior based on established electronic principles.
The Principle of Electrochemical Stability: Insights from Cyclic Voltammetry
Electrochemical stability refers to a molecule's ability to withstand oxidation and reduction processes without undergoing irreversible chemical changes. The primary tool for assessing this is Cyclic Voltammetry (CV) . A CV experiment measures the current response of a solution containing the analyte as a triangular potential waveform is applied.
-
Reversible Redox Events: A stable molecule will exhibit reversible "waves" in its voltammogram. The presence of both a forward peak (e.g., oxidation) and a reverse peak (e.g., re-reduction) of similar magnitude indicates that the molecule's radical cation (or anion) is stable on the timescale of the experiment.[7]
-
Oxidation and Reduction Potentials: The potentials at which these events occur are critical. The oxidation potential is directly related to the Highest Occupied Molecular Orbital (HOMO) energy level, representing the ease of removing an electron. The reduction potential is related to the Lowest Unoccupied Molecular Orbital (LUMO) level, or the ease of accepting an electron. Materials with deep HOMO levels (higher oxidation potentials) are generally more stable against ambient oxidation, a crucial feature for HTMs.[1][8]
Experimental Protocol: A Validated Method for Assessing Stability
To conduct a reliable comparative study, a standardized and validated experimental protocol is essential. The following methodology is adapted from proven research on multi-anthracene systems and represents a self-validating system for generating trustworthy data.[5][9]
Detailed Step-by-Step Methodology
-
Preparation of the Electrochemical Cell:
-
Working Electrode: A polished glassy carbon electrode (GCE) or platinum disk electrode. Polishing is critical and should be done with alumina slurry of decreasing particle size (e.g., 1.0 µm, 0.3 µm, 0.05 µm), followed by sonication in ethanol and deionized water to remove residues.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ electrode (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution). It is crucial to calibrate the reference electrode against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.
-
Counter Electrode: A platinum wire or mesh with a surface area significantly larger than the working electrode.
-
Cell Assembly: The three electrodes are assembled in a gas-tight electrochemical cell.
-
-
Solution Preparation:
-
Solvent System: A high-purity, anhydrous solvent with a wide electrochemical window is required. A mixture of acetonitrile and benzene (1:1 v/v) or dichloromethane is often chosen for its ability to dissolve both the aromatic analytes and the electrolyte.[5]
-
Supporting Electrolyte: A non-reactive salt is required to ensure conductivity. 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a common choice.
-
Analyte Solution: Prepare a ~0.5-1.0 mM solution of the anthracene derivative in the electrolyte solution.
-
Degassing: Purge the solution with high-purity argon or nitrogen for at least 15-20 minutes before the experiment and maintain an inert gas blanket over the solution during measurements. Oxygen and water are electroactive and will interfere with the results.
-
-
Data Acquisition:
-
Instrument: A computer-controlled potentiostat.
-
Cyclic Voltammetry:
-
Scan from an initial potential where no reaction occurs towards the oxidative (positive) potential.
-
After reaching a set vertex potential, reverse the scan towards the reductive (negative) potential.
-
Typical scan rates range from 20 mV/s to 500 mV/s. Slower scan rates provide data closer to thermodynamic equilibrium, while faster rates can be used to study the kinetics of unstable species.
-
-
Internal Standardization: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record a second CV. The well-defined, reversible wave of the Fc/Fc⁺ couple is used to reference all measured potentials.
-
Workflow for Electrochemical Analysis
The following diagram outlines the complete workflow from sample preparation to data interpretation.
Caption: Workflow for Cyclic Voltammetry Analysis.
Comparative Analysis of TBrAB Derivatives
We will now compare the electrochemical properties of the parent 1,3,5-Tris(anthracen-9-yl)benzene (TAB) core with its brominated derivative, 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBrAB), and a hypothetical amino-substituted derivative (TAmAB).
Molecular Structures
Caption: Parent TAB scaffold and its bromo-derivative.
Electrochemical Data and Predictions
The table below presents experimental data for a closely related TAB-core system and provides scientifically grounded predictions for its derivatives. The oxidation of these molecules occurs on the three anthracene moieties, which act as independent redox centers with weak electronic coupling.[5]
| Compound | Substituent (at 10-position) | Electronic Effect | First Oxidation Potential (E_ox vs Fc/Fc⁺) | Predicted HOMO Level (eV) | Expected Stability Trend |
| TAB-Core Starburst | Hydrogen (H) | Neutral | ~ +1.1 V (Experimental)[5][9] | ~ -5.5 eV | Baseline |
| 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBrAB) | Bromine (Br) | Inductively Withdrawing | > +1.1 V (Predicted) | < -5.5 eV (Predicted) | Increased oxidative stability; harder to oxidize. |
| Hypothetical TAmAB Derivative | Amino (NH₂) | Strongly Donating | < +1.1 V (Predicted) | > -5.5 eV (Predicted) | Decreased oxidative stability; easier to oxidize. |
Note: HOMO levels are estimated using the empirical formula: HOMO = -[E_ox vs Fc/Fc⁺ + 4.8] eV.
Analysis and Causality
-
The Parent TAB Core: The starburst oligofluorenes with the 1,3,5-tri(anthracen-10-yl)-benzene core show oxidation processes occurring principally on the anthracene units.[5] The three anthracene arms are oxidized in successive one-electron transfers at very closely spaced potentials, indicating weak interaction between the redox centers due to the twisted 3D structure of the molecule.[5] This provides our baseline for stability.
-
TBrAB (Bromo-Derivative): Bromine is an electronegative atom that exerts a strong electron-withdrawing effect through the sigma bond framework (inductive effect). This effect lowers the electron density on the anthracene rings.
-
Causality: Removing an electron (oxidation) from an electron-deficient system requires more energy. Therefore, the oxidation potential of TBrAB is predicted to be significantly higher (more positive) than that of the parent TAB core.
-
Impact on Stability: This shift translates to a deeper HOMO level, which is highly desirable for HTMs in perovskite solar cells as it provides a better energy level alignment with the perovskite layer and enhances the device's open-circuit voltage. The increased difficulty of oxidation implies greater stability against unwanted oxidative degradation.
-
-
Hypothetical TAmAB (Amino-Derivative): An amino group (-NH₂) is a powerful electron-donating group through resonance. It pushes electron density into the anthracene π-system.
-
Causality: The increased electron density makes it easier to remove an electron. Consequently, the oxidation potential for an amino-substituted derivative would be significantly lower (less positive) than the parent TAB core.
-
Impact on Stability: This would result in a shallower HOMO level, making the molecule much more susceptible to oxidation and likely less stable for applications requiring robust hole-transport materials.
-
Conclusion and Future Directions
This guide establishes a clear framework for comparing the electrochemical stability of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and related derivatives. Based on high-quality experimental data for a model system and fundamental principles of physical organic chemistry, we can confidently predict the impact of substituents on the core scaffold.
-
Key Finding: The introduction of electron-withdrawing groups, such as the bromine atoms in TBrAB, is a highly effective strategy for enhancing the electrochemical stability of anthracene-based star-shaped molecules. This modification deepens the HOMO level, a critical parameter for designing next-generation hole-transport materials.
-
Future Research: A systematic experimental study that synthesizes and characterizes a series of TBrAB derivatives—where bromine is replaced with other groups like cyano (-CN), methoxy (-OCH₃), or triphenylamine (-NPh₂) moieties—would be invaluable. Such a study, utilizing the validated CV protocol described herein, would provide precise quantitative data to further refine the design principles for highly stable materials in advanced electronic applications.
References
-
Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c04297][1][8]
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Electrochemistry and Electrogenerated Chemiluminescence of 1,3,5-Tri(anthracen-10-yl)-benzene-Centered Starburst Oligofluorenes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b12184][5]
- Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics - PMC. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10526012/]
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Electrochemistry and Electrogenerated Chemiluminescence of 1,3,5-Tri(anthracen-10-yl)-benzene-Centered Starburst Oligofluorenes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26794226/][6]
-
Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. ResearchGate. [URL: https://www.researchgate.net/publication/350993514_Anthracene-based_derivatives_Synthesis_photophysical_properties_and_electrochemical_properties][2]
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Anthracene-terminated, self-assembled hole-transport monolayer for perovskite solar cells. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03947c][3]
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Bipolar anthracene derivatives containing hole- and electron-transporting moieties for highly efficient blue electroluminescence devices. Journal of Materials Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/jm/c0jm03300f][4]
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Supporting information Electrochemistry and Electrogenerated Chemiluminescence of 1,3,5- Tri(anthracen-10-yl). Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/suppl/10.1021/jacs.5b12184/suppl_file/ja5b12184_si_001.pdf][9]
- Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris. Benchchem. [URL: https://www.benchchem.com/product/bcp231331]
- Synthesis and optical properties of 3,5-bis(10-phenylanthracen-9-yl)benzene-appended porphyrins. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/123]
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0082725]
- 9,9',9''-(Benzene-1,3,5-triyl)trianthracene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58722454]
- Electrodeposited Copolymers Based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and Dithiophene Derivatives for High-Performance Electrochromic Devices. MDPI. [URL: https://www.mdpi.com/2073-4360/12/11/2733]
-
Cyclic voltammogram of anthracene and 1,2,3-trichlorobenzene in 0.1 M... ResearchGate. [URL: https://www.researchgate.net/figure/Cyclic-voltammogram-of-anthracene-and-1-2-3-trichlorobenzene-in-01-M-TBAP-acetonitrile_fig2_244671408][7]
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A Prospective Benchmarking Guide: Evaluating 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as a Novel Blue Emitter for Next-Generation OLEDs
In the relentless pursuit of enhanced efficiency, color purity, and operational stability in Organic Light-Emitting Diodes (OLEDs), the exploration of novel emitter materials remains a critical frontier. This guide introduces 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a promising candidate for a deep-blue emitting material, and outlines a comprehensive framework for benchmarking its performance against established commercial OLED materials. While extensive performance data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural motifs—a starburst core functionalized with bromoanthracene units—suggest significant potential for high electron mobility and thermal stability, crucial attributes for high-performance blue emitters.[1]
This document serves as a guide for researchers and materials scientists on how to systematically evaluate such a novel material. We will present the established performance of commercial benchmarks, detail the necessary experimental protocols for a rigorous comparative analysis, and provide the scientific rationale behind these procedures.
Commercial Benchmarks: Setting the Performance Standards
To contextualize the potential of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, it is imperative to compare it against materials that represent the current state-of-the-art in various classes of OLED emitters and hosts.
Green Phosphorescent Emitter: Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]
Ir(ppy)₃ is a venerable green phosphorescent emitter, renowned for its high quantum yield and thermal stability.[2] It serves as a benchmark for efficiency in phosphorescent OLEDs (PhOLEDs). Devices incorporating Ir(ppy)₃ can achieve an internal quantum efficiency approaching 100%.[2]
Host Material: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
CBP is a widely utilized host material for both fluorescent and phosphorescent emitters due to its high triplet energy and good hole transport properties.[3] Its performance is a standard against which new host materials are measured.
Blue Emitter Technology: Thermally Activated Delayed Fluorescence (TADF)
The development of efficient and stable blue emitters remains a significant challenge in OLED technology.[4] Thermally Activated Delayed Fluorescence (TADF) materials have emerged as a promising metal-free alternative to phosphorescent emitters, capable of harvesting triplet excitons to achieve high internal quantum efficiencies.[5] Materials like 2,7-bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene-S,S-dioxide (DDMA-TXO2) and its derivatives are at the forefront of blue TADF research.[6]
Comparative Performance Data
The following tables summarize the typical performance metrics for the aforementioned commercial materials. These values represent the targets that 1,3,5-Tris(10-bromoanthracen-9-yl)benzene would need to meet or exceed to be considered a competitive blue emitter.
Table 1: Performance of a Green Phosphorescent OLED using Ir(ppy)₃
| Parameter | Value | Reference |
| Peak External Quantum Efficiency (EQE) | ~24% | [7] |
| Emission Peak | ~515 nm | [8] |
| Commission Internationale de l'Éclairage (CIE) Coordinates | Not Specified | |
| Host Material | Not Specified (device structure dependent) |
Table 2: Performance of a Blue Phosphorescent OLED using a CBP Host Derivative
| Parameter | Value | Reference |
| Emitter | Iridium(III) bis(3,5-difluoro-4-cyanophenyl-pyridinato-N,C2') picolinate (FIrpic) | [9] |
| Peak External Quantum Efficiency (EQE) | 8.7% at 100 cd/m² | [9] |
| Emission Peak | 473 nm | [9] |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.16, 0.18) | [9] |
Table 3: Performance of a Blue TADF OLED
| Parameter | Value | Reference |
| Emitter | DDMA-TXO2 derivative | [6] |
| Peak External Quantum Efficiency (EQE) | 22.6% | [6] |
| Emission Peak | Not Specified | |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.15, 0.18) | [6] |
Experimental Protocol: Fabrication and Characterization of a Multilayer OLED Device
To rigorously assess the performance of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a standardized multilayer OLED device should be fabricated and characterized. The following protocol outlines the key steps, with an emphasis on the causality behind each choice.
Substrate Preparation
The foundation of a high-performance OLED is a pristine substrate. Indium Tin Oxide (ITO)-coated glass is commonly used due to its high transparency and conductivity.
-
Step 1.1: Patterning: If not using pre-patterned substrates, photolithography and etching are used to define the anode geometry. This ensures well-defined device areas for accurate current density calculations.
-
Step 1.2: Cleaning: A multi-step cleaning process is crucial to remove organic and inorganic contaminants.
-
Sonication in a detergent solution (e.g., Hellmanex III) to remove gross contamination.[10]
-
Thorough rinsing with deionized water.[10]
-
Sonication in isopropyl alcohol (IPA) to remove organic residues.[10]
-
Drying under a stream of high-purity nitrogen.[10]
-
UV-ozone treatment immediately before deposition to remove residual organic contaminants and increase the work function of the ITO, which improves hole injection.
-
Organic Layer Deposition
The organic layers are typically deposited via high-vacuum thermal evaporation. This technique allows for precise control over film thickness and minimizes contamination.[2]
-
Step 2.1: Hole Injection Layer (HIL) and Hole Transport Layer (HTL): A common stack is a thin layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) as the HTL. This layer facilitates the transport of holes from the anode to the emissive layer.
-
Step 2.2: Emissive Layer (EML):
-
Host-Dopant System: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene would be co-evaporated with a suitable host material (e.g., CBP). The doping concentration is a critical parameter to optimize, as it affects energy transfer and concentration quenching.
-
Neat Film: Alternatively, a non-doped device can be fabricated to assess the intrinsic properties of the material.
-
-
Step 2.3: Electron Transport Layer (ETL): A material with high electron mobility, such as Tris(8-hydroxyquinolinato)aluminum (Alq₃), is deposited. This layer facilitates the transport of electrons from the cathode to the emissive layer.[11]
-
Step 2.4: Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to lower the electron injection barrier from the cathode.[2]
Cathode Deposition
A low work function metal, typically aluminum (Al), is evaporated to form the cathode.[2] The deposition is performed through a shadow mask to define the cathode geometry, creating the individual pixels.
Encapsulation
OLEDs are highly sensitive to moisture and oxygen. Encapsulation is a critical step to ensure long-term stability. This is typically done in a nitrogen-filled glovebox by sealing a glass lid over the device with a UV-curable epoxy.
Device Characterization Workflow
The following diagram illustrates the workflow for characterizing the fabricated OLED devices.
Caption: Workflow for OLED Fabrication and Characterization.
Key Performance Metrics and Their Significance
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: This fundamental measurement provides information on the turn-on voltage, operating voltage, and brightness of the device.
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected. This is a primary metric for device efficiency.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: These coordinates precisely define the color of the emitted light on the chromaticity diagram. For a deep-blue emitter, the y-coordinate should be as low as possible.
-
Operational Lifetime (LT₅₀): The time it takes for the luminance of the device to decrease to 50% of its initial value at a constant current. This is a critical parameter for commercial viability.
Concluding Remarks
While the definitive performance of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in an OLED device awaits experimental validation, its molecular architecture holds considerable promise. The anthracene core is a well-established chromophore for blue emission, and the starburst design can enhance morphological stability and charge transport.[4][12] The bromine substituents may further tune the electronic properties and promote intersystem crossing, although their precise effect requires detailed investigation.
By following the comprehensive benchmarking protocol outlined in this guide, researchers can systematically evaluate the potential of this and other novel materials. A successful outcome would be the demonstration of a deep-blue emitter with an EQE exceeding 20%, CIE coordinates with a y-value below 0.1, and an operational lifetime competitive with current technologies. Such an achievement would represent a significant advancement in the field of organic electronics and pave the way for the next generation of vibrant and efficient displays.
References
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Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
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Edinburgh Instruments. (2024, March 22). Enhanced Characterization of OLED Optoelectronic Properties Using Confocal Microscopy. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved from [Link]
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ResearchGate. (n.d.). Key performance data for the OLED devices. [Table]. Retrieved from [Link]
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IIP Series. (2023, December 30). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). Retrieved from [Link]
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SPIE. (n.d.). Novel host materials for blue phosphorescent OLEDs. Retrieved from [Link]
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YouTube. (2011, November 12). Making of an OLED. Retrieved from [Link]
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ResearchGate. (n.d.). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Retrieved from [Link]
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National Institutes of Health. (2021, April 19). Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. Scientific Reports. Retrieved from [Link]
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ACS Publications. (2022, November 18). TCTA:Ir(ppy)3 Green Emissive Blends in Organic Light-Emitting Transistors (OLETs). ACS Omega. Retrieved from [Link]
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Royal Society of Chemistry. (2021, May 18). Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis. Chemical Society Reviews. Retrieved from [Link]
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Scribd. (n.d.). Blue TADF Emitters: Efficiency & Stability. Retrieved from [Link]
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Rudusa, A., et al. (2020). Effects of steric encumbrance of iridium(III) complex core on performance of solution-processed organic light emitting diodes. RSC Advances. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs. Journal of Materials Chemistry C. Retrieved from [Link]
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ACS Publications. (2019, July 17). Molecular Design Strategies for Color Tuning of Blue TADF Emitters. ACS Applied Materials & Interfaces. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C. Retrieved from [Link]
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ResearchGate. (n.d.). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Deep Blue OLED Emitters with 1,3,5-Tri(anthracen-10-yl)benzene-Centered Starburst Oligofluorenes. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
For researchers and professionals in materials science and drug development, the precise three-dimensional structure of a molecule is not merely academic; it is the blueprint for its function. The sterically crowded, propeller-shaped molecule 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (TBAB) is a compelling building block for advanced organic materials, finding use in applications like Organic Light-Emitting Diodes (OLEDs).[1] Its utility is intrinsically linked to its unique, non-planar geometry. However, confirming this intricate structure requires a robust, multi-faceted analytical approach.
This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of TBAB. We will establish why single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for structural determination while exploring the vital, complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution Mass Spectrometry (MS), and computational modeling. Our focus is not just on the "what" but the "why"—the causality behind experimental choices and the logic of creating a self-validating analytical workflow.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For determining the absolute, three-dimensional arrangement of atoms in the solid state, SC-XRD is unparalleled.[2][3] It provides direct, unambiguous evidence of atomic positions, bond lengths, bond angles, and intermolecular interactions, moving beyond connectivity to reveal the precise molecular architecture.[3]
Expertise in Practice: The Challenge of Crystallization
The primary hurdle in the crystallographic analysis of a large, propeller-like molecule such as TBAB is growing a high-quality single crystal.[4] The molecule's bulky bromoanthracene "blades" can inhibit the orderly packing required for diffraction-quality crystal formation. The choice of crystallization method is therefore critical.
-
Slow Evaporation: A solution of TBAB in a suitable solvent (e.g., dichloromethane or a toluene/hexane mixture) is allowed to evaporate slowly over days or weeks. This gentle process minimizes the formation of defects and is often the first method attempted for molecules of this type.
-
Vapor Diffusion: A concentrated solution of TBAB is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which TBAB is poorly soluble. As the anti-solvent vapor slowly diffuses into the TBAB solution, the solubility decreases gradually, promoting slow, ordered crystal growth. This method offers finer control over the rate of crystallization.
A "good" crystal for diffraction should be transparent, have smooth faces, and be free of cracks or inclusions when viewed under a polarizing microscope.[4] For typical laboratory diffractometers, an ideal size is around 0.25 mm in its largest dimension.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and carefully mounted on a goniometer head, typically using a cryo-loop and oil to flash-cool the crystal in a stream of cold nitrogen gas (~100 K). This cryo-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (most commonly from a Molybdenum or Copper source) is directed at the crystal.[2] As the crystal is rotated, thousands of diffraction spots are recorded on a detector.[5] The intensity and position of each spot are precisely measured.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and Goodness-of-Fit (S).
Data Presentation: Expected Crystallographic Parameters for TBAB
| Parameter | Expected Value / Information | Significance |
| Formula | C₄₈H₂₇Br₃ | Confirms the chemical composition in the crystal. |
| Molecular Weight | 843.45 g/mol | Basic molecular property derived from the formula.[9] |
| Crystal System | Likely Monoclinic or Triclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or P-1 | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Z | Integer (e.g., 2, 4) | The number of molecules per unit cell. |
| Key Bond Angles | C-C-C angles of the central ring and anthracene units. | Confirms the connectivity and geometry of the aromatic systems. |
| Dihedral Angles | Twist angle of anthracene "blades" relative to the central ring. | CRITICAL DATA: Quantifies the molecule's propeller shape, which is key to its properties. |
| Intermolecular Contacts | Br···Br, C-H···π, π-π stacking distances. | Reveals how molecules pack in the solid state, influencing bulk material properties. |
| R-factor (R1) | < 0.05 for high-quality data | A primary indicator of the quality of the refined model. A lower value signifies a better fit to the data. |
Visualization: SC-XRD Workflow
Comparative Analysis with Alternative & Complementary Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive analysis relies on other techniques to confirm the molecule's identity and behavior in different states. This multi-pronged approach forms a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution.[10] It provides detailed information about the connectivity and chemical environment of atoms, primarily ¹H (protons) and ¹³C.
-
Strengths: Confirms the carbon-hydrogen framework and the C₃ symmetry of the molecule in solution. Advanced 2D NMR techniques (like COSY and HSQC) can establish direct connectivity between protons and carbons.
-
Limitations: For a large, complex molecule like TBAB with many aromatic protons, the ¹H NMR spectrum can be a crowded, overlapping series of signals in the 7-9 ppm range, making unambiguous assignment difficult.[11] It provides an average structure in solution, which may differ from the solid-state conformation.
-
Causality: We use NMR first to confirm that the synthesized product has the correct basic connectivity before investing significant time in crystallization experiments.
-
Sample Preparation: Dissolve ~5-10 mg of TBAB in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a standard NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Note the complex multiplet patterns in the aromatic region.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the molecule's symmetry, the number of signals will be fewer than the total 48 carbon atoms.
-
2D NMR (Optional but Recommended): If assignments are ambiguous, run 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively map the molecular framework.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and elemental formula.[12]
-
Strengths: HRMS can determine the molecular mass with extremely high precision (<5 ppm error), allowing for the unambiguous confirmation of the molecular formula (C₄₈H₂₇Br₃). The most crucial feature is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13][14] A molecule with three bromine atoms will exhibit a characteristic M, M+2, M+4, M+6 isotopic cluster with a relative intensity ratio of roughly 1:3:3:1, providing definitive evidence for the presence of three bromine atoms.[15]
-
Limitations: MS provides no information about atomic connectivity or 3D geometry. It confirms what it is, but not how it's put together.
-
Trustworthiness: The combination of an exact mass measurement and a perfectly matching isotopic pattern for a tri-brominated compound is an exceptionally strong piece of evidence for the molecule's identity.
-
Sample Preparation: Prepare a dilute solution of TBAB in a suitable solvent (e.g., THF or dichloromethane).
-
Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to prevent fragmentation and preserve the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the exact mass of the most abundant isotopic peak and compare it to the calculated mass for C₄₈H₂₇Br₃. Analyze the isotopic cluster and compare its pattern and intensities to the theoretical pattern for a molecule containing three bromine atoms.
Computational Modeling (Density Functional Theory - DFT)
Computational chemistry provides theoretical insight into molecular structure and properties. DFT is a widely used method to predict the lowest-energy (most stable) conformation of a molecule.[16]
-
Strengths: Can predict the propeller twist angles and other geometric parameters of TBAB in a vacuum or simulated solvent environment.[17][18] This provides a theoretical model to compare against experimental results from SC-XRD. It can also help in the assignment of complex NMR spectra.
-
Limitations: The result is a model, not an experimental measurement. Its accuracy is dependent on the level of theory and basis set used in the calculation. It must be validated by experimental data.
-
Expertise: DFT is used not as a replacement for experiment, but as a predictive tool to understand the molecule's intrinsic conformational preferences, which helps rationalize the experimental findings.[18]
-
Model Building: Construct an initial 3D model of TBAB using molecular modeling software.
-
Calculation Setup: Choose a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p)).
-
Geometry Optimization: Run a calculation to find the minimum energy geometry of the molecule. This will yield the predicted bond lengths, angles, and dihedral angles.
-
Analysis: Compare the computationally derived structure with the experimental data from SC-XRD.
A Synergistic and Self-Validating Workflow
These techniques are most powerful when used in concert. No single method provides the complete picture, but together they create a self-validating workflow that builds trust in the final structural assignment.
Visualization: The Synergistic Characterization Workflow
Conclusion
Confirming the structure of a complex molecule like 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a rigorous process that demands more than a single measurement. While high-resolution mass spectrometry confirms its elemental formula and NMR spectroscopy verifies its atomic connectivity in solution, single-crystal X-ray diffraction stands alone in its ability to provide a direct, high-resolution snapshot of the molecule's three-dimensional architecture in the solid state. It is the only technique that can definitively measure the critical propeller twist angles that govern the material's ultimate electronic and physical properties.
By integrating these techniques—using MS and NMR for initial validation, DFT for theoretical prediction, and SC-XRD for final, unambiguous confirmation—researchers can construct a complete and trustworthy model of the molecule. This synergistic approach represents the gold standard in modern chemical analysis, ensuring the scientific integrity required for the development of next-generation materials.
References
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Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Wassenaar, J., et al. (2021). Understanding the Conformational Preference of Propeller-shaped Polycyclic Aromatic Hydrocarbons. ChemRxiv. Retrieved from [Link]
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Cambridge Open Engage. (2021, November 25). Understanding the Conformational Preference of Propeller-shaped Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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Scholarly Publications Leiden University. (2022, February 24). Synthetic, physical and computational chemistry of propeller-shaped polycyclic aromatic hydrocarbons. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
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ResearchGate. (2022, April 10). (PDF) Freestanding non-covalent thin films of the propeller-shaped polycyclic aromatic hydrocarbon decacyclene. Retrieved from [Link]
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R Discovery. (n.d.). Isomer Identification of Monohydroxylated Polycyclic Aromatic Hydrocarbon Metabolites by Gas Chromatography/Fourier Transform Infrared Spectroscopy and Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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RSC Publishing. (2024, March 22). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Retrieved from [Link]
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PubMed. (2018, March 21). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Retrieved from [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
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RSC Publishing. (2023, October 4). Formation of carbon propeller-like molecules from starphenes under electron irradiation. Retrieved from [Link]
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European Synchrotron Radiation Facility (ESRF). (n.d.). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Retrieved from [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
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PubMed Central. (n.d.). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. Retrieved from [Link]
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MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]
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Science. (n.d.). Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1), (C20H13Br)(C7H4O), C27H17BrO. Retrieved from [Link]
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comparative analysis of hole mobility in different 1,3,5-Tris(10-bromoanthracen-9-yl)benzene-based materials
Introduction to Anthracene-Based Hole Transport Materials
Anthracene, a polycyclic aromatic hydrocarbon, serves as an excellent core for building high-performance organic semiconductors. Its extended π-conjugated system provides a natural pathway for charge delocalization and transport. The ability to functionalize the anthracene core at various positions allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its morphological characteristics in the solid state. These modifications directly impact the efficiency of hole injection, transport, and extraction in electronic devices.
A common strategy to enhance the hole-transporting properties of anthracene-based materials is to incorporate electron-donating groups, such as arylamines, and to create specific molecular architectures, like star-shaped or X-shaped molecules. These designs can influence intermolecular packing and orbital overlap, which are critical for efficient charge hopping between adjacent molecules.
Comparative Analysis of Hole Mobility: A Case Study of X-Shaped Anthracene Derivatives
To illustrate the impact of subtle molecular modifications on hole mobility, we will examine two X-shaped anthracene-based HTMs, designated as X1 and X2 , as reported by Lin et al. (2020). These materials share a common anthracene core but differ in the linker between the anthracene unit and the peripheral diarylamine groups. In X2 , a thiophene unit is introduced as a π-linker, a modification absent in X1 .
| Material | Core Structure | π-Linker | Hole Mobility (μh) in cm² V⁻¹ s⁻¹ |
| X1 | 9,10-disubstituted Anthracene | None | 2.8 x 10⁻⁴ |
| X2 | 9,10-disubstituted Anthracene | Thiophene | 3.1 x 10⁻⁴ |
The hole mobility of these materials was determined using the space-charge-limited current (SCLC) method. The data reveals that the introduction of a thiophene linker in X2 leads to a modest but measurable increase in hole mobility compared to X1 .
The Rationale Behind the Observed Difference in Hole Mobility
The enhanced hole mobility in X2 can be attributed to several factors stemming from the inclusion of the thiophene linker:
-
Increased Planarity and π-Conjugation: The thiophene ring promotes a more planar molecular structure, which facilitates stronger intermolecular π-π stacking. This enhanced packing reduces the energetic barrier for charge hopping between adjacent molecules.
-
Modified Electronic Structure: The introduction of the electron-rich thiophene unit can lead to a more delocalized HOMO level, which is beneficial for hole transport.
-
Improved Thin-Film Morphology: The presence of the thiophene linker can influence the self-assembly of the molecules during thin-film deposition, potentially leading to a more ordered and favorable morphology for charge transport.
This case study underscores the profound impact that subtle changes in molecular design can have on the macroscopic charge transport properties of organic semiconductors.
Experimental Protocol: Hole Mobility Measurement via the Space-Charge-Limited Current (SCLC) Method
The SCLC method is a widely used technique to determine the charge carrier mobility in organic semiconductors. It involves the fabrication of a single-carrier device (in this case, a hole-only device) and the analysis of its current density-voltage (J-V) characteristics.
Causality Behind Experimental Choices
The core principle of the SCLC measurement is to inject a large density of charge carriers (holes) from one electrode, such that they dominate the intrinsic charge carrier concentration of the material. This creates a "space charge" that limits the current flow. By analyzing the J-V curve in the SCLC regime, the mobility of the charge carriers can be extracted. The choice of materials for the device is critical to ensure that only one type of charge carrier (holes) is efficiently injected and transported.
Step-by-Step Methodology for SCLC Measurement
-
Substrate Preparation:
-
Start with a pre-patterned Indium Tin Oxide (ITO)-coated glass substrate.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the cleaned substrate with UV-ozone for 15-20 minutes to enhance the work function of the ITO and improve the adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate. This layer facilitates efficient hole injection from the ITO anode.
-
Anneal the PEDOT:PSS layer on a hotplate to remove residual solvent.
-
-
Active Layer Deposition:
-
Dissolve the anthracene-based HTM in a suitable organic solvent (e.g., chlorobenzene).
-
Spin-coat the HTM solution onto the PEDOT:PSS layer to form the active layer.
-
Anneal the active layer to remove the solvent and potentially improve the film morphology.
-
-
Top Electrode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a high work function metal, such as Gold (Au) or Silver (Ag), as the top electrode through a shadow mask. This electrode serves to complete the circuit.
-
-
J-V Characterization:
-
Measure the current density as a function of the applied voltage in the dark using a source-measure unit.
-
Plot the J-V characteristics on a log-log scale.
-
Data Analysis
The hole mobility (μh) can be calculated from the SCLC region of the J-V curve using the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * μh * (V²/L³)
Where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative dielectric constant of the organic material.
-
μh is the hole mobility.
-
V is the applied voltage.
-
L is the thickness of the active layer.
By plotting J vs. V² in the SCLC region, a linear relationship should be observed, and the hole mobility can be extracted from the slope of this line.
Visualizing the SCLC Experimental Workflow
Caption: Workflow for determining hole mobility using the Space-Charge-Limited Current (SCLC) method.
Conclusion
The hole mobility of anthracene-based materials is a critical parameter that dictates their performance in organic electronic devices. While a direct comparative analysis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene-based materials is currently limited by the available experimental data, the case study of X-shaped anthracene derivatives effectively demonstrates how strategic molecular design can be employed to enhance charge transport properties. The introduction of a thiophene π-linker, for instance, leads to improved hole mobility through mechanisms such as increased molecular planarity and favorable thin-film morphology. The SCLC method provides a robust and reliable means to experimentally quantify these improvements, guiding the rational design of next-generation hole transport materials for a wide range of applications.
References
-
Lin, Y.-H., et al. (2020). Effect of Thiophene Insertion on X-Shaped Anthracene-Based Hole-Transporting Materials in Perovskite Solar Cells. Molecules, 25(15), 3483. [Link]
- Mott, N. F., & Gurney, R. W. (1940). Electronic Processes in Ionic Crystals. Oxford University Press.
- Blom, P. W. M., de Jong, M. J. M., & van Munster, M. G. (1996). Electric-field and temperature dependence of the hole mobility in poly(p-phenylene vinylene). Physical Review B, 55(2), R656–R659.
A Comparative Guide to the Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene: An Evaluation of Reproducibility
For researchers and professionals in materials science and drug development, the synthesis of complex aromatic compounds is a foundational pillar of innovation. Among these, 1,3,5-Tris(10-bromoanthracen-9-yl)benzene stands out as a molecule with significant potential, primarily owing to its unique photophysical and electronic properties. Its tripodal arrangement of bromoanthracene units on a central benzene core creates a sterically hindered and electronically distinct architecture, making it a promising candidate for applications in organic light-emitting diodes (OLEDs), molecular electronics, and as a versatile building block for more complex supramolecular structures.
This guide provides an in-depth, comparative analysis of two plausible synthetic methodologies for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of each approach, critically evaluate their reproducibility, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. Our focus is on providing a self-validating framework for the synthesis of this intriguing molecule, grounded in established chemical principles and supported by experimental evidence from analogous systems.
Method 1: The Strategic Elegance of Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura Approach
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its versatility, functional group tolerance, and generally high yields in the formation of carbon-carbon bonds.[1] This methodology is particularly well-suited for the construction of biaryl and polyaryl systems, making it a prime candidate for the synthesis of our target molecule.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst. It commences with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. The final step is reductive elimination, which yields the desired coupled product and regenerates the active Pd(0) catalyst, thus allowing the cycle to continue. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, particularly in sterically demanding couplings such as the one required for our target molecule.
Method 2: The Classical Convergency of Acid-Catalyzed Cyclocondensation
An alternative and more classical approach to the 1,3,5-triarylbenzene core is the acid-catalyzed cyclotrimerization of an aryl methyl ketone. This method, while potentially less sophisticated than palladium-catalyzed couplings, offers the advantage of readily available starting materials and often simpler reaction conditions.
Mechanistic Rationale
The acid-catalyzed self-condensation of an acetophenone derivative proceeds through a series of aldol-type condensation and dehydration steps. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Enolization of a second ketone molecule provides the nucleophile for an aldol addition. Subsequent dehydration leads to the formation of a chalcone-like intermediate. This process repeats, ultimately leading to the formation of a six-membered ring which, upon final dehydration, yields the stable 1,3,5-triarylbenzene aromatic core. The success of this reaction is highly dependent on the nature of the aryl ketone and the choice of the condensing agent.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: Suzuki-Miyaura Coupling | Method 2: Cyclocondensation |
| Starting Materials | 1,3,5-Tribromobenzene and 10-Bromoanthracene-9-boronic acid (or its ester) | 10-Bromo-9-acetylanthracene |
| Key Transformation | Palladium-catalyzed C-C bond formation | Acid-catalyzed aldol condensation and cyclization |
| Anticipated Yield | Moderate to High | Variable, potentially lower due to side reactions |
| Reproducibility | Generally high, but sensitive to catalyst, ligand, and base choice | Can be variable; sensitive to reaction conditions and purity of the starting ketone |
| Purification | Column chromatography is typically required to remove catalyst residues and byproducts. | May require extensive purification to remove oligomeric byproducts and unreacted starting material. |
| Scalability | Can be challenging on a large scale due to the cost of the palladium catalyst and ligands. | Potentially more scalable due to the use of less expensive reagents. |
Experimental Protocols
Method 1: Suzuki-Miyaura Cross-Coupling
This proposed protocol is adapted from established procedures for the synthesis of related poly-aryl anthracene derivatives.
Step 1: Synthesis of 10-Bromoanthracene-9-boronic acid pinacol ester
-
Reactants: 9,10-dibromoanthracene, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Solvent: Anhydrous 1,4-dioxane.
-
Procedure: To a solution of 9,10-dibromoanthracene and bis(pinacolato)diboron in anhydrous 1,4-dioxane, the palladium catalyst and potassium acetate are added. The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling
-
Reactants: 1,3,5-Tribromobenzene, 10-Bromoanthracene-9-boronic acid pinacol ester, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), and a base (e.g., aqueous potassium carbonate).
-
Solvent: A biphasic mixture of toluene and water, often with a co-solvent like ethanol.
-
Procedure:
-
In a round-bottom flask, combine 1,3,5-tribromobenzene (1 equivalent), 10-Bromoanthracene-9-boronic acid pinacol ester (3.3 equivalents), and the palladium catalyst (typically 2-5 mol%).
-
Add the solvent system (e.g., toluene/ethanol/water in a 3:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add an aqueous solution of the base (e.g., 2 M K₂CO₃, 3-4 equivalents per bromide).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).
-
Method 2: Cyclocondensation
This proposed protocol is based on general procedures for the synthesis of 1,3,5-triarylbenzenes.
Step 1: Synthesis of 9-Acetylanthracene
A common method is the Friedel-Crafts acylation of anthracene.
-
Reactants: Anthracene, acetyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride).
-
Solvent: An inert solvent such as dichloromethane or carbon disulfide.
-
Procedure: Anthracene is dissolved in the solvent and cooled in an ice bath. Acetyl chloride is added, followed by the portion-wise addition of aluminum chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice-water. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization.
Step 2: Synthesis of 10-Bromo-9-acetylanthracene
This can be achieved by the bromination of 9-acetylanthracene. A method for the α-bromination of 9-acetylanthracene has been reported, which could potentially be adapted for bromination at the 10-position under different conditions, or a direct bromination of 9-acetylanthracene on the anthracene core could be explored. A more direct, albeit potentially lower-yielding, approach would be the Friedel-Crafts acylation of 9-bromoanthracene.
Step 3: Acid-Catalyzed Cyclocondensation
-
Reactant: 10-Bromo-9-acetylanthracene.
-
Catalyst: A strong acid such as sulfuric acid, polyphosphoric acid, or a Lewis acid.
-
Procedure:
-
10-Bromo-9-acetylanthracene is heated in the presence of the acid catalyst, either neat or in a high-boiling inert solvent.
-
The reaction temperature and time are crucial and need to be optimized. Temperatures can range from 100 to 200 °C, and reaction times can be several hours.
-
The reaction is monitored by TLC for the disappearance of the starting material and the formation of the product.
-
Upon completion, the reaction mixture is cooled and poured into a large volume of water or an ice-water mixture to precipitate the crude product.
-
The solid is collected by filtration, washed thoroughly with water to remove the acid, and then dried.
-
Purification is typically challenging and may involve multiple recrystallizations from different solvents or column chromatography.
-
Visualization of Synthetic Pathways
Caption: Suzuki-Miyaura pathway for the synthesis of the target molecule.
Caption: Cyclocondensation pathway for the synthesis of the target molecule.
Conclusion and Recommendations
Both the Suzuki-Miyaura coupling and the acid-catalyzed cyclocondensation present viable, albeit conceptually different, pathways to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
-
For Reproducibility and Purity: The Suzuki-Miyaura coupling is the recommended method. While it involves a more complex catalytic system, the reaction is generally more selective and higher yielding for complex biaryl formations. The well-defined mechanism allows for more rational optimization, and purification, although requiring chromatography, is often more straightforward than for the cyclocondensation product mixture.
-
For Scalability and Cost-Effectiveness: The cyclocondensation route may be more attractive. The starting materials are less expensive, and the reaction does not require a costly palladium catalyst. However, significant process development would be required to optimize the reaction conditions to achieve acceptable and reproducible yields, and the purification of the final product could be a considerable challenge.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research group. For the synthesis of high-purity material for device fabrication or detailed photophysical studies, the Suzuki-Miyaura approach is likely to be more reliable. For larger-scale synthesis where cost is a primary driver and extensive process optimization is feasible, the cyclocondensation route warrants investigation. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and to embark on the synthesis of this promising and complex molecule with a higher degree of confidence and success.
References
-
Organic Syntheses. 9-acetylanthracene. [Link]
-
Saravanan, D., et al. (2024). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. IUCrData, 9(7). [Link]
-
He, C., et al. (2017). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. Journal of Materials Chemistry C, 5(28), 7039-7048. [Link]
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Gong, S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3466-3473. [Link]
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Li, Y., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(6), 634-637. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
An, Z., et al. (2015). Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. Journal of Chemical Research, 39(10), 594-596. [Link]4203498800)
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Unveiling the Impact of Bromination: A Comparative Performance Analysis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and its Non-brominated Analogue
A deep dive into the photophysical and thermal characteristics of two closely related anthracene-based starburst molecules reveals the profound influence of bromine substitution on their performance metrics. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform the selection of materials for advanced applications such as organic light-emitting diodes (OLEDs).
In the realm of organic electronics and materials science, the precise tuning of molecular properties is paramount for achieving desired device performance. Star-shaped molecules based on a 1,3,5-trisubstituted benzene core have garnered significant attention due to their unique three-dimensional structures, which can impart desirable characteristics such as high thermal stability and amorphous film-forming capabilities. Among these, anthracene derivatives are particularly valued for their inherent blue light emission. This guide focuses on a comparative analysis of two such molecules: 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and its direct non-brominated counterpart, 1,3,5-Tris(anthracen-9-yl)benzene. The introduction of bromine atoms at the 10-position of the anthracene moieties serves as a strategic modification to modulate the electronic and photophysical properties of the parent molecule.
The Decisive Role of the "Heavy Atom Effect"
The primary differentiator in the performance of these two molecules lies in the "heavy atom effect." The presence of the relatively heavy bromine atoms in 1,3,5-Tris(10-bromoanthracen-9-yl)benzene enhances spin-orbit coupling. This quantum mechanical phenomenon facilitates intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). While this effect can be beneficial in applications that utilize triplet excitons, such as in phosphorescent OLEDs or photodynamic therapy, it can also lead to a quenching of fluorescence, which is the emission of light from the singlet excited state.[1][2]
This guide will dissect the practical consequences of this effect by comparing the key performance indicators of the brominated and non-brominated analogues.
Comparative Performance Data
The following table summarizes the key photophysical and thermal properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and 1,3,5-Tris(anthracen-9-yl)benzene, compiled from various sources.
| Property | 1,3,5-Tris(anthracen-9-yl)benzene | 1,3,5-Tris(10-bromoanthracen-9-yl)benzene |
| Molecular Formula | C₄₈H₃₀[3] | C₄₈H₂₇Br₃[4] |
| Molecular Weight | 606.75 g/mol [3] | 843.45 g/mol [4] |
| CAS Number | 713542-04-2[5] | 813461-34-6[4] |
| Emission Color | Deep-Blue | Deep-Blue[6][7] |
| Thermal Stability | High | High[6][7] |
Mechanistic Insights into Performance Differences
The introduction of bromine atoms induces several key changes in the molecule's behavior upon excitation with light.
Caption: Excited state deactivation pathways.
For the non-brominated analogue, the primary deactivation pathway from the singlet excited state is fluorescence, leading to efficient light emission. In contrast, the brominated molecule exhibits enhanced intersystem crossing, populating the triplet state more efficiently. This can lead to a decrease in the fluorescence quantum yield. However, this enhanced triplet generation makes the brominated compound a candidate for applications leveraging triplet excitons.
Experimental Protocols
Synthesis of 1,3,5-Tris(anthracen-9-yl)benzene
The synthesis of 1,3,5-Tris(anthracen-9-yl)benzene is typically achieved via a Suzuki or Negishi cross-coupling reaction. The following is a generalized protocol based on the Suzuki coupling reaction.[8][9]
Caption: Synthesis of the non-brominated analogue.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 1,3,5-tribromobenzene, 9-anthraceneboronic acid (typically a slight excess, e.g., 3.3 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate.
-
Solvent Addition: Add a degassed solvent mixture, for example, a combination of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, partition the mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.
Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
This compound can be synthesized either by bromination of the pre-formed 1,3,5-Tris(anthracen-9-yl)benzene or by coupling 1,3,5-tribromobenzene with a brominated anthracene precursor. The former approach is outlined below.
Caption: Synthesis of the brominated analogue.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,3,5-Tris(anthracen-9-yl)benzene in a suitable solvent such as carbon tetrachloride or chloroform in a flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (at least 3 equivalents) portion-wise to the solution. An initiator like AIBN or light can be used to facilitate the reaction.[10]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and wash with water and a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Conclusion and Future Outlook
The strategic bromination of 1,3,5-Tris(anthracen-9-yl)benzene offers a powerful method to modulate its photophysical properties. While the non-brominated analogue is likely a superior candidate for applications requiring high fluorescence efficiency, the enhanced intersystem crossing in the brominated version opens doors for its use in technologies that harness triplet excitons. The choice between these two molecules will ultimately depend on the specific application and the desired excited-state dynamics. Further research directly comparing the quantitative photophysical and thermal properties of these two molecules would be invaluable to the materials science community.
References
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Nishiuchi, T., Sotome, H., Shimizu, K., Miyasaka, H., & Kubo, T. (2022). 1,2,3-Tri(9-anthryl)benzene: Photophysical Properties and Solid-State Intermolecular Interactions of Radially Arranged, Congested Aromatic π-Planes. Chemistry – A European Journal, 28(5), e202104245. [Link]
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MySkinRecipes. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. [Link]
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Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]
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Request PDF. Fluorescence enhancement of organic aggregates induced by bromine substituents: Heavy-atom effect and vibronic coupling. [Link]
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Royal Society of Chemistry. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. [Link]
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Duan, S., Turk, J., Speigle, J., Corbin, J., Masnovi, J., & Baker, R. J. (2000). Halogenations of anthracenes and Dibenz[a,c]anthracene. The Journal of organic chemistry, 65(10), 3005–3009. [Link]
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Coleman, G. H., & Talbot, W. F. (1933). Benzene, 1,3,5-tribromo-. Organic Syntheses, 13, 96. [Link]
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ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]
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ResearchGate. Synthesis, Properties, and Intermolecular Interactions in the Solid States of π-Congested X-Shaped 1,2,4,5-Tetra(9-anthryl)benzenes. [Link]
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PrepChem.com. Preparation of 1,3,5-tribromobenzene. [Link]
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PubMed. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. [Link]
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ResearchGate. Intramolecular heavy-atom effect in the photophysics of organic molecules. [Link]
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MySkinRecipes. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. [Link]
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ChemRxiv. [8]Cumulene Bridged Tri(9-anthryl)methyl Dimer. [Link]
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Beilstein Journals. Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. [Link]
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Journal of Materials Chemistry C. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]
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Beilstein Journals. Synthesis and reactivity of the di(9-anthryl)methyl radical. [Link]
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PubChem. 9,9',9''-(Benzene-1,3,5-triyl)trianthracene. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
Introduction: Beyond the Synthesis
For the materials scientist, 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a valuable building block, a structurally complex molecule promising advancements in organic electronics. However, its utility in the lab is matched by the critical importance of its responsible management once it becomes a waste product. As a brominated, polycyclic aromatic hydrocarbon, this compound warrants a disposal protocol rooted in a clear understanding of its chemical nature and potential environmental impact. Organobromine compounds can exhibit persistence in the environment and may be bio-accumulative.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and associated waste, ensuring that its end-of-life management meets the highest standards of laboratory safety and environmental stewardship.
Hazard Profile and Core Disposal Principle
Before outlining the procedure, it is essential to understand the inherent hazards of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. This dictates every subsequent step of the disposal process.
1.1. Known Hazards This compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications necessitate handling with appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations.
1.2. The Cornerstone of Disposal: Segregation 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a halogenated organic compound . This is the single most important factor determining its disposal pathway. Halogenated and non-halogenated waste streams must never be mixed.[3][4]
-
Causality: The reasoning is both economic and technical. The disposal of halogenated waste is significantly more expensive due to the specialized treatment required.[3][4] High-temperature incineration is the preferred method for destroying such compounds, but the presence of bromine requires specific conditions (often temperatures of 1100 °C or higher) and flue gas scrubbing systems to prevent the formation of toxic and corrosive byproducts like hydrogen bromide (HBr) or polybrominated dibenzodioxins and dibenzofurans.[5] Co-mingling waste streams unnecessarily designates the entire volume as the more hazardous and costly category.
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from its generation at the lab bench to its final collection by trained professionals.
Step 1: Immediate Waste Collection at the Point of Generation All waste materials containing 1,3,5-Tris(10-bromoanthracen-9-yl)benzene must be immediately identified and collected in a dedicated hazardous waste container.
-
Solid Waste: Collect unadulterated powder, residues, and contaminated weighing papers or gloves directly into a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a container designated for halogenated organic liquid waste .
-
Contaminated Labware: Disposable items (pipette tips, contaminated vials, etc.) must be placed in the designated solid halogenated waste container. Non-disposable glassware must be decontaminated before washing.
Experimental Protocol: Decontamination of Glassware
-
Initial Rinse: Perform a preliminary rinse with a small amount of a suitable organic solvent (e.g., toluene or chloroform, in which related compounds are soluble) to dissolve any remaining residue.[6] This rinseate is hazardous and must be disposed of into the halogenated liquid waste container.
-
Secondary Rinse: Perform a second rinse with the same solvent to ensure complete removal of the compound. This rinseate also goes into the halogenated liquid waste container.
-
Final Wash: The glassware can now be washed using standard laboratory detergents.
Step 2: Container Selection and Labeling The integrity of the disposal process relies on proper containment and communication.
-
Container Selection: Use only chemically compatible containers. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle.[7] For solids, a labeled, sealable bag or a wide-mouth HDPE container is appropriate. Ensure containers have a secure, vapor-tight lid.[3] Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[7]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "1,3,5-Tris(10-bromoanthracen-9-yl)benzene "
-
A full list of all other constituents, including solvents, with percentage estimates.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Temporary Storage in the Laboratory Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be in a low-traffic area, away from heat sources or direct sunlight, and ideally within a ventilated cabinet or fume hood.[8]
-
Secondary Containment: All liquid waste containers must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[4]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[4][7]
Step 4: Managing Spills and Debris Any materials used to clean up a spill of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene are also considered hazardous waste.
-
Procedure: Absorb spills with a chemically inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.
-
Disposal: Carefully sweep or scoop the absorbent material and the spilled compound into a designated solid halogenated waste container for disposal.[9] All contaminated PPE from the cleanup must also be disposed of as hazardous waste.
Step 5: Arranging for Final Disposal Laboratory personnel should never attempt to dispose of this chemical themselves.
-
Contact EHS: When the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste contractor who will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[10]
Summary Data and Workflow
For quick reference, the key information is summarized below.
Table 1: Disposal Profile for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
| Property | Value | Source |
| CAS Number | 813461-34-6 | [2] |
| Molecular Formula | C48H27Br3 | [2] |
| Physical Form | Solid | |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| Waste Classification | Halogenated Organic Hazardous Waste | [3][4] |
| Primary Disposal Route | High-Temperature Incineration via Licensed Contractor | [5][10] |
| Key Directive | DO NOT mix with non-halogenated waste. DO NOT dispose of in sink or regular trash. | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene waste.
Caption: Decision workflow for handling 1,3,5-Tris(10-bromoanthracen-9-yl)benzene waste.
References
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Carl ROTH . Benzene - Safety Data Sheet. [Link]
-
Ideal Response . What is bromine and what are the safe disposal and recycling methods?. [Link]
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Temple University . Halogenated Solvents in Laboratories - Campus Operations. [Link]
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Navigating the Safe Handling of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene: A Comprehensive Guide to Personal Protective Equipment and Laboratory Protocols
Researchers and chemists working with the novel chromophore 1,3,5-Tris(10-bromoanthracen-9-yl)benzene are at the forefront of developing next-generation organic electronics. This complex, polycyclic aromatic hydrocarbon (PAH) derivative holds significant promise, particularly as a deep-blue emitting material in organic light-emitting diodes (OLEDs) due to its potential for high electron mobility and thermal stability. However, its intricate structure, characterized by multiple bromine and anthracene moieties, necessitates a robust and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, with a primary focus on the selection and proper use of Personal Protective Equipment (PPE).
Understanding the Hazard Landscape
1,3,5-Tris(10-bromoanthracen-9-yl)benzene, with the CAS Number 813461-34-6, is classified as a substance that requires careful handling due to its potential health hazards. While a comprehensive toxicological profile for this specific compound is not yet widely available, the known hazards associated with its structural components—polycyclic aromatic hydrocarbons and brominated organic compounds—necessitate a cautious approach. The Globally Harmonized System (GHS) classifications for this chemical indicate the following primary hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are accompanied by a "Warning" signal word, underscoring the importance of stringent safety protocols.[1] Furthermore, brominated PAHs as a class are noted for their potential persistence in the environment and similarities in toxicological profiles to other persistent organic pollutants.[2]
Core Directive: A Multi-Layered PPE Strategy
Given the identified hazards, a multi-layered approach to PPE is not just recommended but essential. This strategy is designed to create redundant barriers of protection, minimizing the risk of exposure through all potential routes: dermal, ocular, and respiratory.
Primary Engineering Control: The Fume Hood
All manipulations of solid 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and its solutions must be conducted within a certified chemical fume hood. This primary engineering control is the first and most critical line of defense, capturing airborne particulates and vapors at the source and preventing their inhalation.
Personal Protective Equipment: The Last Line of Defense
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is grounded in the known hazards and best practices for handling similar chemical classes.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove. | Nitrile provides good dexterity and splash resistance for a wide range of chemicals. The outer, more robust glove (neoprene or butyl rubber) is crucial for protection against halogenated hydrocarbons, for which nitrile alone may offer limited resistance. Regular glove changes are imperative, especially if contamination is suspected. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and airborne particulates. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions. |
| Body Protection | A flame-resistant laboratory coat with tight-fitting cuffs. | A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is recommended as a general precaution when working with organic compounds. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be necessary for certain operations. | While working in a fume hood should be sufficient for most procedures, a respirator should be considered for tasks with a higher risk of aerosolization, such as weighing large quantities of the solid or during spill cleanup outside of a fume hood. A full respiratory protection program, including fit testing and training, is required for respirator use. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects the feet from spills and falling objects. |
Operational Protocols: From Weighing to Waste
The following step-by-step protocols are designed to guide the user through the common laboratory manipulations of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.
Weighing and Solution Preparation
-
Preparation : Before handling the compound, ensure you are wearing all the prescribed PPE. Verify that the fume hood is operational, with the sash at the appropriate height.
-
Weighing : To minimize the generation of airborne dust, use a microbalance within the fume hood. Tare a suitable weighing vessel. Carefully transfer the solid 1,3,5-Tris(10-bromoanthracen-9-yl)benzene to the vessel using a spatula. Avoid any rapid movements that could create dust.
-
Solution Preparation : Add the desired solvent to the vessel containing the weighed solid. If necessary, gently swirl or stir the mixture to facilitate dissolution.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
In the event of a spill, the following protocol should be initiated immediately:
-
Evacuate and Alert : Immediately alert others in the vicinity of the spill. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's emergency response team.
-
Containment : For small spills within a fume hood, prevent the spread of the material by creating a dike with an inert absorbent material such as vermiculite or sand.
-
Absorption : Cover the spill with the absorbent material.
-
Collection : Carefully sweep the absorbed material into a designated, labeled waste container.
-
Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal : All contaminated materials, including PPE, must be disposed of as hazardous waste.
First Aid for Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a compatible, labeled solvent waste container. Do not mix with incompatible waste streams.
-
Disposal Method : All waste must be disposed of through your institution's environmental health and safety office, typically via incineration at a licensed facility equipped to handle halogenated organic compounds.
Conclusion: A Culture of Safety
The responsible use of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in research and development is predicated on a deeply ingrained culture of safety. While this guide provides a comprehensive framework for the safe handling of this compound, it is not a substitute for institutional training, adherence to local regulations, and sound scientific judgment. By understanding the potential hazards and diligently applying these safety protocols, researchers can continue to explore the promising potential of this molecule while ensuring the well-being of themselves and their colleagues.
References
- A review of chlorinated/brominated polycyclic aromatic hydrocarbons in the environment and human: Sources, analysis methods and pollution characteristics. (2021). Zhongguo Huanjing Kexue/China Environmental Science, 41(4), 1842-1855.
- Health risk assessments of polycyclic aromatic hydrocarbons and chlorinated/brominated polycyclic aromatic hydrocarbons in urban air particles in a haze frequent area in China. (2020). Environmental Research, 188, 109776.
- Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. (2021). International Journal of Molecular Sciences, 22(15), 8143.
- Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020). Frontiers in Microbiology, 11, 562833.
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene. MySkinRecipes. Retrieved from [Link]
-
Toxicity of Polycyclic Aromatic Hydrocarbons (PAHs). (2009). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
